molecular formula C11H16ClNO2 B1367650 Ethyl 3-(3-aminophenyl)propanoate hydrochloride CAS No. 99255-43-3

Ethyl 3-(3-aminophenyl)propanoate hydrochloride

Cat. No.: B1367650
CAS No.: 99255-43-3
M. Wt: 229.7 g/mol
InChI Key: DDVMTTDXTUGRDD-UHFFFAOYSA-N
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Description

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(3-aminophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9;/h3-5,8H,2,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVMTTDXTUGRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-(3-aminophenyl)propanoate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and development. Its structural motif, featuring a primary aromatic amine and an ethyl ester, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly those with therapeutic potential. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, offering valuable insights for its effective utilization in a research and development setting.

Chemical Identity and Core Physicochemical Properties

Chemical Structure:

Chemical Structure of this compound

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 99255-43-3[1]
Molecular Formula C₁₁H₁₆ClNO₂[1]
Molecular Weight 229.70 g/mol [1]
Appearance White to yellow solid
Purity ≥97%
Storage Temperature 2-8 °C

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a multi-step process starting from 3-nitrobenzaldehyde. A notable one-pot synthesis for the free base, Ethyl 3-(3-aminophenyl)propanoate, has been reported, which can then be converted to the hydrochloride salt.[2][3]

Synthesis Pathway Overview:

Synthesis A 3-Nitrobenzaldehyde B 3-(3-Nitrophenyl)propanoic acid A->B Knoevenagel Condensation/ Alkylidene Reduction (Meldrum's acid, TEAF) C Ethyl 3-(3-aminophenyl)propanoate (Free Base) B->C Reduction & Esterification (SnCl2, Ethanol) D This compound C->D Acidification (HCl)

General synthesis pathway for this compound.

Experimental Protocol: Synthesis of Ethyl 3-(3-aminophenyl)propanoate (Free Base) [2][3]

This procedure, as described by Nagel, Radau, and Link (2011), provides an efficient route to the free base, which is the immediate precursor to the hydrochloride salt.

  • Knoevenagel Condensation/Alkylidene Reduction: 3-Nitrobenzaldehyde is reacted with Meldrum's acid in the presence of triethylammonium formate (TEAF). This tandem reaction first forms an intermediate which is then reduced in situ.

  • Reduction and Esterification: The resulting 3-(3-nitrophenyl)propanoic acid is then subjected to reduction of the nitro group and simultaneous esterification of the carboxylic acid. This is achieved using stannous chloride (SnCl₂) in ethanol. The stannous chloride acts as both a reducing agent for the nitro group and a Lewis acid catalyst for the esterification.[2][3]

Protocol for Hydrochloride Salt Formation:

To obtain the hydrochloride salt, the synthesized free base, Ethyl 3-(3-aminophenyl)propanoate, is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Spectroscopic and Analytical Characterization

A comprehensive analysis is crucial for confirming the identity and purity of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the propyl chain protons, and the aromatic protons. The chemical shifts of the aromatic protons will be indicative of the 1,3-disubstitution pattern on the benzene ring. The presence of the ammonium group (-NH₃⁺) may result in a broad signal.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the propyl chain carbons, and the aromatic carbons. The number and chemical shifts of the aromatic carbon signals will confirm the substitution pattern.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: A broad band in the region of 3000-2500 cm⁻¹ is characteristic of the ammonium salt.

  • C=O stretching: A strong absorption around 1730 cm⁻¹ corresponding to the ester carbonyl group.

  • C-O stretching: Bands in the 1300-1000 cm⁻¹ region associated with the C-O single bonds of the ester.

  • Aromatic C-H and C=C stretching: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

3.3. Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern. The mass spectrum is expected to show a molecular ion peak (or a peak corresponding to the free base after loss of HCl) that confirms the molecular weight.

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold and building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system.[4]

4.1. Synthesis of Neuroactive Compounds

The 3-aminophenylpropanoate moiety is a structural component in various compounds designed to modulate neurotransmitter systems.[4] Its utility stems from the ability to introduce further substitutions on the aromatic amine, allowing for the exploration of structure-activity relationships. This makes it a key intermediate in the development of potential therapeutic agents for conditions such as anxiety, depression, and other neurological disorders.[4]

Workflow for Utilization in Drug Discovery:

DrugDiscovery A Ethyl 3-(3-aminophenyl)propanoate HCl B Functionalization of the Amino Group A->B Amide coupling, reductive amination, etc. C Library of Analogues B->C Varying R-groups D Screening & Lead Identification C->D Biological Assays E Lead Optimization D->E SAR studies F Preclinical Development E->F

A generalized workflow illustrating the use of this compound in a drug discovery program.

4.2. Solid-Phase Synthesis

The amino group of Ethyl 3-(3-aminophenyl)propanoate provides a handle for attachment to solid supports, making it amenable to solid-phase synthesis methodologies. This allows for the high-throughput synthesis of compound libraries for screening purposes.[5][6]

Safety, Handling, and Storage

Safety Precautions:

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Storage:

For long-term stability, the compound should be stored at 2-8 °C in a tightly sealed container to protect it from moisture and light.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. A thorough understanding of its physicochemical properties, synthesis, and handling is essential for its effective application in research and development. This guide provides a solid foundation for scientists and researchers to leverage the potential of this important chemical intermediate in their synthetic endeavors.

References

  • MySkinRecipes. Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. MySkinRecipes. Accessed January 18, 2026.
  • BLD Pharm. 99255-43-3|this compound. BLD Pharm. Accessed January 18, 2026.
  • Chem-Impex. 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride.
  • Sigma-Aldrich. ETHYL 3-(3-AMINOPHENYL)PROPANOATE HCL | 99255-43-3. Sigma-Aldrich. Accessed January 18, 2026.
  • CymitQuimica. Ethyl 3-(3-aminophenyl)propionate. CymitQuimica. Accessed January 18, 2026.
  • Echemi. ethyl 3-(4-aminophenyl)
  • FooDB. Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986). FooDB. Accessed January 18, 2026.
  • Guidechem. (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride (cas 167834-24-4) SDS/MSDS download. Guidechem. Accessed January 18, 2026.
  • Hairui Chemical. Ethyl 3-(3-aminophenyl)propanoate hydrochloride_99255-43-3. Hairui Chemical. Accessed January 18, 2026.
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  • PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2. PubChem. Accessed January 18, 2026.
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  • Sigma-Aldrich. Ethyl 3-amino-3-(3-chlorophenyl)propanoate AldrichCPR 498581-88-7. Sigma-Aldrich. Accessed January 18, 2026.
  • ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF.
  • ChemScene. 10039-64-2 | Ethyl 3-(3-aminophenyl)propanoate. ChemScene. Accessed January 18, 2026.
  • ChemScene. 340188-50-3 | Ethyl (R)-3-amino-3-phenylpropanoate hydrochloride. ChemScene. Accessed January 18, 2026.
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Sources

An In-Depth Technical Guide to Ethyl 3-(3-aminophenyl)propanoate Hydrochloride (CAS: 99255-43-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Foreword: Unveiling a Versatile Scaffold in Modern Medicinal Chemistry

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is more than a mere catalog chemical; it is a strategically designed building block offering a unique combination of reactive functional groups. Its structure, featuring a primary aromatic amine and an ethyl ester separated by a flexible propyl chain, presents medicinal chemists with a versatile scaffold for constructing complex molecular architectures. The hydrochloride salt form enhances its stability and handling properties, making it a reliable starting material for multi-step syntheses.

This guide moves beyond a simple recitation of properties. It aims to provide a deeper understanding of why and how this molecule is effectively utilized in contemporary drug discovery, with a particular focus on its application in the synthesis of targeted cancer therapeutics like Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore its synthesis, key transformations, and the analytical methodologies required to ensure its quality and successful incorporation into novel drug candidates.

Core Compound Profile: Physicochemical & Safety Data

A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation. The data below, compiled from supplier technical sheets and safety data, provides a comprehensive overview.[1][2][3]

PropertyValueSource
CAS Number 99255-43-3
Molecular Formula C₁₁H₁₆ClNO₂[3]
Molecular Weight 229.71 g/mol [1]
Appearance White to yellow solid
Purity Typically ≥97%
Storage Temperature 2-8°C, under inert atmosphere
InChI Key DDVMTTDXTUGRDD-UHFFFAOYSA-N
GHS Pictogram
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Codes P261, P280, P301+P312, P302+P352, P305+P351+P338

Synthesis and Purification: An Efficient Chemical Strategy

A notable and efficient synthesis for the parent compound, Ethyl 3-(3-aminophenyl)propanoate, has been reported that leverages a clever one-pot reduction and esterification.[4] This approach is superior to older, multi-step methods as it reduces purification steps and improves overall yield.

Synthetic Pathway Overview

The synthesis begins with 3-nitrobenzaldehyde and Meldrum's acid, which undergo a tandem Knoevenagel condensation/alkylidene reduction.[4][5] The crucial innovation lies in the final step: the reduction of the intermediate 3-(3-nitrophenyl)propanoic acid.

Causality of Experimental Choice: The selection of stannous chloride (SnCl₂) in ethanol is a key insight. In this single step, the SnCl₂ performs two critical functions:

  • Chemoselective Reduction: It selectively reduces the aromatic nitro group to a primary amine without affecting the carboxylic acid.

  • Lewis Acid Catalysis: It acts as a Lewis acid, activating the carbonyl of the carboxylic acid, thereby facilitating its esterification with the ethanol solvent.[4][5]

This dual-functionality obviates the need for a separate protection/deprotection sequence for the carboxylic acid and a subsequent, dedicated esterification step, streamlining the entire process.

Workflow Diagram: From Nitroaldehyde to Amino Ester

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product Formation A 3-Nitrobenzaldehyde C 3-(3-Nitrophenyl)propanoic acid A->C Tandem Knoevenagel/ Alkylidene Reduction (TEAF) B Meldrum's Acid D Ethyl 3-(3-Aminophenyl)propanoate C->D SnCl₂ in Ethanol (Simultaneous Reduction & Esterification) G cluster_reagents Coupling Reagents A Ethyl 3-(3-aminophenyl)propanoate (Nucleophile) C Amide-Linked Drug Precursor (R-CO-NH-Ph-Propanoate) A->C B Activated Carboxylic Acid (Drug Core Scaffold, R-COOH) B->C EDC EDC EDC->B Activate Carboxyl HOBt HOBt HOBt->B Activate Carboxyl Base DIPEA Base->B Activate Carboxyl

Caption: Amide coupling workflow using the target building block.

Experimental Protocol: Representative Amide Coupling

This protocol describes a self-validating system for the peptide-style coupling of this compound with a generic carboxylic acid ("Drug-Core-COOH").

Materials:

  • This compound (1.0 eq)

  • Drug-Core-COOH (1.05 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq) [6]* Hydroxybenzotriazole (HOBt) (1.5 eq) [6]* N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Drug-Core-COOH (1.05 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq).

  • Dissolution: Add anhydrous DMF to dissolve the reagents (approx. 0.1 M concentration relative to the limiting reagent). Stir for 15 minutes at room temperature. Expertise Insight: This pre-activation step forms a highly reactive HOBt-ester, minimizing side reactions and improving coupling efficiency.

  • Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of DMF and add DIPEA (3.0 eq). Trustworthiness: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and the HCl generated during the coupling reaction, driving the reaction to completion.

  • Coupling: Add the amine/DIPEA solution dropwise to the activated acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by pouring it into a separatory funnel containing cold water. Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via silica gel column chromatography to obtain the final amide-linked product.

Analytical Characterization: Ensuring Purity and Identity

Confirming the purity and identity of the starting material and the final product is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing these non-volatile, UV-active compounds. [7]

Standard HPLC Protocol

Objective: To determine the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

  • Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks. Identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS).

References

  • MySkinRecipes. Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. [Link]

  • PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2. [Link]

  • Capot Chemical. MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. [Link]

  • PubChemLite. Ethyl 3-(4-aminophenyl)propanoate hydrochloride (C11H15NO2). [Link]

  • PubMed Central. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

  • National Center for Biotechnology Information. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. [Link]

  • PubMed. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. [Link]

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  • PubMed. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

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An In-Depth Technical Guide to the Structure Elucidation of Ethyl 3-(3-aminophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 3-(3-aminophenyl)propanoate hydrochloride (C₁₁H₁₆ClNO₂), a compound of interest in pharmaceutical research and development. By integrating foundational chemical principles with advanced analytical techniques, this document serves as a self-validating manual for researchers. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. Beyond mere procedural outlines, this guide emphasizes the causal logic behind experimental choices and data interpretation, ensuring a robust and unambiguous structural assignment.

Introduction: The Imperative of Unambiguous Structure Verification

In the realm of drug discovery and development, the precise molecular structure of a compound is its defining characteristic. It dictates its physicochemical properties, pharmacological activity, and potential toxicological profile. Ethyl 3-(3-aminophenyl)propanoate and its hydrochloride salt are versatile intermediates in the synthesis of various bioactive molecules.[1] Therefore, rigorous structural confirmation is not merely a procedural formality but a cornerstone of scientific integrity and regulatory compliance.

This guide will systematically deconstruct the molecule of this compound to illustrate a holistic approach to its structural elucidation. We will explore how each analytical technique provides a unique piece of the structural puzzle and how these pieces interlock to reveal the complete and validated molecular architecture.

Foundational Analysis: From Elemental Composition to Molecular Formula

Before delving into complex spectroscopic data, a foundational understanding of the molecule's elemental makeup is paramount.

Elemental Analysis

Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, nitrogen, and chlorine. For a compound with the molecular formula C₁₁H₁₆ClNO₂, the theoretical elemental composition is calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.0111132.1157.54
Hydrogen (H)1.011616.167.04
Chlorine (Cl)35.45135.4515.44
Nitrogen (N)14.01114.016.10
Oxygen (O)16.00232.0013.94
Total 229.73 100.00

Protocol for Elemental Analysis (Combustion Method):

A precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen. The resulting gases (CO₂, H₂O, and N₂) are passed through a series of absorbent traps, and their quantities are measured. The chlorine content is typically determined by titration after combustion.

Trustworthiness Check: The experimentally determined percentages should fall within ±0.4% of the theoretical values to confirm the empirical formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of the molecular formula. For the protonated molecule [M+H]⁺ of the free base (Ethyl 3-(3-aminophenyl)propanoate), the expected exact mass would be C₁₁H₁₆NO₂⁺.

Deciphering the Molecular Framework: Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.3 (broad s)Singlet (broad)3H-NH₃⁺The acidic protons of the ammonium group are often broad and may exchange with residual water in the solvent.
~7.6-7.4 (m)Multiplet4HAromatic-HThe electron-withdrawing effect of the -NH₃⁺ group deshields the aromatic protons. The meta-substitution pattern will lead to a complex multiplet.
~4.09 (q)Quartet2H-O-CH₂ -CH₃Protons on the carbon adjacent to the ester oxygen are deshielded. The quartet arises from coupling to the neighboring methyl group.
~2.95 (t)Triplet2HAr-CH₂ -CH₂-Protons benzylic to the aromatic ring. The triplet is due to coupling with the adjacent methylene group.
~2.72 (t)Triplet2H-CH₂-CH₂ -COO-Protons alpha to the carbonyl group. The triplet is due to coupling with the benzylic methylene group.
~1.19 (t)Triplet3H-O-CH₂-CH₃ The terminal methyl protons of the ethyl ester group.

Experimental Protocol for ¹H NMR:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

Workflow for NMR Data Interpretation

Caption: Workflow for ¹H and ¹³C NMR data acquisition and interpretation.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~172.5C =OThe carbonyl carbon of the ester is significantly deshielded.
~139.0Aromatic C-NH₃⁺The carbon atom directly attached to the electron-withdrawing ammonium group is deshielded.
~130.0Aromatic C-HAromatic carbons.
~129.5Aromatic C-HAromatic carbons.
~125.0Aromatic C-CH₂Quaternary aromatic carbon.
~121.0Aromatic C-HAromatic carbons.
~117.0Aromatic C-HAromatic carbons.
~60.5-O-C H₂-CH₃The carbon of the ethyl group attached to the ester oxygen.
~34.5Ar-CH₂-C H₂-The carbon alpha to the carbonyl group.
~30.0Ar-C H₂-CH₂-The benzylic carbon.
~14.0-O-CH₂-C H₃The terminal methyl carbon of the ethyl group.

Experimental Protocol for ¹³C NMR:

The protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-2800N-H stretchAmmonium (-NH₃⁺)
3050-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic
~1730C=O stretchEster
~1600, ~1480C=C stretchAromatic ring
~1200C-O stretchEster
~1100C-N stretch

Experimental Protocol for FTIR (KBr Pellet Method):

  • Thoroughly grind a small amount of the sample with dry potassium bromide (KBr).

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Logical Flow of Spectroscopic Analysis

Spectroscopic_Analysis Compound Ethyl 3-(3-aminophenyl)propanoate HCl NMR NMR (¹H & ¹³C) Compound->NMR FTIR FTIR Compound->FTIR MS Mass Spectrometry Compound->MS Structure Final Structure NMR->Structure C-H Framework FTIR->Structure Functional Groups MS->Structure Molecular Weight & Formula

Caption: Interrelation of spectroscopic techniques for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this purpose.

Expected Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺): The peak corresponding to the free base (Ethyl 3-(3-aminophenyl)propanoate) at m/z = 193.

  • Loss of Ethoxy Group (-OC₂H₅): A prominent peak at m/z = 148, resulting from the cleavage of the ester.

  • Loss of the Ethyl Propanoate Chain: Fragmentation leading to the aminophenyl fragment.

  • Tropylium Ion: While less common for non-conjugated systems, some rearrangement to form the stable C₇H₇⁺ ion (m/z = 91) might be observed.

Experimental Protocol for GC-MS:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • The GC will separate the compound from any volatile impurities before it enters the mass spectrometer for ionization and analysis.

Purity and Impurity Profiling

A comprehensive structural elucidation also involves assessing the purity of the compound and identifying any potential impurities.

Purity Determination by Titration

The purity of the hydrochloride salt can be determined by argentometric titration to quantify the chloride content.

Protocol for Argentometric Titration (Mohr's Method):

  • Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Add a few drops of potassium chromate indicator solution.

  • Titrate with a standardized solution of silver nitrate (AgNO₃) until the first permanent appearance of a reddish-brown precipitate of silver chromate.

  • Calculate the percentage of chloride in the sample and compare it to the theoretical value.

Impurity Profiling

Based on the synthesis of Ethyl 3-(3-aminophenyl)propanoate, which often involves the reduction of a nitro group, potential impurities could include:

  • Starting Materials: Unreacted 3-nitrobenzaldehyde and Meldrum's acid.[2][3]

  • Intermediate: 3-(3-nitrophenyl)propanoic acid.[2][3]

  • By-products: Products of incomplete reduction or side reactions.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol).

These impurities can be detected and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Headspace Gas Chromatography (HS-GC) for residual solvents.

Protocol for Residual Solvent Analysis by HS-GC:

  • Accurately weigh a sample of the compound into a headspace vial.

  • Add a suitable dissolution solvent (e.g., dimethyl sulfoxide).

  • Seal the vial and heat it to a specific temperature for a set time to allow the volatile solvents to partition into the headspace.

  • An automated sampler injects a portion of the headspace gas into the GC for separation and quantification.

Conclusion: A Self-Validating Approach to Structural Certainty

The structural elucidation of this compound is a multi-faceted process that relies on the convergence of evidence from several analytical techniques. By systematically applying elemental analysis, NMR, FTIR, and MS, and by rigorously assessing the purity of the compound, researchers can achieve an unambiguous and self-validated structural assignment. This meticulous approach is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical compounds and their intermediates.

References

  • Antonatos, S., & Tsoungas, P. G. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

  • MySkinRecipes. (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. [Link]

  • PubChem. (n.d.). Ethyl 3-(4-aminophenyl)propanoate hydrochloride. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

  • ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • MySkinRecipes. (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. [Link]

  • Scribd. (n.d.). Organic Salt Analysis. [Link]

  • Reddit. (n.d.). How to detect a HCl salt in organic compunds. [Link]

  • PubChem. (n.d.). Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride. [Link]

  • Pharmaffiliates. (n.d.). Ethyl 3-aminopropanoate. [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • ACS Publications. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • Semantic Scholar. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Zeitschrift für Naturforschung. (n.d.). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link]

  • University of Isfahan. (n.d.). Tables For Organic Structure Analysis. [Link]

  • University of Leeds. (n.d.). Chemical shifts. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]

  • eGyanKosh. (n.d.). EXPT. 9 ARGENTOMETRIC DETERMINATION OF CHLORIDE IONS BY MOHR'S and FAJAN'S METHODS. [Link]

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An In-depth Technical Guide to Ethyl 3-(3-aminophenyl)propanoate Hydrochloride: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(3-aminophenyl)propanoate hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the handling, synthesis, and rigorous characterization of this compound, ensuring scientific integrity and reproducibility in research and development settings.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic amine and an ethyl ester. The hydrochloride salt form enhances its stability and aqueous solubility, making it a versatile reagent in various synthetic applications.[1]

Molecular Structure and Weight

The chemical structure consists of a benzene ring substituted with an amino group at the meta-position relative to a propanoate ethyl ester side chain. The amino group is protonated to form the hydrochloride salt.

Molecular Structure Diagram

Synthesis_Workflow cluster_0 Step 1: Condensation and Reduction cluster_1 Step 2: Reduction and Esterification cluster_2 Step 3: Salt Formation 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Knoevenagel_Condensation Knoevenagel_Condensation 3-Nitrobenzaldehyde->Knoevenagel_Condensation Meldrum's Acid, TEAF Intermediate_Acid 3-(3-nitrophenyl)propanoic acid Knoevenagel_Condensation->Intermediate_Acid Alkylidene Reduction Reduction_Esterification Reduction_Esterification Intermediate_Acid->Reduction_Esterification SnCl2, Ethanol Free_Base Ethyl 3-(3-aminophenyl)propanoate Reduction_Esterification->Free_Base Simultaneous Reaction Salt_Formation Salt_Formation Free_Base->Salt_Formation HCl in Ether Final_Product Ethyl 3-(3-aminophenyl)propanoate HCl Salt_Formation->Final_Product Precipitation

Caption: A three-step synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of the free base, with an additional step for hydrochloride salt formation.

[2]1. Step 1: Knoevenagel Condensation/Alkylidene Reduction.

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde and Meldrum's acid in triethylammonium formate (TEAF).
  • Heat the mixture under reflux. The TEAF serves as both a catalyst and a hydride source for the reduction of the intermediate.
  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
  • Upon completion, cool the reaction mixture and acidify to precipitate the 3-(3-nitrophenyl)propanoic acid. Filter and dry the solid.
  • Step 2: Nitro Group Reduction and Esterification.

    • Suspend the 3-(3-nitrophenyl)propanoic acid in ethanol.

    • Add stannous chloride (SnCl₂) in excess. SnCl₂ acts as the reducing agent for the nitro group, and the ethanolic solution facilitates the simultaneous esterification of the carboxylic acid. [2] * Reflux the mixture until the reduction of the nitro group is complete (monitor by TLC).

    • Cool the reaction and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate tin salts.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Ethyl 3-(3-aminophenyl)propanoate free base.

  • Step 3: Hydrochloride Salt Formation.

    • Dissolve the crude free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Comprehensive Characterization and Analytical Protocols

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols are designed to provide a self-validating system for the analysis of this compound.

Characterization Workflow Diagram

Characterization_Workflow Sample Sample NMR NMR Spectroscopy (1H and 13C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Solubility Solubility Determination Sample->Solubility Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity_Assessment HPLC->Purity_Assessment Physical_Properties Physical_Properties Solubility->Physical_Properties

Caption: A comprehensive workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure by providing information about the chemical environment of each proton and carbon atom.

Sample Preparation:

  • Weigh approximately 10-20 mg of the compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is expected to have good solubility in polar solvents) in a small vial. 3[3]. Transfer the solution to an NMR tube to a depth of about 4-5 cm.

[4]Expected ¹H NMR Spectrum (in DMSO-d₆):

  • Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-7.5 ppm, corresponding to the four protons on the benzene ring.

  • Ethyl Ester Protons: A quartet at approximately δ 4.1 ppm (O-CH₂) and a triplet at around δ 1.2 ppm (CH₃).

  • Propanoate Chain Protons: Two triplets at approximately δ 2.6-3.0 ppm, corresponding to the two methylene groups (-CH₂-CH₂-).

  • Amine Protons: A broad singlet at a downfield chemical shift (potentially > δ 10 ppm) due to the acidic protons of the ammonium salt.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

  • Carbonyl Carbon: A peak around δ 172 ppm.

  • Aromatic Carbons: Multiple peaks in the range of δ 115-140 ppm.

  • Ethyl Ester Carbons: Peaks at approximately δ 60 ppm (O-CH₂) and δ 14 ppm (CH₃).

  • Propanoate Chain Carbons: Peaks around δ 30-35 ppm.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorption Peaks:

  • N-H Stretch (Ammonium Salt): A broad and strong absorption in the range of 3200-2700 cm⁻¹. *[5] C-H Stretch (Aromatic and Aliphatic): Peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic). *[6] C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹. *[7] C=C Stretch (Aromatic): Peaks in the range of 1600-1450 cm⁻¹. *[8] C-O Stretch (Ester): Strong absorptions in the 1300-1000 cm⁻¹ region.

[7]#### 3.4. Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming its structure.

Methodology:

  • Use Electrospray Ionization (ESI) in positive ion mode, as the compound is already a salt and readily forms positive ions.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (for the free base): The mass spectrum will show a peak corresponding to the free base [M+H]⁺ at m/z 194.24.

  • Major Fragments:

    • Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion, resulting in a fragment at m/z 148.

    • Cleavage of the C-C bond adjacent to the benzene ring.

    • Further fragmentation of the aromatic ring.

[9]#### 3.5. High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a crucial technique for determining the purity of the compound and for quantifying it in various matrices.

Exemplary HPLC Method:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm). *[10] Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3). *[10] Flow Rate: 1.0 mL/min. *[10] Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 225 nm). *[10] Column Temperature: 30 °C.

[10]This method should provide a sharp, well-resolved peak for the compound, allowing for accurate purity assessment.

Solubility Determination

Rationale: Understanding the solubility of the compound in various solvents is critical for its application in synthesis and for formulation development. As an amine hydrochloride, it is expected to be more soluble in polar solvents.

[1][11]Protocol for Solubility Determination:

  • Prepare saturated solutions of the compound in a range of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone) at a constant temperature (e.g., 25 °C).

  • Ensure that excess solid is present in each vial to confirm saturation.

  • Agitate the solutions for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Centrifuge the samples to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Determine the concentration of the compound in the diluted solution using a validated analytical method, such as HPLC-UV.

[12]### 4. Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.

[6]### 5. Applications in Drug Development

This compound is a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature (amine and ester) allows for diverse chemical modifications, making it a key intermediate in the development of new therapeutic agents.

References

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 935-944. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. (2024). Structure and Properties of Amines. [Link]

  • Serajuddin, A. T. M., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of pharmaceutical sciences, 87(5), 628-633. [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2023). Solubility Rules. [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • ResearchGate. (n.d.). Analysis of pharmaceuticals using HPLC with evaporative light scattering detection. [Link]

  • ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]

  • Doc Brown's Chemistry. mass spectrum of ethyl ethanoate fragmentation pattern. [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • OpenStax. (2023). Infrared Spectra of Some Common Functional Groups. [Link]

  • YouTube. (2014). How to Prepare an NMR Sample. [Link]

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Topic: Ethyl 3-(3-aminophenyl)propanoate Hydrochloride: A Guide to Chemical Stability, Storage, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a valuable chemical intermediate frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The integrity of this compound is paramount for the success of multi-step syntheses and the purity of final products. However, its molecular structure, containing an ethyl ester, an aromatic amine, and a hydrochloride salt, presents inherent vulnerabilities to environmental factors. This guide provides a comprehensive technical overview of the stability profile of this compound, elucidates its primary degradation pathways, and establishes field-proven protocols for its proper storage, handling, and stability assessment. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining material purity, and safeguarding research outcomes.

Section 1: Physicochemical Profile and Inherent Molecular Liabilities

A foundational understanding of the molecule's structure is essential to predict its chemical behavior. The key physicochemical properties are summarized below.

PropertyValueSource
CAS Number 99255-43-3[1][2]
Molecular Formula C₁₁H₁₅NO₂·HCl[1]
Molecular Weight 229.71 g/mol [1]
Appearance White to yellow solid[1]
Recommended Storage 2-8°C[1]

The stability of this compound is dictated by its three primary functional groups, each presenting a potential site for degradation.

  • Ethyl Ester: The ester linkage is susceptible to cleavage via hydrolysis. This reaction can be catalyzed by both acidic and basic conditions and is accelerated by elevated temperatures.[3][4] The result is the formation of 3-(3-aminophenyl)propanoic acid and ethanol.

  • Aromatic Amine: The aniline moiety is prone to oxidation, a common degradation pathway for aromatic amines.[5] This process can be initiated by atmospheric oxygen and accelerated by exposure to light, heat, or trace metal ions, often leading to the formation of colored impurities.

  • Hydrochloride Salt: While the salt form enhances solubility in polar solvents and generally improves the stability of the amine group against oxidation compared to the free base, it can also increase the compound's hygroscopicity. Absorbed moisture can, in turn, facilitate hydrolytic degradation of the ester.[6]

cluster_molecule Molecular Structure & Vulnerabilities cluster_liabilities Susceptible Functional Groups mol Ethyl 3-(3-aminophenyl)propanoate HCl ester Ethyl Ester mol->ester Hydrolysis Risk amine Aromatic Amine mol->amine Oxidation & Photolysis Risk salt HCl Salt mol->salt Hygroscopicity Risk

Diagram 1: Key functional groups and their associated stability risks.

Section 2: Principal Degradation Pathways

Understanding the potential chemical transformations is crucial for developing stability-indicating analytical methods and defining appropriate storage conditions. Forced degradation studies, which intentionally stress the molecule, are the primary tool for elucidating these pathways.[7][8]

  • Hydrolytic Degradation: This is arguably the most significant pathway in the presence of moisture. The ester hydrolysis is reversible under acidic conditions but becomes irreversible under basic conditions, as the resulting carboxylate salt is resistant to nucleophilic attack by the alcohol.[3]

  • Oxidative Degradation: The primary amine on the phenyl ring can be oxidized to form various products, including nitroso, nitro, and polymeric species. This process is often complex and results in a visible discoloration of the material, turning it from white/yellow to brown or black.

  • Photolytic Degradation: Aromatic amines are known chromophores that can absorb UV and visible light.[9] This energy absorption can lead to the formation of reactive species and subsequent degradation, often through oxidative mechanisms.[5][10] Therefore, protection from light is a critical aspect of storage and handling.

cluster_degradation Degradation Products parent Ethyl 3-(3-aminophenyl)propanoate HCl (Parent Compound) hydrolysis_prod 3-(3-Aminophenyl)propanoic Acid + Ethanol parent->hydrolysis_prod Hydrolysis (H₂O, Acid/Base) oxidation_prod Oxidized Species (e.g., Nitroso, Polymeric Impurities) parent->oxidation_prod Oxidation (O₂, Peroxides) photo_prod Photodegradation Products (Often colored) parent->photo_prod Photolysis (UV/Visible Light)

Diagram 2: Overview of the principal degradation pathways.

Section 3: Recommended Storage and Handling Protocols

The chemical liabilities of the molecule dictate stringent storage and handling requirements. The primary goals are to protect the compound from moisture, oxygen, and light.

ConditionShort-Term (In-Use)Long-Term (Archival)Rationale
Temperature 2-8°C≤ -20°C in a desiccated environmentSlows kinetic rates of all degradation pathways.[9]
Atmosphere Tightly sealed container with desiccantSealed ampoule under inert gas (Argon/Nitrogen)Prevents moisture ingress and oxidation.[11][12]
Light Amber glass vial or opaque containerStored in complete darkness (e.g., in a box)Prevents photolytic degradation.[12][13]
Container Tightly sealed glass vialFlame-sealed glass ampoule or vial with high-integrity septumProvides the ultimate barrier against environmental factors.[11]
Protocol for Handling Air- and Moisture-Sensitive Compound

This protocol minimizes exposure during weighing and transfer. For highly sensitive applications, all manipulations should be performed within an inert atmosphere glovebox.[11]

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator (approx. 30-60 minutes). This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Gas Purge: If not using a glovebox, create a positive pressure of an inert gas (e.g., nitrogen or argon) at the container opening while briefly removing the cap.

  • Rapid Weighing: Quickly weigh the desired amount of solid into a pre-tared, dry container. Minimize the time the stock container is open.

  • Secure Sealing: Immediately and tightly reseal the main container. For added protection, wrap the cap junction with parafilm.

  • Proper Storage: Return the main container to the recommended storage conditions promptly.

Section 4: A Framework for Stability Assessment: Forced Degradation

Forced degradation (or stress testing) is a series of experiments designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[14] This is a regulatory expectation and a scientific necessity for developing robust, stability-indicating analytical methods.[15][16]

cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) aliquot Aliquot into Vials for Each Stress Condition start->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1 M NaOH, RT) aliquot->base oxid Oxidation (3% H₂O₂, RT) aliquot->oxid therm Thermal (80°C, Solid & Solution) aliquot->therm photo Photolytic (ICH Q1B Light Box) aliquot->photo analyze Sample at Time Points (e.g., 0, 2, 8, 24 hr) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze quench Quench Reaction (Neutralize, Dilute) analyze->quench hplc Analyze by Stability-Indicating HPLC-UV/MS Method quench->hplc

Diagram 3: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (final concentration 3% H₂O₂). Keep at room temperature.

    • Thermal (Solution): Heat a vial of the stock solution at 80°C.

    • Thermal (Solid): Place a small amount of solid compound in an open vial at 80°C.

    • Photolytic: Expose both solid and solution samples to light as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[17]

  • Time Points: Sample from each condition at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.[14]

  • Quenching: At each time point, draw an aliquot and immediately stop the degradation. For acid/base samples, neutralize with an equimolar amount of base/acid. For other samples, dilute with the mobile phase.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method.

Section 5: Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products, impurities, and excipients.[8][18] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[19]

Experimental Protocol: HPLC Method Development

The goal is to achieve baseline separation between the parent peak and all degradant peaks generated during the forced degradation study.

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • The acidic modifier helps to produce sharp peak shapes for the amine.

  • Wavelength Selection: Use a Photo-Diode Array (PDA) detector to scan the UV spectrum of the parent compound and degradants. Select a wavelength that provides a good response for all analytes, or use multiple wavelengths if necessary.

  • Gradient Optimization: Develop a gradient elution method to separate compounds with different polarities.

    • Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes).

    • Analyze the stressed samples to identify the location of all peaks.

    • Adjust the gradient slope and duration to improve the resolution between the parent peak and the closest eluting impurity.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

ParameterExample Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm
Injection Vol. 10 µL

Conclusion

This compound is a chemically labile molecule requiring careful management to ensure its integrity. Its stability is primarily threatened by hydrolysis of the ethyl ester and oxidation/photodegradation of the aromatic amine. This guide has established that stringent control over storage and handling conditions—specifically temperature, moisture, and light—is non-negotiable. The implementation of systematic stability testing, beginning with forced degradation studies and the development of a validated stability-indicating HPLC method, provides the necessary framework to monitor the purity of this critical intermediate. By adhering to these technical protocols, researchers and drug development professionals can mitigate the risks of degradation, ensuring the reliability of their scientific work and the quality of their synthesized products.

References

  • ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Koksch, B., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health.
  • Fraga, C. A. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare.
  • ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
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  • Aldrich Technical Bulletin AL-134. (n.d.). Handling Air-Sensitive Reagents. Sigma-Aldrich.
  • Enamine. (n.d.). Safety Data Sheet: ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride.
  • News-Medical.Net. (2019). Novel Techniques Improve Pharmaceutical Stability Testing.
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  • Combi-Blocks, Inc. (2023). Safety Data Sheet: Methyl 3-(4-aminophenyl)propanoate hydrochloride.
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  • SynQuest Labs. (n.d.). Safety Data Sheet: 3-(3-Aminophenyl)propanoic acid.
  • Echemi. (n.d.). ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride.
  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
  • Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
  • Semantic Scholar. (n.d.). Analysis of six aromatic amines stability in workplace measurement.
  • Chemguide. (n.d.). Hydrolysing Esters.
  • ACS Publications. (1941). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society.
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  • Analytical Instruments. (n.d.). SOP: Stability-Indicating HPLC Operation & System Suitability (Assay/Impurities).
  • Sigma-Aldrich. (n.d.). ETHYL 3-(3-AMINOPHENYL)PROPANOATE HCL.
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  • BLD Pharm. (n.d.). 188815-45-4|Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride.
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A Technical Guide to the Research Applications of Ethyl 3-(3-aminophenyl)propanoate Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 3-(3-aminophenyl)propanoate hydrochloride represents a uniquely versatile chemical building block, poised at the intersection of synthetic accessibility and pharmaceutical relevance. Its structure, featuring a primary aromatic amine and an ethyl ester moiety arranged in a meta substitution pattern, offers dual reactive sites for strategic molecular elaboration. This guide provides an in-depth exploration of its potential research applications, moving beyond a simple catalog of properties to explain the chemical logic underpinning its utility. We will delve into its role as a precursor for complex heterocyclic systems, a key intermediate for active pharmaceutical ingredients (APIs), and an ideal fragment for fragment-based drug discovery (FBDD). Detailed synthetic protocols and conceptual workflows are provided to empower researchers in medicinal chemistry, drug development, and synthetic organic chemistry to leverage this scaffold's full potential.

Core Molecular Attributes and Synthetic Rationale

This compound is more than a mere chemical intermediate; it is a carefully arranged constellation of functional groups that provides significant strategic advantages in multi-step synthesis. The primary value of this molecule lies in its bifunctionality, which allows for controlled, sequential chemical modifications.

  • The Primary Aromatic Amine: This nucleophilic site is a gateway for a vast array of chemical transformations, including acylation, sulfonylation, alkylation, and diazotization, enabling the introduction of diverse pharmacophoric elements.

  • The Ethyl Ester: This group serves as a stable, yet readily modifiable, handle. It can be hydrolyzed to the corresponding carboxylic acid for subsequent amide bond formation—a cornerstone of medicinal chemistry—or reduced to a primary alcohol for further derivatization.

  • The Propanoate Linker: The three-carbon chain provides conformational flexibility, allowing the terminal functional groups to adopt optimal orientations for interacting with biological targets.

  • The meta-Substitution Pattern: This specific arrangement on the phenyl ring fixes the geometry of the two functional groups, providing a defined structural scaffold that can be more rigid and predictable than its ortho or para isomers, which is crucial for rational drug design.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a reliable starting material for research endeavors.

Physicochemical Properties Summary
PropertyValueReference
CAS Number 99255-43-3[1]
Molecular Formula C₁₁H₁₆ClNO₂[1][2]
Molecular Weight 229.70 g/mol [1][2]
Canonical SMILES O=C(OCC)CCC1=CC=CC(N)=C1.[H]Cl[1]
Common Synonyms Ethyl 3-aminobenzenepropanoate hydrochloride[2]

Application I: Synthesis of Fused Heterocyclic Scaffolds

A primary application of this building block is in the synthesis of nitrogen-containing heterocyclic compounds, which form the core of countless pharmaceuticals.[3] The intramolecular reaction between the amine and a derivative of the ester group (or a group introduced via the amine) is a powerful strategy for constructing complex ring systems.

One of the most compelling applications is the synthesis of tetrahydroquinoline derivatives, a privileged scaffold in medicinal chemistry. The following workflow outlines a logical synthetic pathway.

Workflow: From Building Block to Tetrahydroquinoline Core

G A Ethyl 3-(3-aminophenyl)propanoate (Free Base) B N-Acylated Intermediate A->B Acetic Anhydride, Pyridine C β-Keto Ester B->C Dieckmann Condensation (e.g., NaOEt) D 4-Hydroxy-Tetrahydroquinolin-2-one C->D Intramolecular Cyclization (Acid or Base Catalyzed) G A Ethyl 3-(3-aminophenyl)propanoate Hydrochloride B 3-(3-Aminophenyl)propanoic Acid A->B Saponification (e.g., LiOH, THF/H2O) D Final Amide Product Library B->D Amide Coupling (e.g., HATU, DIPEA) C Diverse Amine Building Blocks (R-NH2) C->D G cluster_0 Target Protein Binding Site Target Protein Pocket Fragment Core Fragment (Ethyl 3-(3-aminophenyl)propanoate) Fragment->Target Initial Binding (Weak Affinity) Elab1 Vector 1: Amine Derivatization Fragment->Elab1 Grow into Pocket A Elab2 Vector 2: Ester/Acid Derivatization Fragment->Elab2 Grow into Pocket B G A 3-Nitrobenzaldehyde C 3-(3-Nitrophenyl)propanoic Acid A->C Knoevenagel/Reduction (TEAF) B Meldrum's Acid B->C D Ethyl 3-(3-aminophenyl)propanoate C->D Nitro Reduction & Esterification (SnCl2 in Ethanol)

Sources

An In-Depth Technical Guide to Ethyl 3-(3-aminophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 3-(3-aminophenyl)propanoate hydrochloride (CAS No. 99255-43-3), a key chemical intermediate in pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and applications, with a focus on the underlying scientific principles and practical considerations that govern its use.

Section 1: Physicochemical and Structural Properties

This compound is a substituted aminophenylpropanoate ester. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for reaction chemistry and handling. Its structure, featuring a primary aromatic amine, an ethyl ester, and a benzene ring, makes it a versatile building block for creating more complex molecules.

Table 1: Key Physicochemical Properties

Property Value Source(s)
CAS Number 99255-43-3 [1]
Molecular Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.71 g/mol
Appearance White to yellow solid
Purity ≥97% (typical)
Storage Temperature 2-8 °C
InChI Key DDVMTTDXTUGRDD-UHFFFAOYSA-N

| Synonyms | Ethyl 3-(3-aminophenyl)propionate hydrochloride, 3-(3-Aminophenyl)propanoic acid ethyl ester hydrochloride |[2] |

Section 2: Synthesis and Mechanistic Insights

An efficient and concise synthesis for the parent amine, ethyl 3-(3-aminophenyl)propanoate, has been reported, which can then be converted to the hydrochloride salt.[3][4] The presented methodology is notable for its tandem reaction approach, which improves overall efficiency by reducing the number of intermediate isolation steps.[5]

Synthesis Workflow

The synthesis begins with 3-nitrobenzaldehyde and utilizes a tandem Knoevenagel condensation/alkylidene reduction, followed by a one-pot reduction of the nitro group and esterification of the resulting carboxylic acid.[3]

G cluster_0 Step 1: Tandem Knoevenagel/Reduction cluster_1 Step 2: One-Pot Reduction & Esterification cluster_2 Step 3: Salt Formation A 3-Nitrobenzaldehyde C Intermediate: 3-(3-Nitrophenyl)propanoic acid A->C TEAF (Triethylammonium formate) B Meldrum's Acid D Ethyl 3-(3-aminophenyl)propanoate C->D SnCl2 Ethanol E Ethyl 3-(3-aminophenyl)propanoate hydrochloride D->E HCl

Caption: Efficient synthesis route from 3-nitrobenzaldehyde.

Mechanistic Causality

The choice of reagents in this synthesis is critical for its success.

  • Tandem Reaction: The use of triethylammonium formate (TEAF) facilitates a Knoevenagel condensation between 3-nitrobenzaldehyde and Meldrum's acid, followed by an in-situ reduction of the resulting alkylidene intermediate.[3][4] This avoids the isolation of a potentially unstable intermediate, thereby streamlining the process and improving yield.

  • Dual-Role Reagent: Stannous chloride (SnCl₂) in ethanol is the key to the efficiency of the second stage. It acts simultaneously as:

    • A Reducing Agent : It chemoselectively reduces the aromatic nitro group to a primary amine.

    • A Lewis Acid : It activates the carboxylic acid group, facilitating its nucleophilic attack by ethanol to form the ethyl ester.[3] This concurrent esterification obviates the need for a separate protection/deprotection sequence for the carboxylic acid, representing a significant process optimization.

Experimental Protocol (Adapted from Nagel et al., 2011)[4]

Step 1: Synthesis of 3-(3-Nitrophenyl)propanoic acid

  • To a solution of 3-nitrobenzaldehyde and Meldrum's acid in a suitable solvent, add triethylammonium formate (TEAF).

  • Stir the reaction mixture at an appropriate temperature (e.g., reflux) and monitor for completion using Thin Layer Chromatography (TLC).

  • Upon completion, perform an acidic workup to precipitate the 3-(3-nitrophenyl)propanoic acid intermediate.

  • Filter, wash, and dry the solid product.

Step 2: Synthesis of Ethyl 3-(3-aminophenyl)propanoate

  • Suspend the 3-(3-nitrophenyl)propanoic acid in absolute ethanol.

  • Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise, controlling any exotherm.

  • Heat the mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize carefully with a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude ethyl 3-(3-aminophenyl)propanoate in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in ether (or bubble HCl gas) while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with cold solvent, and dry under vacuum to yield the final product, this compound.

Section 3: Analytical Characterization

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized compound. While specific, verified spectra for this exact compound are not publicly available in spectral databases, its structure allows for the confident prediction of key analytical signatures.

Table 2: Predicted Spectroscopic Data

Technique Feature Expected Characteristics
¹H NMR Aromatic Protons Complex multiplet signals in the aromatic region (~6.5-7.5 ppm).
Ethyl Group A quartet (~4.1 ppm, -O-CH₂-) and a triplet (~1.2 ppm, -CH₃).
Propanoate Chain Two triplet signals (~2.6 and ~2.9 ppm) for the two diastereotopic -CH₂- groups.
Amine Protons Broad signal for the -NH₃⁺ protons, potentially downfield.
¹³C NMR Carbonyl Carbon Signal around 172 ppm.
Aromatic Carbons Multiple signals in the 115-150 ppm range.
Ethyl Group Signals around 60 ppm (-O-CH₂) and 14 ppm (-CH₃).
Propanoate Chain Signals for the two aliphatic carbons around 30-35 ppm.
FT-IR N-H Stretch Broad absorption band from 2200-3200 cm⁻¹ for the ammonium salt (-NH₃⁺).
C=O Stretch Strong, sharp absorption around 1730 cm⁻¹ (ester carbonyl).
C-N Stretch Absorption around 1200-1350 cm⁻¹.
Aromatic C=C Peaks in the 1450-1600 cm⁻¹ region.

| Mass Spec. | Molecular Ion | The free base (M) would show a molecular ion peak [M+H]⁺ at m/z 194.12. The hydrochloride itself will not be observed. |

Section 4: Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material or intermediate in the synthesis of APIs. Its value lies in the strategic placement of reactive functional groups: the primary amine and the ester.

  • Scaffold for Bioactive Molecules: The primary amine provides a nucleophilic handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination. This allows for the facile introduction of diverse chemical moieties to build compound libraries for screening.

  • Neurological and Psychiatric Drug Discovery: This scaffold has been incorporated into compounds designed to modulate key neurotransmitter systems, such as GABAergic or serotonergic pathways. Derivatives may be explored as potential therapeutic agents for conditions like anxiety, depression, and epilepsy.

G cluster_0 Chemical Derivatization cluster_1 Potential Therapeutic Agents A Ethyl 3-(3-aminophenyl)propanoate HCl (Core Scaffold) B Amidation A->B C Sulfonylation A->C D Reductive Amination A->D E Diverse Compound Library B->E C->E D->E F High-Throughput Screening E->F G GABA Modulators F->G H Serotonin Receptor Ligands F->H I Other CNS Targets F->I

Caption: Role as a versatile building block in drug discovery.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements Precautionary Statements (selected)

|


| Warning  | H302:  Harmful if swallowed.H315:  Causes skin irritation.H319:  Causes serious eye irritation.H335:  May cause respiratory irritation. | P280:  Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338:  IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from supplier safety information.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[6] Eyewash stations and safety showers should be readily accessible.[6]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid skin contact.

    • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved respirator.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its efficient, multi-step synthesis, leveraging a dual-function reagent, makes it an accessible building block. The presence of two distinct, reactive functional groups allows for extensive chemical derivatization, enabling its use in the generation of compound libraries for targeting a range of biological systems, particularly within the central nervous system. A thorough understanding of its synthesis, properties, and handling requirements is paramount for its safe and effective application in research and development.

References

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • MySkinRecipes. (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. (Note: This reference describes a closely related analogue, illustrating the utility of the general scaffold). [Link]

  • PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

  • Semantic Scholar. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. (Note: General safety protocols from a related compound's SDS). [Link]

  • PubChemLite. (n.d.). Ethyl 3-(4-aminophenyl)propanoate hydrochloride. Université du Luxembourg. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Ethyl 3-(3-aminophenyl)propanoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. The aryl propionic acid scaffold, for instance, is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen[1]. The Ethyl 3-(3-aminophenyl)propanoate core structure represents a versatile and promising starting point for the synthesis of a diverse array of derivatives with significant potential for a wide range of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on this core structure, tailored for researchers and professionals in drug discovery and development.

The core structure, featuring a phenyl ring with an amino group and an ethyl propanoate chain, offers multiple points for chemical modification. This allows for the systematic tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. The inherent reactivity of the amino group, in particular, serves as a convenient handle for the introduction of various functional groups and heterocyclic moieties, leading to the generation of large and diverse chemical libraries for biological screening.

This document will delve into the synthetic methodologies for creating these derivatives, explore their documented biological activities including anticancer and antimicrobial effects, and analyze the structure-activity relationships that govern their therapeutic potential.

Synthesis of Ethyl 3-(3-aminophenyl)propanoate and Its Derivatives

The synthesis of the core scaffold, Ethyl 3-(3-aminophenyl)propanoate, can be achieved through various routes. A particularly efficient method involves a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde with Meldrum's acid, followed by a reduction of the nitro group and simultaneous esterification[2][3][4][5].

General Synthetic Workflow

The overall process from a commercially available starting material to a library of diverse derivatives for biological screening typically follows a structured workflow. This workflow is designed to be efficient and adaptable, allowing for the generation of a wide range of analogs for structure-activity relationship (SAR) studies.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Analysis A Starting Material (e.g., 3-Nitrobenzaldehyde) B Synthesis of Core Scaffold Ethyl 3-(3-aminophenyl)propanoate A->B Multi-step Synthesis C Derivative Synthesis (Amide/Schiff Base Formation) B->C Functionalization of Amino Group D Library of Derivatives C->D E Biological Screening (e.g., Anticancer, Antimicrobial Assays) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Compound Identification F->G

Caption: General workflow for synthesis and screening.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

A notable and efficient synthesis of Ethyl 3-(3-aminophenyl)propanoate has been reported, which utilizes a one-pot reaction that combines the reduction of a nitro group with esterification[2][3][4][5].

Objective: To synthesize Ethyl 3-(3-aminophenyl)propanoate from 3-nitrobenzaldehyde.

Materials:

  • 3-Nitrobenzaldehyde

  • Meldrum's acid

  • Triethylammonium formate (TEAF)

  • Stannous chloride (SnCl₂)

  • Ethanol

  • Standard laboratory glassware and purification apparatus

Step-by-Step Procedure:

  • Knoevenagel Condensation/Alkylidene Reduction:

    • In a round-bottom flask, dissolve 3-nitrobenzaldehyde and Meldrum's acid in a suitable solvent.

    • Add triethylammonium formate (TEAF) to the mixture.

    • Stir the reaction at room temperature. The TEAF serves as a reagent for the reduction of the carbon-carbon double bond that is formed.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the intermediate 3-(3-nitrophenyl)propanoic acid is formed.

  • Reduction and Esterification:

    • To the crude 3-(3-nitrophenyl)propanoic acid, add ethanol as the solvent.

    • Add stannous chloride (SnCl₂) to the ethanolic solution. Stannous chloride acts as a reducing agent for the nitro group and as a Lewis acid catalyst for the esterification of the carboxylic acid with ethanol[2].

    • Reflux the reaction mixture until the reduction of the nitro group and the esterification are complete, as monitored by TLC.

    • After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure Ethyl 3-(3-aminophenyl)propanoate.

Key Biological Activities of Derivatives

Derivatives of Ethyl 3-(3-aminophenyl)propanoate have been investigated for a range of biological activities, primarily focusing on their potential as anticancer and antimicrobial agents. The general class of phenylpropanoids and their derivatives are known to exhibit a wide array of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties[6].

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to the core scaffold. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and evaluated for their antioxidant and anticancer activities[7]. These studies provide a strong rationale for investigating the anticancer properties of Ethyl 3-(3-aminophenyl)propanoate derivatives. The primary amino group of the core scaffold can be derivatized to introduce various pharmacophores known to be associated with anticancer activity.

One common strategy is the synthesis of Schiff bases and heterocyclic derivatives. For example, some derivatives have been shown to be more cytotoxic against human glioblastoma U-87 cells than triple-negative breast cancer MDA-MB-231 cells[7]. A particular derivative, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was identified as a highly active compound against the glioblastoma cell line[7]. This highlights the potential of triazole-containing derivatives.

Another avenue of investigation is the development of tubulin polymerization inhibitors. Ethyl-2-amino-pyrrole-3-carboxylates, which share some structural similarities, have been identified as potent anticancer agents that inhibit tubulin polymerization and induce G2/M cell-cycle arrest[8]. This suggests that derivatives of Ethyl 3-(3-aminophenyl)propanoate could be designed to target the microtubule network in cancer cells.

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of research due to the rise of multidrug-resistant pathogens. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species[9]. This suggests that the aminopropanoic acid scaffold is a viable starting point for the development of novel antimicrobials.

Hydrazone derivatives containing heterocyclic substituents have been identified as particularly potent and broad-spectrum antimicrobial agents[9]. The derivatization of the amino group of Ethyl 3-(3-aminophenyl)propanoate into hydrazones and subsequently into various heterocyclic systems could yield compounds with significant antimicrobial activity. For example, certain dihydrazide derivatives have demonstrated activity against carbapenemase-producing E. coli and K. pneumoniae, as well as multidrug-resistant P. aeruginosa and A. baumannii[9].

Enzyme Inhibition

The phenylpropanoate scaffold is also a key feature in many enzyme inhibitors. For example, new derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been designed as selective COX-2 inhibitors, which are important targets in inflammation and cancer[10]. While the core structure of Ethyl 3-(3-aminophenyl)propanoate is different, this demonstrates the potential of the broader class of phenylpropanoate derivatives to be developed as enzyme inhibitors. The introduction of specific pharmacophores, such as a methylsulfonyl group, has been shown to be crucial for potent and selective COX-2 inhibition[10].

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design[11][12]. For the derivatives of Ethyl 3-(3-aminophenyl)propanoate, SAR studies are crucial for optimizing their potency and selectivity.

Logical Framework for SAR Analysis

The exploration of SAR for this class of compounds can be visualized as a systematic process of structural modification and biological evaluation.

SAR_Logic cluster_mods Structural Modifications cluster_assays Biological Evaluation cluster_analysis Data Analysis Core Core Scaffold Ethyl 3-(3-aminophenyl)propanoate R1 Modification at Amino Group (R1) Core->R1 R2 Modification at Ester Group (R2) Core->R2 R3 Substitution on Phenyl Ring (R3) Core->R3 Assay1 Anticancer Assays (e.g., MTT, Cell Cycle) R1->Assay1 Assay2 Antimicrobial Assays (e.g., MIC Determination) R1->Assay2 Assay3 Enzyme Inhibition Assays (e.g., IC50 Determination) R1->Assay3 R2->Assay1 R2->Assay2 R2->Assay3 R3->Assay1 R3->Assay2 R3->Assay3 SAR_Data Correlate Structural Changes with Activity Data Assay1->SAR_Data Assay2->SAR_Data Assay3->SAR_Data Lead_Opt Lead Optimization SAR_Data->Lead_Opt

Caption: Logical framework for SAR studies.

Key SAR Insights from Related Compounds
  • Derivatization of the Amino Group: This is the most explored modification. The conversion of the amino group into amides, Schiff bases, hydrazones, and various heterocyclic systems (e.g., triazoles, thiadiazoles) has been shown to be a fruitful strategy for enhancing biological activity[7][9]. The nature of the substituent introduced plays a significant role in determining the type and potency of the activity. For instance, the introduction of a fluorophenyl group in a triazole derivative led to high anticancer activity[7].

  • Role of the Phenyl Ring: The substitution pattern on the phenyl ring can significantly influence activity. The position of the amino-propanoate side chain (meta in this case) is a key determinant of the overall shape of the molecule. Further substitutions on the ring can modulate electronic properties and interactions with biological targets.

  • The Ethyl Ester: The ethyl ester group contributes to the lipophilicity of the molecule. Hydrolysis of the ester to the corresponding carboxylic acid would increase polarity and could alter the pharmacokinetic profile and target interactions. In some related series, the ester form was found to be inactive, while further derivatization of the corresponding hydrazide led to active compounds[9].

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized derivatives, standardized and validated experimental protocols are essential.

Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., U-87, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in the growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized compounds dissolved in DMSO

  • Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)

  • 96-well microplates

  • Inoculum of the microorganism standardized to 0.5 McFarland

Step-by-Step Procedure:

  • Preparation of Plates:

    • Add 50 µL of sterile broth to each well of a 96-well plate.

    • Prepare a 2x working solution of each compound. Add 50 µL of the highest concentration to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on. Discard 50 µL from the last well.

  • Inoculation:

    • Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the diluted inoculum to each well. This will bring the total volume to 100 µL and the compound concentrations to their final 1x values.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The Ethyl 3-(3-aminophenyl)propanoate scaffold continues to be a fertile ground for the discovery of new biologically active molecules. The versatility of its structure allows for the application of various medicinal chemistry strategies, including fragment-based drug design, bioisosteric replacement, and the development of covalent inhibitors.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing a wider range of heterocyclic derivatives and exploring different substitution patterns on the phenyl ring.

  • Mechanism of Action Studies: For the most potent compounds, elucidating the precise molecular mechanism of action is crucial for further development. This could involve studies on enzyme kinetics, cell cycle analysis, and apoptosis assays.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo studies in animal models to evaluate their efficacy, pharmacokinetic properties, and toxicity profiles.

References

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF.
  • Semantic Scholar. (2012). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). | Request PDF.
  • Sun, W., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry, 20(3), 1310-1318. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

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  • MySkinRecipes. (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride.
  • Singh, S., & Asif, M. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3217-3229.
  • South Eastern European Journal of Public Health. (2024). SYNTHESIS, CHARACTERIZATION AND ANTI-BACTERIAL ACTIVITY OF NOVEL 1-(3-AMINOPHENYL)-3-ETHYLTHIOUREA. Retrieved from [Link]

  • Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-634. [Link]

  • precisionFDA. (n.d.). ETHYL 3-(3-(2-((4-CYANOPHENYL)AMINO)ACETAMIDO)-4-(METHYLAMINO)-N-(PYRIDIN-2-YL)BENZAMIDO)PROPANOATE.
  • Al-Abdullah, E. S., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
  • Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Shcherbakov, D. N., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6599. [Link]

  • Mickevičienė, R., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3183. [Link]

  • ResearchGate. (2014). (PDF) Structure-activity relationships for the design of small-molecule inhibitors. Retrieved from [Link]

  • Kumar, N., & Goel, N. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. [Link]

  • Firoozpour, L., et al. (2023). Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. Anticancer Agents in Medicinal Chemistry, 23(2), 192-200. [Link]

  • MDPI. (2023). Biological Activities of Natural Products III. Retrieved from [Link]

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Methodological & Application

Application Note: Comprehensive NMR Spectroscopic Analysis of Ethyl 3-(3-aminophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds and research molecules. Its precise chemical structure is paramount to ensure the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the complete NMR analysis of this compound.

We move beyond a simple recitation of data, explaining the causality behind experimental choices and outlining a multi-technique approach that serves as a self-validating system for structural confirmation. This guide details the protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR experiments and provides a logical framework for spectral interpretation.

Foundational Principles of NMR for Structural Elucidation

A robust understanding of the underlying principles of NMR is critical for accurate data interpretation. The analysis of this compound relies on several key NMR phenomena:

  • Chemical Shift (δ): The location of a signal (peak) in an NMR spectrum is its chemical shift, measured in parts per million (ppm). It is determined by the local electronic environment of a nucleus. Electron-withdrawing groups (like the protonated amine, -NH₃⁺, or the ester carbonyl) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase shielding, moving the signal upfield.[1]

  • Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence its neighbors through the intervening chemical bonds, causing their signals to split into multiplets. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz). For aliphatic chains, coupling is typically observed between protons on adjacent carbons (³J coupling). In aromatic systems, the coupling constant's magnitude depends on the relative position of the protons: ³J (ortho, 6-10 Hz) > ⁴J (meta, 2-3 Hz) > ⁵J (para, 0-1 Hz).[2][3][4]

  • Multi-dimensional Correlation: While 1D spectra map individual nuclei, 2D NMR experiments reveal correlations between them.

    • COSY (Homonuclear Correlation Spectroscopy): Identifies protons that are J-coupled to each other, allowing for the mapping of entire "spin systems" within a molecule (e.g., tracing the connectivity of an ethyl group).[5][6][7][8][9]

    • HSQC (Heteronuclear Single Quantum Coherence): Reveals one-bond correlations between a proton and the heteronucleus it is directly attached to, most commonly ¹³C. This is an exceptionally powerful tool for definitively assigning which proton signal corresponds to which carbon signal.[10][11][12][13][14]

    • DEPT (Distortionless Enhancement by Polarization Transfer): A set of ¹³C experiments that differentiate carbon signals based on the number of attached protons. A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (Cq) are invisible.[15][16][17][18][19]

Predicted Spectral Analysis of this compound

Before any experiment, a theoretical prediction based on the known structure provides a roadmap for analysis. The structure, with protons (H) and carbons (C) labeled for assignment, is shown below.

Structure for NMR Assignment: Chemical structure of this compound with atoms labeled for NMR assignment. (Note: An actual image would be placed here showing the structure with labeled atoms corresponding to the tables below.)

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The hydrochloride salt protonates the amine, forming an anilinium ion (-NH₃⁺). This group is strongly electron-withdrawing and deactivating, which will shift the attached aromatic protons significantly downfield.

LabelAssignmentPredicted δ (ppm)IntegrationPredicted MultiplicityJ (Hz)Rationale
H_a-O-CH₂-CH₃ ~1.23HTriplet (t)³J ≈ 7.1Coupled to the two H_b protons (n+1 = 3).
H_b-O-CH₂ -CH₃~4.12HQuartet (q)³J ≈ 7.1Coupled to the three H_a protons (n+1 = 4). Shifted downfield by adjacent oxygen.[20][21]
H_cAr-CH₂-CH₂ -C=O~2.82HTriplet (t)³J ≈ 7.5Coupled to the two H_d protons. Alpha to the carbonyl group.[20]
H_dAr-CH₂ -CH₂-C=O~3.02HTriplet (t)³J ≈ 7.5Coupled to the two H_c protons. Benzylic position.
H_e,f,g,hAromatic Protons7.2 - 7.84HComplex Multiplets-Protons on a meta-substituted aromatic ring form a complex spin system. The -NH₃⁺ group is strongly deshielding.[22][23][24]
H_i-NH₃>103HBroad Singlet (br s)-Acidic protons, often broad due to exchange. Shift is highly concentration and solvent dependent.[25]
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
LabelAssignmentPredicted δ (ppm)DEPT-135 PhaseRationale
C1-O-CH₂-CH₃ ~14Positive (CH₃)Standard aliphatic methyl.[26]
C2-O-CH₂ -CH₃~61Negative (CH₂)Downfield shift due to direct attachment to oxygen.[26]
C3Ar-CH₂-CH₂ -C=O~35Negative (CH₂)Aliphatic methylene, alpha to carbonyl.
C4Ar-CH₂ -CH₂-C=O~30Negative (CH₂)Benzylic carbon.
C5-C10Aromatic Carbons120 - 140Positive (CH) / Null (Cq)Aromatic region. Expect 6 distinct signals due to meta-substitution.[23][24][27]
C11-C =O~172Null (Cq)Ester carbonyl carbon.[26][28]

Experimental Design and Protocols

A logical workflow ensures that high-quality, reproducible data is acquired efficiently.

Overall Experimental Workflow

Caption: Workflow for NMR-based structural elucidation.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[29]

  • Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry vial.

  • Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the hydrochloride salt and preserves the -NH₃⁺ protons for observation. Deuterated water (D₂O) is an alternative but will result in the exchange and disappearance of the -NH₃⁺ signal.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[30] Vortex gently until the sample is fully dissolved. A homogeneous solution is essential for good magnetic field shimming and high-resolution spectra.[31]

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[32]

  • Capping and Labeling: Securely cap the NMR tube to prevent contamination and label it clearly.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz spectrometer. These should be optimized based on the specific instrument and sample concentration.

ExperimentKey ParametersPurpose
¹H Scans: 8-16; Relaxation Delay (d1): 2sQuantitative proton count and multiplicity analysis.
¹³C Scans: 1024+; Spectral Width: 0-200 ppmIdentify all unique carbon environments.
DEPT-135 Scans: 256+; Edit pulse: 135°Differentiate CH/CH₃ (positive) from CH₂ (negative) carbons.
COSY Scans per increment: 2-4Map ¹H-¹H J-coupling correlations.
HSQC Scans per increment: 4-8Map one-bond ¹H-¹³C correlations.

Step-by-Step Data Interpretation

A systematic approach to spectral analysis, integrating data from all experiments, is the most reliable path to an unambiguous assignment.

Logical Flow for Spectral Interpretation

Caption: Systematic workflow for NMR data analysis.

Analysis Walk-through
  • ¹H Spectrum Analysis:

    • Ethyl Group: Locate a 3H triplet around 1.2 ppm (H_a) and a 2H quartet around 4.1 ppm (H_b). Their characteristic pattern and integration are a definitive marker for an ethyl ester.[21]

    • Propanoate Chain: Identify two 2H triplets, likely around 2.8 ppm (H_c) and 3.0 ppm (H_d). Their mutual coupling confirms the -CH₂-CH₂- linkage.

    • Aromatic Region: Observe the complex multiplet pattern between 7.2-7.8 ppm integrating to 4H, confirming the presence of a disubstituted benzene ring.

    • Amine Protons: Look for a broad signal integrating to 3H at a very high chemical shift (>10 ppm), characteristic of the -NH₃⁺ group in DMSO.

  • ¹³C and DEPT-135 Analysis:

    • Count the total number of signals in the broadband ¹³C spectrum to confirm all carbons are observed.

    • In the DEPT-135 spectrum, identify the CH₃ carbon (C1) as a positive peak.

    • Identify the three CH₂ carbons (C2, C3, C4) as negative peaks.

    • The aromatic CH carbons will appear as positive peaks, and the ester carbonyl (C11) and the two aromatic quaternary carbons will be absent. This confirms the multiplicity of each carbon.

  • 2D Correlation (The Final Proof):

    • HSQC Analysis: This spectrum is the linchpin of the assignment. A cross-peak between the ¹H quartet at ~4.1 ppm and the ¹³C signal at ~61 ppm definitively proves this is the -O-CH₂ - group (H_b, C2). Use this method to connect every proton signal to its corresponding carbon signal, verifying all assignments from the 1D spectra.[10][14]

    • COSY Analysis: Trace the connectivity. A cross-peak between the triplet at ~1.2 ppm (H_a) and the quartet at ~4.1 ppm (H_b) confirms the ethyl group spin system. Another correlation between the two aliphatic triplets (~2.8 and ~3.0 ppm) confirms the propanoate chain (H_c to H_d). Correlations within the aromatic region will confirm which aromatic protons are adjacent (ortho-coupled).[5][8]

Conclusion

By employing a systematic combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR techniques, the chemical structure of this compound can be unequivocally confirmed. This application note provides the theoretical basis, detailed experimental protocols, and a logical interpretation framework necessary for researchers to confidently perform this analysis. This self-validating approach, where assignments from one experiment are confirmed by another, ensures the highest degree of scientific integrity in structural elucidation.

References

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. [Link]

  • Chemistry For Everyone. (2025, January 18). What Is COSY Spectroscopy? [Video]. YouTube. [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Bruker. (n.d.). NMR Sample Preparation. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

  • Fiveable. (n.d.). HSQC Definition - Organic Chemistry Key Term. [Link]

  • Columbia University. (n.d.). COSY | NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • Chegg. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?. [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • The Fuse School. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry. [Video]. YouTube. [Link]

  • Ben, Chem. (2023, May 15). NMR 5: Coupling Constants. [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Vancouver Island University. (n.d.). 29.10 ¹³C NMR Spectroscopy. [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

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Application Notes: Strategic Incorporation of Ethyl 3-(3-aminophenyl)propanoate hydrochloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 3-(3-aminophenyl)propanoate hydrochloride. This versatile building block serves as a non-canonical amino acid analogue and a flexible linker, offering unique structural and functional advantages in modern peptide design. We present detailed, field-tested protocols for its incorporation into peptide chains via both its aromatic amine and its ester functionality. The causality behind critical experimental choices, such as coupling reagent selection and deprotection strategies, is explained to ensure reproducible success and facilitate troubleshooting.

Introduction: The Strategic Advantage of a Phenylpropanoate Scaffold

This compound is a synthetic building block prized for its ability to introduce unique conformational constraints and functional handles into peptide structures. Unlike natural alpha-amino acids, its architecture—an aromatic amine separated from a carboxylate by a flexible three-carbon linker—provides several distinct advantages:

  • Conformational Control: The meta-substitution pattern on the phenyl ring, combined with the propanoate chain, introduces a specific "bend" or "turn" in the peptide backbone, which is invaluable for designing peptidomimetics that target protein-protein interactions.

  • Linker and Spacer Functionality: The defined length and flexibility of the scaffold make it an ideal linker for conjugating peptides to other molecules, such as small-molecule drugs, imaging agents, or for creating bivalent ligands.

  • Modulated Reactivity: The aromatic amine is less nucleophilic than the aliphatic alpha-amine of a standard amino acid. This differential reactivity can be exploited for selective chemical modifications but also necessitates the use of more potent coupling reagents for efficient amide bond formation.[1]

This guide will detail the two primary modes of incorporating this reagent: first, by utilizing its amine for acylation, and second, by deprotecting its ethyl ester to enable subsequent coupling at the C-terminus.

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is foundational to its successful application.

PropertyValueSource
CAS Number 99255-43-3[Sigma-Aldrich]
Molecular Formula C₁₁H₁₆ClNO₂[PubChem][2]
Molecular Weight 229.71 g/mol [Sigma-Aldrich]
Appearance White to yellow solid[Sigma-Aldrich]
Storage 2-8 °C, under inert atmosphere[Sigma-Aldrich]

Handling: As a hydrochloride salt, the compound is generally stable. However, before use in a coupling reaction, the amine must be neutralized to its free base form in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3][4]

Protocol 1: Amide Bond Formation via the Aromatic Amine

This protocol details the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) to the aromatic amine of this compound. The key challenge is the reduced nucleophilicity of the aniline-type amine. To overcome this, a highly efficient uronium-based coupling reagent, HATU, is employed.[1][3]

Mechanism Insight: HATU reacts with the carboxylic acid of the incoming amino acid in the presence of a base to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is then rapidly attacked by the weakly nucleophilic aromatic amine to form the stable amide bond with minimal risk of racemization.[5][7]

Experimental Workflow: Amine Coupling

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Coupling Reaction cluster_workup Step 3: Work-up & Purification Fmoc_AA Fmoc-AA-OH Active_Ester Fmoc-AA-OAt (Active Ester Intermediate) Fmoc_AA->Active_Ester in DMF HATU HATU + DIPEA HATU->Active_Ester Product Fmoc-AA-(linker)-OEt Active_Ester->Product Amide Bond Formation Reagent_HCl Ethyl 3-(3-aminophenyl) propanoate HCl Reagent_Free Free Amine (in situ) Reagent_HCl->Reagent_Free Reagent_Free->Product DIPEA2 DIPEA (Base) DIPEA2->Reagent_Free Neutralization Workup Aqueous Work-up (e.g., NaHCO₃, brine) Product->Workup Purification Silica Gel Chromatography Workup->Purification

Caption: Workflow for coupling a protected amino acid to the amine of the title compound.

Step-by-Step Methodology (Solution-Phase)
  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-terminally protected amino acid (1.0 eq) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise. Stir the mixture for 10-15 minutes to allow for the formation of the active ester.

  • Coupling: In a separate flask, dissolve this compound (1.2 eq) in DMF. Add this solution to the activated amino acid mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amino acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Parameter Summary Table
ParameterMolar EquivalentRationale
Fmoc-Amino Acid 1.0Limiting reagent.
Ethyl 3-(3-aminophenyl)propanoate HCl 1.2Slight excess to drive the reaction to completion.
HATU 1.1Ensures efficient activation of the carboxylic acid.
DIPEA 2.51.0 eq to neutralize the amino acid, 1.0 eq for the HATU reaction, and ~0.5 eq to neutralize the hydrochloride salt.[1][4]
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves reactants and intermediates.[4]
Reaction Time 4-6 hoursTypical for HATU-mediated couplings with weakly nucleophilic amines.

Protocol 2: Saponification and Subsequent C-Terminal Elongation

To use the building block as an internal linker, the ethyl ester must first be hydrolyzed (saponified) to reveal a free carboxylic acid. This step must be performed under carefully controlled conditions to avoid side reactions, such as racemization or hydrolysis of other sensitive functional groups in the peptide chain.[8] The use of lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system at low temperatures is the preferred method.[9][10]

Experimental Workflow: Saponification & Re-coupling

G cluster_saponification Step 1: Ester Hydrolysis cluster_recoupling Step 2: Re-coupling Reaction Start_Ester PG-Peptide-(linker)-OEt Free_Acid PG-Peptide-(linker)-OH Start_Ester->Free_Acid 0 °C to RT LiOH LiOH / THF:H₂O LiOH->Free_Acid Final_Product PG-Peptide-(linker)-AA-OR Free_Acid->Final_Product Activation & Coupling Amino_Ester H₂N-AA-OR Amino_Ester->Final_Product HATU_DIPEA HATU + DIPEA HATU_DIPEA->Final_Product

Caption: Workflow for saponification of the ethyl ester followed by peptide elongation.

Step-by-Step Methodology
  • Saponification: Dissolve the peptide-ester conjugate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Cool the solution to 0 °C. Add a pre-chilled aqueous solution of LiOH (1.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor carefully by LC-MS. Allow it to warm slowly to room temperature if the reaction is sluggish. The reaction is typically complete within 1-3 hours.

  • Quenching and Acidification: Once the starting material is consumed, cool the mixture back to 0 °C and carefully acidify to pH ~3-4 with cold 1N HCl.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude carboxylic acid is often used in the next step without further purification.

  • Re-coupling: The resulting free acid can now be coupled to the N-terminus of another amino acid or peptide using the conditions described in Protocol 1 (e.g., HATU/DIPEA).

Critical Consideration: Saponification with excess alkali or at elevated temperatures can lead to side reactions.[8] It is crucial to use a minimal excess of base and maintain low temperatures to preserve the integrity of the peptide.

Troubleshooting and Field-Proven Insights

  • Problem: Low coupling efficiency in Protocol 1.

    • Cause & Solution: The aromatic amine may be insufficiently neutralized or the coupling reagent may have degraded. Ensure the use of anhydrous solvent and fresh HATU. Increase the equivalents of DIPEA to 3.0 to ensure complete neutralization. Alternatively, a phosphonium-based reagent like PyBOP, known for its high reactivity, can be used.[3][11]

  • Problem: Incomplete saponification or side-product formation in Protocol 2.

    • Cause & Solution: The reaction may require a longer time or the LiOH concentration may be too low. Conversely, side products suggest the conditions are too harsh. First, try increasing the reaction time at 0 °C. If still incomplete, consider adding a co-solvent like methanol to improve solubility. Avoid using NaOH or KOH, as LiOH is reported to give cleaner reactions with less racemization for peptide esters.[9][10]

  • Expert Tip: For solid-phase peptide synthesis (SPPS), the free acid form of the building block (3-(3-aminophenyl)propanoic acid) is often preferred. The protocols described here can be adapted for SPPS, typically by using a larger excess of reagents (3-5 equivalents) to drive the reactions to completion on the solid support.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern peptide chemist. By understanding the nuances of its reactivity and applying robust, optimized protocols, researchers can effectively leverage its unique structural features to design novel peptidomimetics, linkers, and conjugates. The methodologies and insights provided in this guide serve as a validated starting point for the successful incorporation of this valuable building block into sophisticated peptide-based therapeutics and research agents.

References

  • (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride | C11H16ClNO2 . PubChem. [Link]

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  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups . Biomatik. [Link]

  • 2.2 Carboxy Group Protection . Thieme Chemistry. [Link]

  • Amino Acids and Peptides. V. The Alkaline saponification of N-Benzyloxycarbonyl peptide esters . Australian Journal of Chemistry. [Link]

  • Peptide coupling . Reddit r/Chempros. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism . YouTube. [Link]

  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling . Columbia University. [Link]

  • Peptide synthesis . Wikipedia. [Link]

  • Process for the saponification of aminoacid-/peptide esters.
  • Coupling Reagents . Aapptec Peptides. [Link]

  • Nucleophilic Substitution (SN1, SN2) . Organic Chemistry Portal. [Link]

  • Process for the saponification of aminoacid-/peptide ester.

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The Versatile Intermediate: Ethyl 3-(3-aminophenyl)propanoate Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel therapeutic agents. Ethyl 3-(3-aminophenyl)propanoate hydrochloride has emerged as a key building block, particularly in the creation of modulators for transient receptor potential (TRP) channels, a class of ion channels implicated in a variety of sensory and physiological processes. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this versatile chemical intermediate.

Introduction: Chemical Profile and Strategic Importance

This compound, with the CAS number 50406-89-8, is a substituted aniline derivative featuring a propanoate ester functional group. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it amenable to a range of reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 50406-89-8
Molecular Formula C₁₁H₁₆ClNO₂
Molecular Weight 229.70 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in water, methanol, and ethanol

The strategic importance of this intermediate lies in its bifunctional nature. The primary aromatic amine serves as a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments. The ethyl propanoate moiety provides a scaffold that can be further manipulated or can contribute to the desired pharmacokinetic and pharmacodynamic properties of the final compound. This dual functionality makes it an ideal starting point for creating libraries of compounds for structure-activity relationship (SAR) studies.

Core Application: Synthesis of TRPM8 Antagonists for Neuropathic Pain

A significant application of this compound is in the synthesis of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a cold-sensing ion channel that is implicated in neuropathic pain, and its antagonists are being actively investigated as potential analgesics.[1][2] The general synthetic approach involves the coupling of the primary amine of the intermediate with a variety of carboxylic acids to generate a library of amide derivatives.

The Amide Coupling Reaction: A Gateway to Bioactivity

The formation of an amide bond between this compound and a selected carboxylic acid is the pivotal step in the synthesis of many TRPM8 antagonists. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine.

Diagram 1: General Amide Coupling Reaction

G cluster_reactants Reactants cluster_reagents Reagents Intermediate Ethyl 3-(3-aminophenyl)propanoate Hydrochloride Reaction Amide Coupling Intermediate->Reaction Carboxylic_Acid R-COOH (Selected Carboxylic Acid) Carboxylic_Acid->Reaction Coupling_Agent Coupling Agent (e.g., EDC, HOBt) Coupling_Agent->Reaction Base Base (e.g., DIPEA) Base->Reaction Product N-(3-(3-ethoxy-3-oxopropyl)phenyl)amide (TRPM8 Antagonist Precursor) Reaction->Product

Caption: General workflow for the amide coupling reaction.

Detailed Protocol: Synthesis of a Representative TRPM8 Antagonist Precursor

This protocol details the synthesis of Ethyl 3-(3-(4-(tert-butyl)benzamido)phenyl)propanoate , a representative precursor for a class of potent TRPM8 antagonists, starting from this compound and 4-(tert-butyl)benzoic acid.

Materials and Reagents
  • This compound

  • 4-(tert-butyl)benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(tert-butyl)benzoic acid (1.1 equivalents).

  • Solvent Addition: Dissolve the carboxylic acid in a minimal amount of anhydrous DMF.

  • Activation: To the stirred solution, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM and add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and act as a base for the coupling reaction.

  • Coupling: Slowly add the amine solution from step 4 to the activated carboxylic acid mixture from step 3.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 3-(3-(4-(tert-butyl)benzamido)phenyl)propanoate.

Diagram 2: Synthetic Workflow

G cluster_workflow Synthetic Protocol Start Start Activation Activate 4-(tert-butyl)benzoic acid with EDC/HOBt in DMF Start->Activation Neutralization Neutralize Ethyl 3-(3-aminophenyl)propanoate HCl with DIPEA in DCM Start->Neutralization Coupling Combine activated acid and amine solutions Activation->Coupling Neutralization->Coupling Reaction Stir at room temperature (Monitor by TLC) Coupling->Reaction Workup Aqueous work-up (EtOAc, NaHCO3, H2O, Brine) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Step-by-step synthetic workflow diagram.

Expected Results and Characterization

The successful synthesis will yield Ethyl 3-(3-(4-(tert-butyl)benzamido)phenyl)propanoate as a white to off-white solid.

Table 2: Characterization Data for the Product

AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons of both rings, the ethyl ester protons, the tert-butyl protons, and the methylene protons of the propanoate chain. The amide N-H proton will appear as a singlet.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbons of the ester and amide, the aromatic carbons, and the aliphatic carbons.
Mass Spec (ESI) A prominent peak corresponding to the [M+H]⁺ ion.
Purity (HPLC) >95%

Broader Applications and Future Directions

While the synthesis of TRPM8 antagonists is a primary application, the reactivity of this compound lends itself to the creation of a diverse range of chemical entities. By varying the carboxylic acid coupling partner, researchers can rapidly generate libraries of compounds to probe other biological targets. Its utility extends to the synthesis of inhibitors for other enzymes and receptors where a substituted benzamide moiety is a key pharmacophore.

The continued exploration of this intermediate in combinatorial chemistry and high-throughput screening campaigns will undoubtedly lead to the discovery of new bioactive molecules with therapeutic potential in areas beyond neuropathic pain, including inflammation and oncology.

Conclusion

This compound is a high-value intermediate for medicinal chemists and drug discovery scientists. Its straightforward reactivity in amide coupling reactions, combined with its inherent structural features, provides a reliable and efficient pathway to novel compounds, particularly in the promising field of TRP channel modulation. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this versatile building block in their quest for the next generation of therapeutics.

References

  • Moran, M. M., McAlexander, M. A., Bíró, T., & Szallasi, A. (2011). Transient receptor potential channels as therapeutic targets. Nature reviews. Drug discovery, 10(8), 601–620. [Link]

  • Prema, K., & Tamizh, M. (2021). An updated review on TRPM8 channel and its antagonists for the treatment of various disorders. European Journal of Pharmacology, 912, 174598. [Link]

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Application Note: Sensitive Quantification of Ethyl 3-(3-aminophenyl)propanoate HCl via Pre-Column Derivatization with Dansyl Chloride and HPLC-Fluorescence Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a key intermediate in pharmaceutical synthesis.[1][2] Accurate quantification of this compound is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs). However, the molecule's structure, specifically the primary aromatic amine, lacks a strong native chromophore, which presents a significant challenge for sensitive and reliable analysis using standard High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

To overcome this analytical hurdle, pre-column derivatization is an essential strategy to enhance the detectability of the analyte.[3] This application note presents a robust and highly sensitive HPLC method for the quantification of this compound. The method is based on pre-column derivatization with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl Chloride.

Scientific Principle and Rationale

The core of this method is the dansylation reaction, a well-established technique for labeling primary and secondary amines.[4][5] The reaction involves the nucleophilic substitution of the sulfonyl chloride group on Dansyl Chloride by the unprotonated primary amine of the analyte.[3]

Causality Behind Experimental Choices:

  • Alkaline Conditions (pH 9.5-10.5): The reaction is conducted in a basic medium to ensure the primary amine group of Ethyl 3-(3-aminophenyl)propanoate is deprotonated.[6][7] This enhances its nucleophilicity, allowing it to efficiently attack the electrophilic sulfur atom of the Dansyl Chloride, driving the reaction to completion.[3]

  • Enhanced Detection: The resulting N-dansyl sulfonamide derivative is intensely fluorescent, enabling detection in the picomole to femotole range with a fluorescence detector (FLD).[3][8] This provides a dramatic increase in sensitivity compared to UV detection. The dansyl moiety has excitation and emission wavelengths that are distinct from many potential interferences.[4][9]

  • Improved Chromatography: The derivatization process attaches a large, non-polar dansyl group to the analyte. This significantly increases the hydrophobicity of the molecule, leading to better retention and separation on reversed-phase HPLC columns, such as a C18 column.[3]

The combination of a robust derivatization reaction and the high sensitivity of fluorescence detection makes this method ideally suited for quality control, stability studies, and impurity profiling in drug development.

Materials and Methods

Equipment
  • HPLC system with gradient pump, autosampler, column oven, and fluorescence detector (FLD)

  • Analytical balance (4-decimal)

  • pH meter

  • Vortex mixer

  • Pipettes and precision glassware

  • Heating block or water bath

  • Syringe filters (0.22 µm, PTFE or similar)

Reagents and Chemicals
  • This compound Reference Standard (Purity ≥97%)[10]

  • Dansyl Chloride (≥99%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized Water, 18.2 MΩ·cm

  • Sodium Bicarbonate (NaHCO₃), analytical grade

  • Sodium Carbonate (Na₂CO₃), analytical grade

  • Ammonium Hydroxide (NH₄OH), analytical grade

  • Formic Acid, HPLC grade

Experimental Protocols

Preparation of Solutions
  • 100 mM Carbonate-Bicarbonate Buffer (pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 1.06 g of sodium carbonate in 100 mL of deionized water. Adjust pH to 9.8 if necessary.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water.

  • Dansyl Chloride Reagent (5 mg/mL): Accurately weigh 25 mg of Dansyl Chloride into a 5 mL volumetric flask. Dissolve and dilute to volume with ACN. Note: Prepare this solution fresh daily and protect it from light as it is unstable.[5]

  • Quenching Solution (2% Ammonium Hydroxide): Dilute 2 mL of concentrated ammonium hydroxide (28-30%) to 100 mL with deionized water.

Derivatization Protocol

This protocol is designed to be self-validating by ensuring an excess of the derivatizing agent and controlled reaction conditions to drive the reaction to completion.

  • Reaction Setup: In a microcentrifuge tube, pipette 100 µL of the sample or standard solution.

  • Add Buffer: Add 200 µL of the 100 mM carbonate-bicarbonate buffer (pH 9.8). Vortex briefly.

  • Initiate Derivatization: Add 200 µL of the 5 mg/mL Dansyl Chloride reagent. Vortex immediately for 30 seconds.

  • Incubation: Incubate the mixture in a heating block or water bath at 60°C for 45 minutes in the dark.[8]

  • Quench Reaction: After incubation, cool the mixture to room temperature. Add 100 µL of the 2% ammonium hydroxide quenching solution to react with and consume the excess Dansyl Chloride.[3] Vortex for 10 seconds.

  • Final Preparation: Allow the quenched solution to stand for 10 minutes. Filter through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

G cluster_prep Solution Preparation cluster_rxn Derivatization Reaction cluster_analysis Analysis Sample Sample/Standard Solution Mix 1. Mix Sample, Buffer, & Dansyl-Cl Sample->Mix Buffer Carbonate Buffer (pH 9.8) Buffer->Mix Dansyl Dansyl-Cl Reagent (in ACN) Dansyl->Mix Incubate 2. Incubate (60°C, 45 min, Dark) Mix->Incubate Vortex Quench 3. Quench with NH4OH Incubate->Quench Cool Filter 4. Filter (0.22 µm) Quench->Filter Stand 10 min HPLC 5. Inject into HPLC Filter->HPLC

Caption: Workflow for Dansyl Chloride Derivatization.
HPLC Analysis Protocol

The chromatographic conditions are optimized to separate the dansylated analyte from potential byproducts and the derivatizing agent.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 50% B; 5-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Fluorescence Detector (FLD)
Excitation λ 340 nm
Emission λ 525 nm

Method Validation Framework

The developed analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[11][12][13][14][15] The validation protocol should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.

Validation ParameterTypical Acceptance Criteria
Specificity Peak for the analyte is well-resolved from blank and potential impurities (Resolution > 2).
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range Typically 80% to 120% of the target concentration.
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections.
Intermediate Precision %RSD ≤ 2.0% across different days, analysts, or equipment.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) ≥ 10.
Robustness %RSD ≤ 2.0% under minor variations in pH, column temp, and mobile phase composition.

Expected Results and Discussion

Upon injection, a successful analysis will yield a sharp, well-defined chromatographic peak for the dansylated Ethyl 3-(3-aminophenyl)propanoate derivative. The retention time is expected to be within the gradient portion of the run, well-separated from the solvent front and any peaks arising from the hydrolyzed Dansyl Chloride reagent or other byproducts. The high sensitivity of the fluorescence detector should allow for a low Limit of Quantitation (LOQ), making the method suitable for trace-level analysis and impurity determination.

G Sample Sample Preparation Derivatization Dansylation Protocol Sample->Derivatization Analyte Solution HPLC HPLC-FLD Analysis Derivatization->HPLC Derivatized Sample Data Data Acquisition & Processing HPLC->Data Chromatogram Report Final Report (Concentration) Data->Report Calculated Result

Caption: Overall Analytical Workflow from Sample to Result.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This section provides guidance on common problems and their solutions.[16][17][18][19]

ProblemPotential Cause(s)Recommended Solution(s)
No or Very Small Analyte Peak - Incomplete derivatization (incorrect pH, old reagent).- Degradation of the derivative.- Incorrect FLD wavelengths.- Prepare fresh Dansyl Chloride and buffer solutions.- Verify the pH of the reaction mixture is ~9.8.- Confirm FLD excitation/emission settings (340/525 nm).- Protect samples from light.
High Baseline Noise / Spurious Peaks - Contaminated mobile phase or glassware.- Incomplete quenching of excess Dansyl Chloride.- "Bleeding" from the HPLC column.- Use fresh, high-purity HPLC-grade solvents.- Ensure quenching step is performed correctly.- Flush the column with a strong solvent (e.g., 100% ACN) and re-equilibrate.
Poor Peak Shape (Tailing/Fronting) - Sample solvent incompatible with mobile phase.- Column overload.- Column contamination or degradation.- Ensure the final sample is in a solvent miscible with the initial mobile phase.- Dilute the sample to be within the linear range of the method.- Use a guard column; if the problem persists, replace the analytical column.
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column not fully equilibrated.- Prepare mobile phase carefully and degas thoroughly.- Ensure the column oven is stable at 30°C.- Increase the column re-equilibration time at the end of the gradient.

Conclusion

This application note details a validated, high-sensitivity method for the quantitative analysis of this compound. By employing pre-column derivatization with Dansyl Chloride and subsequent HPLC analysis with fluorescence detection, this protocol overcomes the limitations of traditional UV-based methods. The procedure is robust, reproducible, and suitable for the stringent requirements of pharmaceutical quality control and research environments, providing a reliable tool for drug development professionals.

References

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. [Link]

  • Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]

  • Ballesteros, E., & Cárdenas, S. (2003). Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link]

  • Hsieh, Y., et al. (2020). Targeted quantification of amino acids by dansylation. National Center for Biotechnology Information. [Link]

  • Asif, W., et al. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]

  • PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • VŠCHT Praha. (n.d.). Troubleshooting HPLC. VŠCHT Praha. [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. [Link]

  • MySkinRecipes. (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. MySkinRecipes. [Link]

  • GL Sciences. (n.d.). LB805 - Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride). GL Sciences. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • MDPI. (2021). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. MDPI. [Link]

  • El-Kimary, E. I., et al. (2021). Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals. National Center for Biotechnology Information. [Link]

  • Sharp, B. (2024). Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • University of Manitoba. (n.d.). HPLC with UV and Fluorescence detection. University of Manitoba. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • MDPI. (2023). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. MDPI. [Link]

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Synthesis of Ethyl 3-(3-aminophenyl)propanoate hydrochloride: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a primary aromatic amine and an ethyl ester, allows for a variety of subsequent chemical modifications. This document provides a detailed experimental protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol is based on a two-step reaction sequence: the Fischer esterification of 3-(3-nitrophenyl)propanoic acid followed by the reduction of the nitro group to an amine and subsequent formation of the hydrochloride salt. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.

Reaction Overview

The synthesis is comprised of two main stages:

  • Esterification: 3-(3-Nitrophenyl)propanoic acid is converted to its corresponding ethyl ester, Ethyl 3-(3-nitrophenyl)propanoate, through a Fischer esterification reaction. This acid-catalyzed reaction involves the refluxing of the carboxylic acid with an excess of ethanol.

  • Reduction and Salt Formation: The nitro group of Ethyl 3-(3-nitrophenyl)propanoate is then reduced to a primary amine using a suitable reducing agent. A common and effective method is the use of tin(II) chloride dihydrate in an acidic medium. The resulting amine is then converted to its hydrochloride salt for improved stability and handling. The use of tin(II) chloride is a mild method for reducing nitro groups to amines in the presence of other reducible groups[1].

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )Purity
3-(3-Nitrophenyl)propanoic acidC₉H₉NO₄195.17≥98%
EthanolC₂H₅OH46.07Anhydrous, ≥99.5%
Sulfuric acidH₂SO₄98.08Concentrated (98%)
Tin(II) chloride dihydrateSnCl₂·2H₂O225.63≥98%
Hydrochloric acidHCl36.46Concentrated (37%)
Ethyl acetateC₄H₈O₂88.11ACS grade
Sodium bicarbonateNaHCO₃84.01Saturated aqueous solution
Sodium sulfateNa₂SO₄142.04Anhydrous
Diethyl ether(C₂H₅)₂O74.12ACS grade
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Experimental Protocol

Part 1: Synthesis of Ethyl 3-(3-nitrophenyl)propanoate

Rationale: Fischer esterification is an equilibrium-driven process. To favor the formation of the ester, an excess of the alcohol (ethanol) is used, and a strong acid catalyst (sulfuric acid) is employed to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Workflow Diagram:

A 1. Dissolve 3-(3-nitrophenyl)propanoic acid in ethanol B 2. Add concentrated sulfuric acid A->B C 3. Reflux the mixture B->C D 4. Monitor reaction by TLC C->D E 5. Cool and concentrate the mixture D->E F 6. Work-up: Dilute with water and extract with ethyl acetate E->F G 7. Wash organic layer with NaHCO3 and brine F->G H 8. Dry over Na2SO4 and concentrate G->H I 9. Purify by column chromatography (optional) H->I J 10. Characterize the product I->J

Caption: Workflow for the synthesis of Ethyl 3-(3-nitrophenyl)propanoate.

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-(3-nitrophenyl)propanoic acid in 100 mL of anhydrous ethanol.

  • Carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting carboxylic acid spot is no longer visible.

  • Allow the reaction mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Pour the residue into 100 mL of cold water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with 50 mL of a saturated aqueous solution of sodium bicarbonate (until effervescence ceases) and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(3-nitrophenyl)propanoate as an oil.

  • If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Synthesis of this compound

Rationale: The reduction of the nitro group to an amine using tin(II) chloride in an acidic environment is a classic and reliable method. The tin(II) ion acts as the reducing agent, being oxidized to tin(IV) in the process[2]. The reaction is typically carried out in a protic solvent like ethanol. The final product is isolated as the hydrochloride salt by treating the free amine with hydrochloric acid, which improves its stability and ease of handling.

Workflow Diagram:

A 1. Dissolve Ethyl 3-(3-nitrophenyl)propanoate in ethanol B 2. Add SnCl2·2H2O A->B C 3. Heat the mixture B->C D 4. Monitor reaction by TLC C->D E 5. Cool and concentrate D->E F 6. Work-up: Add water and basify with NaOH E->F G 7. Extract with ethyl acetate F->G H 8. Dry and concentrate to get the free amine G->H I 9. Dissolve in diethyl ether and add HCl in ether H->I J 10. Collect the precipitate (hydrochloride salt) I->J K 11. Wash with ether and dry J->K L 12. Characterize the final product K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • In a 500 mL round-bottom flask, dissolve the crude Ethyl 3-(3-nitrophenyl)propanoate (assuming quantitative yield from the previous step, approximately 11.4 g) in 200 mL of ethanol.

  • To this solution, add 43.0 g of tin(II) chloride dihydrate.

  • Attach a reflux condenser and heat the mixture to 70-80 °C with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting nitro compound is consumed.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Add 100 mL of water to the residue and carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. A white precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 3-(3-aminophenyl)propanoate as a free amine.

  • Dissolve the crude amine in 100 mL of diethyl ether.

  • To this solution, add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) until no further precipitation is observed.

  • Collect the white precipitate of this compound by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry it under vacuum.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the hydrochloride salt can also be determined.

Characterization Data (Expected)

  • Ethyl 3-(3-nitrophenyl)propanoate:

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (t, J = 2.0 Hz, 1H), 8.05 (dd, J = 8.2, 1.6 Hz, 1H), 7.50 (t, J = 8.0 Hz, 1H), 7.40 (d, J = 7.8 Hz, 1H), 4.15 (q, J = 7.1 Hz, 2H), 3.05 (t, J = 7.6 Hz, 2H), 2.70 (t, J = 7.6 Hz, 2H), 1.25 (t, J = 7.1 Hz, 3H).

    • IR (neat, cm⁻¹): 1730 (C=O), 1530, 1350 (NO₂).

  • This compound:

    • ¹H NMR (D₂O, 400 MHz): δ 7.30 (t, J = 7.8 Hz, 1H), 7.00-6.80 (m, 3H), 4.10 (q, J = 7.1 Hz, 2H), 2.90 (t, J = 7.5 Hz, 2H), 2.60 (t, J = 7.5 Hz, 2H), 1.20 (t, J = 7.1 Hz, 3H).

    • IR (KBr, cm⁻¹): 3400-2800 (NH₃⁺, broad), 1730 (C=O).

    • MS (ESI+): m/z [M+H]⁺ calculated for C₁₁H₁₅NO₂: 194.12, found 194.1.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated Acids: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with extreme care and avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Flammable Solvents: Ethanol, ethyl acetate, and diethyl ether are flammable. Keep them away from open flames and ignition sources.

  • Tin Compounds: Tin compounds can be toxic. Avoid inhalation of dust and contact with skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSolution
Incomplete Esterification Insufficient reaction time or catalyst amount.Increase the reflux time or add a small additional amount of sulfuric acid.
Low Yield in Reduction Incomplete reaction or loss during work-up.Ensure the reaction goes to completion by TLC. Be careful during the basification and extraction steps.
Oily Hydrochloride Salt Presence of impurities or residual solvent.Wash the precipitate thoroughly with cold diethyl ether. Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary.

References

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link][3]

  • Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link][4]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • ScienceMadness. (2011). Nitroaromatic Reduction w/Sn. [Link][2]

Sources

Application Notes and Protocols for the Quantification of Ethyl 3-(3-aminophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings.

This document provides a comprehensive guide to the analytical methods for the quantification of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Furthermore, a high-sensitivity bioanalytical method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is described for its quantification in biological matrices. The rationale behind methodological choices and a thorough discussion of method validation in accordance with ICH Q2(R1) guidelines are included to ensure scientific integrity and trustworthiness.[1][2][3]

Physicochemical Properties and Analytical Considerations

A foundational understanding of the physicochemical properties of this compound is paramount for the development of effective analytical methods.

  • Chemical Structure:

    • Molecular Formula: C₁₁H₁₆ClNO₂

    • Molecular Weight: 229.71 g/mol [4]

    • Structure: The molecule consists of a benzene ring substituted with an amino group and an ethyl propanoate chain. The hydrochloride salt form enhances its stability and solubility in polar solvents.

  • Solubility: As a hydrochloride salt, the compound is expected to be soluble in water and polar organic solvents such as methanol and ethanol. This property is advantageous for the preparation of stock and working standard solutions for various analytical techniques.

  • Chromophoric Properties: The presence of the aminophenyl group imparts strong ultraviolet (UV) absorbance. Aromatic amines typically exhibit significant absorbance in the 230-280 nm range. This characteristic is the basis for quantification by HPLC with UV detection and direct UV-Vis spectrophotometry.

  • Volatility: The ethyl ester form of the molecule provides sufficient volatility for analysis by Gas Chromatography (GC), particularly after derivatization of the polar primary amino group. Derivatization is often necessary to improve peak shape and thermal stability.[1]

  • Potential Impurities: Potential impurities may include the corresponding free carboxylic acid (from hydrolysis), starting materials from the synthesis, and degradation products. Analytical methods should be developed to be specific for the parent compound and capable of separating it from these potential impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse method for the routine quantification of this compound in bulk drug substance and formulated products due to its robustness, precision, and specificity.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte is injected onto a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. This compound, being a moderately polar compound, will be retained on the column and then eluted by a suitable mixture of aqueous buffer and organic solvent. The UV detector measures the absorbance of the analyte as it elutes from the column, and the peak area is proportional to its concentration.

Rationale for Method Selection

This method is chosen for its ability to separate the analyte from potential impurities and degradation products, providing a high degree of specificity. The use of a UV detector is appropriate due to the strong chromophore in the molecule. The method is highly reproducible and can be readily validated according to regulatory guidelines.

Protocol: Quantitative Analysis by HPLC-UV

3.3.1 Instrumentation and Software

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

3.3.2 Reagents and Standards

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Phosphoric acid (analytical grade).

  • Triethylamine (analytical grade).

3.3.3 Chromatographic Conditions

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Phosphoric acid in water (pH adjusted to 3.0 with Triethylamine)
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 254 nm (or the determined λmax)

3.3.4 Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.

3.3.5 Sample Preparation

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

  • Further dilute with the mobile phase to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3.3.6 System Suitability Testing (SST) Before sample analysis, inject a mid-range standard solution five times. The following criteria should be met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

3.3.7 Data Analysis and Calculation Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Perform a linear regression analysis. The concentration of the analyte in the sample is calculated using the equation of the line.

Method Validation Summary (ICH Q2(R1))[1][2][3]
ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from placebo and known impurities. Peak purity should be confirmed using a DAD.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range Typically 80-120% of the target concentration.
Accuracy 98.0-102.0% recovery for spiked samples at three concentration levels.
Precision (RSD) Repeatability (≤ 2.0%), Intermediate Precision (≤ 2.0%).
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, flow rate).
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard Reference Standard Preparation SST System Suitability Test (SST) Standard->SST Sample Sample Preparation SampleAnalysis Sample Quantification Sample->SampleAnalysis Cal Calibration Curve Generation SST->Cal Pass Cal->SampleAnalysis Data Data Processing & Calculation SampleAnalysis->Data Report Final Report Data->Report

Caption: Workflow for HPLC-UV quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the confirmation of identity and quantification, especially for volatile impurities. For a polar compound like this compound, derivatization is typically required.

Principle of the Method

The primary amino group of the analyte is derivatized to a less polar, more volatile, and thermally stable derivative (e.g., a silyl or acyl derivative). The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Rationale for Method Selection

GC-MS offers exceptional selectivity and sensitivity. The mass spectrum provides a unique fingerprint of the analyte, confirming its identity. It is particularly useful for identifying and quantifying trace-level impurities that may not be resolved by HPLC.

Protocol: GC-MS Analysis (with Derivatization)

4.3.1 Instrumentation

  • GC system with a split/splitless inlet and a mass selective detector (MSD).

  • Autosampler.

  • Data system with a spectral library.

4.3.2 Reagents and Derivatization Agents

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Acetonitrile or Pyridine (anhydrous).

  • This compound reference standard.

4.3.3 GC-MS Conditions

ParameterRecommended Conditions
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-450 amu

4.3.4 Sample Preparation and Derivatization

  • Accurately weigh about 1 mg of the sample or standard into a reaction vial.

  • Add 200 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Derivatization and Analysis Workflow

GCMS_Workflow Sample Sample/Standard Deriv Add Acetonitrile & BSTFA + 1% TMCS Sample->Deriv Heat Heat at 70°C for 30 min Deriv->Heat Inject Inject into GC-MS Heat->Inject Separate GC Separation Inject->Separate Detect MS Detection (Scan or SIM) Separate->Detect Analyze Data Analysis (Quantification & Library Search) Detect->Analyze

Caption: GC-MS workflow including derivatization.

UV-Vis Spectrophotometry

This technique offers a rapid and simple method for the quantification of this compound in solutions where it is the only absorbing species.

Principle of the Method

Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at the wavelength of maximum absorbance (λmax), the concentration can be determined.

Rationale for Method Selection

UV-Vis spectrophotometry is ideal for quick in-process checks or for the analysis of pure substance solutions. It is a non-destructive and cost-effective technique.

Protocol: Quantification by UV-Vis Spectrophotometry

5.3.1 Instrumentation

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

5.3.2 Reagents and Solvents

  • Methanol (spectroscopic grade).

  • This compound reference standard.

5.3.3 Determination of λmax

  • Prepare a dilute solution of the analyte in methanol.

  • Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). Aromatic amines typically show a λmax around 254 nm.

5.3.4 Preparation of Calibration Curve

  • Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in methanol.

  • Prepare a series of dilutions (e.g., 2, 5, 10, 15, 20 µg/mL) from the stock solution.

  • Measure the absorbance of each solution at the determined λmax.

  • Plot a graph of absorbance versus concentration and determine the linear regression.

5.3.5 Sample Analysis

  • Prepare a sample solution in methanol with a concentration expected to fall within the calibration range.

  • Measure its absorbance at λmax and calculate the concentration using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

For the quantification of this compound in biological matrices such as plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.

Principle of the Method

The analyte and a stable isotope-labeled internal standard (SIL-IS) are extracted from the biological matrix. The extract is injected into an LC system for separation, followed by detection with a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and sensitivity.

Rationale for Method Selection

Bioanalytical methods require high sensitivity to measure low concentrations of drugs and their metabolites in complex biological fluids. LC-MS/MS minimizes matrix effects and provides the low limits of quantification needed for pharmacokinetic studies.[5]

Protocol: LC-MS/MS Bioanalytical Method

6.3.1 Instrumentation

  • UPLC or HPLC system.

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

6.3.2 Reagents and Standards

  • Reference standard and a stable isotope-labeled internal standard (e.g., d4-Ethyl 3-(3-aminophenyl)propanoate hydrochloride).

  • Acetonitrile, Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Human plasma (control).

6.3.3 LC-MS/MS Conditions

ParameterRecommended Conditions
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Fast gradient appropriate for the analyte's retention
Ionization ESI Positive
MRM Transitions To be determined by infusion of the analyte and IS. Example: Analyte (Q1/Q3), IS (Q1/Q3)

6.3.4 Sample Pre-treatment (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for injection.

Bioanalytical Workflow Diagram

Bioanalytical_Workflow Plasma Plasma Sample/ Calibrator/QC PPT Protein Precipitation (Acetonitrile + IS) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Inject Inject Supernatant into LC-MS/MS Centrifuge->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Quant Quantification (Peak Area Ratio vs. Conc.) MS_Detect->Quant

Caption: Workflow for LC-MS/MS bioanalysis.

Summary and Method Comparison

The choice of analytical method depends on the specific application, required sensitivity, and available instrumentation.

FeatureHPLC-UVGC-MSUV-Vis SpectrophotometryLC-MS/MS (Bioanalytical)
Specificity HighVery HighLow to ModerateVery High
Sensitivity Moderate (µg/mL)High (ng/mL)Low (µg/mL)Very High (pg/mL)
Application Routine QC, Assay, Impurity ProfilingIdentity Confirmation, Trace ImpuritiesQuick In-process ChecksPharmacokinetic Studies
Sample Prep Simple Dilution & FiltrationDerivatization RequiredSimple DilutionProtein Precipitation/Extraction
Cost ModerateHighLowVery High

For routine quality control of the bulk drug substance, HPLC-UV is the most suitable method. For confirmatory analysis and trace impurity identification, GC-MS provides invaluable structural information. UV-Vis spectrophotometry serves as a rapid, albeit less specific, tool for concentration checks. For bioanalytical applications requiring high sensitivity in complex matrices, LC-MS/MS is the gold standard.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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Application Notes and Protocols: Ethyl 3-(3-aminophenyl)propanoate Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapies

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a key chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a reactive primary amine on a phenyl ring and an ethyl propanoate chain, make it a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This compound serves as a crucial starting material in the development of targeted therapies, most notably in the realm of kinase inhibitors for oncology.[1] Its utility also extends to the synthesis of various heterocyclic compounds with potential therapeutic applications.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this compound. The following sections will delve into its physicochemical properties, provide a detailed synthesis protocol, and outline its application in the synthesis of kinase inhibitors, complete with a representative experimental workflow.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO₂[2]
Molecular Weight 229.71 g/mol [3][4]
Appearance White to yellow solid[3]
CAS Number 99255-43-3[3][4][5]
Storage Temperature 2-8 °C[3]
Purity Typically ≥97%[3]

Synthesis of this compound

An efficient and scalable synthesis of the title compound is crucial for its widespread application. A well-established method involves a tandem Knoevenagel condensation/alkylidene reduction followed by the reduction of a nitro group and simultaneous esterification.[6][7]

Synthetic Scheme

Synthesis_of_Ethyl_3-(3-aminophenyl)propanoate_hydrochloride cluster_0 Step 1: Knoevenagel Condensation & Reduction cluster_1 Step 2: Reduction & Esterification 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Intermediate_Acid 3-(3-Nitrophenyl)propanoic acid 3-Nitrobenzaldehyde->Intermediate_Acid Meldrum's acid, TEAF Final_Product Ethyl 3-(3-aminophenyl)propanoate hydrochloride Intermediate_Acid->Final_Product SnCl2, Ethanol, HCl

Caption: Synthetic pathway for this compound.

Detailed Protocol

Step 1: Synthesis of 3-(3-Nitrophenyl)propanoic acid [6][7]

  • To a solution of 3-nitrobenzaldehyde and Meldrum's acid in an appropriate solvent, add triethylammonium formate (TEAF).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-(3-nitrophenyl)propanoic acid.

Step 2: Synthesis of this compound [6][7]

  • Dissolve the 3-(3-nitrophenyl)propanoic acid obtained from Step 1 in ethanol.

  • Add stannous chloride (SnCl₂) to the solution. This reagent acts as both a reducing agent for the nitro group and a Lewis acid catalyst for the esterification of the carboxylic acid.[6][7]

  • Reflux the reaction mixture. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and adjust the pH to be acidic with hydrochloric acid.

  • The product is then isolated by filtration or extraction, followed by purification techniques such as recrystallization to afford this compound as a solid.

Application in Kinase Inhibitor Synthesis

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways.[8][9][10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[10] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.[11] this compound is a valuable building block for the synthesis of various kinase inhibitors, including those targeting Src and Bcr-Abl kinases.[1][12][13][14]

The primary amine of this compound provides a key reactive handle for the formation of amide bonds, a common structural motif in many kinase inhibitors.[2][3][15]

General Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis_Workflow Start Start: Ethyl 3-(3-aminophenyl)propanoate hydrochloride Amide_Coupling Amide Coupling with a Carboxylic Acid Moiety Start->Amide_Coupling Purification_1 Purification of Amide Intermediate Amide_Coupling->Purification_1 Further_Modification Optional: Further Functionalization Purification_1->Further_Modification Purification_2 Final Purification Further_Modification->Purification_2 Characterization Structural Characterization (NMR, MS, etc.) Purification_2->Characterization Biological_Screening Biological Screening (Kinase Assays) Characterization->Biological_Screening End End: Potent Kinase Inhibitor Candidate Biological_Screening->End

Caption: General workflow for synthesizing kinase inhibitors.

Representative Protocol: Amide Coupling Reaction

This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid, a common step in the synthesis of kinase inhibitors.[4][16][17][18]

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agents (e.g., EDC, HATU)[15]

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (e.g., 1.1 equivalents of EDC) and an activator (e.g., 1.1 equivalents of HOBt) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent and add the base (e.g., 2.2 equivalents of DIPEA) to neutralize the hydrochloride salt and free the amine.

  • Slowly add the solution of the free amine to the pre-activated carboxylic acid solution.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors for cancer therapy is particularly noteworthy. The protocols outlined in these application notes provide a solid foundation for researchers to utilize this compound in their drug discovery efforts. Future applications may see this intermediate being used to construct novel scaffolds for other therapeutic targets, further expanding its importance in the development of new medicines.

References

  • Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy. PubMed Central. Available at: [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Publishing. Available at: [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. Available at: [Link]

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. Available at: [Link]

  • Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. PMC. Available at: [Link]

  • Design and synthesis of rho kinase inhibitors (III). PubMed. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • ChemInform Abstract: The Synthesis of Bcr-Abl Inhibiting Anticancer Pharmaceutical Agents Imatinib, Nilotinib and Dasatinib. ResearchGate. Available at: [Link]

  • Heterocyclic Compounds as Bcr-Abl Tyrosine Kinase Inhibitors Against Chronic Myeloid Leukemia. PubMed. Available at: [Link]

  • Src kinase inhibitors: promising cancer therapeutics? PubMed. Available at: [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Novel Compounds from Ethyl 3-(3-aminophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a bifunctional building block of significant interest to the medicinal chemistry community. Its structure, featuring a primary aromatic amine and an ethyl ester, offers two orthogonal points for chemical modification, making it an ideal starting material for the construction of diverse molecular libraries. The primary amine serves as a nucleophilic handle for a variety of transformations, including acylation, sulfonylation, and carbon-nitrogen bond-forming cross-coupling reactions. The ester moiety, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other modifications. This application note will provide detailed protocols and scientific rationale for the synthesis of novel compounds derived from this compound, with a focus on applications in drug discovery, particularly in the realm of kinase inhibitors and agents targeting the central nervous system.[1]

Core Synthetic Strategies and Workflow

The derivatization of this compound can be systematically approached through a series of well-established synthetic transformations targeting the primary amine. The following diagram illustrates a general workflow for accessing a variety of novel chemical entities.

G start Ethyl 3-(3-aminophenyl)propanoate Hydrochloride nacylation N-Acylation start->nacylation Acyl Chloride/Anhydride, Base nsulfonylation N-Sulfonylation start->nsulfonylation Sulfonyl Chloride, Base buchwald Buchwald-Hartwig Amination start->buchwald (Hetero)Aryl Halide, Pd Catalyst, Ligand, Base reductive Reductive Amination start->reductive Aldehyde/Ketone, Reducing Agent amides Amide Derivatives nacylation->amides sulfonamides Sulfonamide Derivatives nsulfonylation->sulfonamides diarylamines Diaryl/Heteroaryl Amines buchwald->diarylamines secamines Secondary/Tertiary Amines reductive->secamines

Caption: General synthetic workflow for the derivatization of this compound.

N-Acylation: Crafting Amide Scaffolds for Kinase Inhibition

The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. In the context of kinase inhibitor design, the amide moiety often serves as a key hydrogen bond donor or acceptor, crucial for binding to the hinge region of the kinase active site.[2][3]

Scientific Rationale

The N-acylation of Ethyl 3-(3-aminophenyl)propanoate proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The subsequent collapse of the tetrahedral intermediate and expulsion of a leaving group (e.g., chloride) forms the stable amide bond. A non-nucleophilic base is typically required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[4]

Detailed Protocol: Synthesis of Ethyl 3-(3-(benzoyl)aminophenyl)propanoate

This protocol describes a general procedure for the N-acylation of this compound with benzoyl chloride.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
Ethyl 3-(3-aminophenyl)propanoate HCl99255-43-3229.711.01.0
Benzoyl Chloride98-88-4140.571.11.1
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8 / 7087-68-5101.19 / 129.242.22.2
Dichloromethane (DCM), anhydrous75-09-284.93--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).

  • Suspend the solid in anhydrous dichloromethane (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the base (TEA or DIPEA, 2.2 mmol) to the stirred suspension. Note: One equivalent of the base is required to neutralize the hydrochloride salt, and a second equivalent to scavenge the HCl generated during the reaction.

  • In a separate flask, dissolve benzoyl chloride (1.1 mmol) in anhydrous dichloromethane (2 mL).

  • Add the benzoyl chloride solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Work-up:

    • Quench the reaction with water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired N-acylated product.

Applications in Research and Drug Development

This N-acylation protocol can be readily adapted to a wide range of acyl chlorides and anhydrides, allowing for the synthesis of diverse libraries of amide derivatives. By incorporating fragments known to interact with specific kinase targets, researchers can rapidly generate novel potential inhibitors. For example, the use of substituted nicotinoyl chlorides or pyrimidine-carbonyl chlorides can introduce motifs present in known kinase inhibitors.[2]

N-Sulfonylation: Building Blocks for Diverse Bioactive Molecules

The sulfonamide functional group is a prevalent feature in a multitude of clinically approved drugs, exhibiting a wide range of biological activities. The synthesis of N-sulfonylated derivatives of Ethyl 3-(3-aminophenyl)propanoate provides access to compounds with potential applications as enzyme inhibitors and therapeutic agents.

Scientific Rationale

Similar to N-acylation, N-sulfonylation proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated. Pyridine can also act as a nucleophilic catalyst.

Detailed Protocol: Synthesis of Ethyl 3-(3-(phenylsulfonamido)phenyl)propanoate

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
Ethyl 3-(3-aminophenyl)propanoate HCl99255-43-3229.711.01.0
Benzenesulfonyl Chloride98-09-9176.621.11.1
Pyridine, anhydrous110-86-179.10-Solvent/Base
Dichloromethane (DCM), anhydrous75-09-284.93--

Procedure:

  • Dissolve this compound (1.0 mmol) in a mixture of anhydrous dichloromethane (10 mL) and anhydrous pyridine (2 mL) in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight, or until reaction completion is confirmed by TLC.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane (20 mL).

    • Wash the organic solution sequentially with 1 M HCl (3 x 15 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Mg₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Buchwald-Hartwig Amination: Forging C-N Bonds to (Hetero)aryl Systems

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[5][6] This reaction enables the coupling of the primary amine of Ethyl 3-(3-aminophenyl)propanoate with a wide array of (hetero)aryl halides and triflates, providing access to complex diarylamine and heteroarylamine structures.[7][8]

Scientific Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: The aryl halide adds to a Pd(0) catalyst to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[9][10]

The choice of ligand is critical for the success of the reaction, influencing catalyst stability, reactivity, and substrate scope. Bulky, electron-rich phosphine ligands are commonly employed.[8]

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R'-NH2, Base pd_amido L-Pd(II)(Ar)(NR'H) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR' reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of Ethyl 3-(3-((pyridin-2-yl)amino)phenyl)propanoate

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
Ethyl 3-(3-aminophenyl)propanoate HCl99255-43-3229.711.01.0
2-Bromopyridine109-04-6158.001.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.020.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.670.080.08
Sodium tert-butoxide (NaOtBu)865-48-596.102.42.4
Toluene, anhydrous108-88-392.14--

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (2.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 mmol) and 2-bromopyridine (1.2 mmol) to the tube.

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.

Reductive Amination: Accessing N-Alkylated Derivatives

Reductive amination is a powerful method for the formation of secondary and tertiary amines from primary amines and carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or enamine, followed by its reduction.[10][11]

Scientific Rationale

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, then reduces the imine to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and selective for the reduction of imines in the presence of aldehydes.[11]

Detailed Protocol: Synthesis of Ethyl 3-(3-(benzylamino)phenyl)propanoate

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
Ethyl 3-(3-aminophenyl)propanoate HCl99255-43-3229.711.01.0
Benzaldehyde100-52-7106.121.11.1
Sodium triacetoxyborohydride (STAB)56553-60-7211.941.51.5
Dichloroethane (DCE) or Dichloromethane (DCM)107-06-2 / 75-09-298.96 / 84.93--
Acetic Acid (optional)64-19-760.05catalytic-

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and the free base it by partitioning between a mild aqueous base (like NaHCO₃) and an organic solvent (like ethyl acetate), then drying and concentrating the organic layer. Alternatively, use 1 equivalent of a non-nucleophilic base like DIPEA in the reaction mixture.

  • Dissolve the free amine in anhydrous dichloroethane (15 mL).

  • Add benzaldehyde (1.1 mmol) and a catalytic amount of acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, or until complete by TLC analysis.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Stir vigorously until gas evolution ceases.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Applications in CNS Drug Discovery

The N-alkylated derivatives synthesized via reductive amination can be valuable for developing agents that target the central nervous system (CNS). The introduction of various alkyl and benzyl groups can modulate the lipophilicity and basicity of the molecule, properties that are critical for blood-brain barrier penetration and interaction with CNS targets such as serotonin or norepinephrine transporters.[1][12]

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a wide array of novel compounds. The protocols detailed in this application note for N-acylation, N-sulfonylation, Buchwald-Hartwig amination, and reductive amination provide a robust toolkit for researchers in drug discovery and medicinal chemistry. By strategically applying these synthetic methods, scientists can efficiently generate libraries of compounds for screening against various biological targets, accelerating the discovery of new therapeutic agents.

References

  • MySkinRecipes. Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • National Genomics Data Center. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

  • Semantic Scholar. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Pharmaffiliates. Ethyl 3-(3-amino-4-(methyl(nitroso)amino)-N-(pyridin-2-yl)benzamido)propanoate. [Link]

  • ResearchGate. ChemInform Abstract: Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

  • PubMed. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

  • MDPI. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. [Link]

  • Google Patents. United States Patent. [Link]

  • PrepChem.com. Synthesis of ethyl 3-[N-(4-phenylbutyl)-N-benzylamino]-propionate. [Link]

  • ChemSynthesis. ethyl 3-(5-methoxy-2-sulfanylphenyl)propanoate. [Link]

  • PubChem. Ethyl 3-phenylpropionate. [Link]

  • MDPI. Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H 3 Agents: Synthesis and Biological Evaluation. [Link]

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Application Note: A Scalable and Efficient Synthesis of Ethyl 3-(3-aminophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a key building block in medicinal chemistry and pharmaceutical development, serving as a crucial intermediate in the synthesis of various bioactive molecules.[1] Its structure, featuring a reactive primary amine and an ester functional group, allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutics. The increasing demand for this intermediate necessitates a robust, scalable, and safe synthetic protocol suitable for industrial production.

This application note provides a comprehensive guide to the scale-up synthesis of this compound. The presented protocol is designed for efficiency, high yield, and operational safety, addressing the critical considerations for transitioning from laboratory-scale to pilot-plant or manufacturing-scale production.

Synthetic Strategy: Catalytic Hydrogenation

The selected synthetic route for the scale-up production of this compound involves the catalytic hydrogenation of its nitro precursor, Ethyl 3-(3-nitrophenyl)propanoate. This method is favored for its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal reductants, which can complicate purification and waste disposal.

The overall synthetic transformation is depicted below:

Synthesis_Workflow cluster_conditions Key Process Steps Start Ethyl 3-(3-nitrophenyl)propanoate Reaction Catalytic Hydrogenation (H₂, Pd/C, Ethanol) Start->Reaction Intermediate Ethyl 3-(3-aminophenyl)propanoate (Free Base) Reaction->Intermediate Acidification HCl in Ethanol Intermediate->Acidification Product Ethyl 3-(3-aminophenyl)propanoate HCl Acidification->Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a multi-liter scale and should be conducted in a suitable high-pressure reactor by trained personnel.

Materials and Reagents
ReagentCAS No.Molecular WeightQuantity (molar eq.)
Ethyl 3-(3-nitrophenyl)propanoate20483-64-5225.22 g/mol 1.0
Palladium on Carbon (10 wt. %, wet)7440-05-3-0.01-0.05 w/w
Ethanol (anhydrous)64-17-546.07 g/mol ~10 volumes
Hydrogen Gas (high purity)1333-74-02.02 g/mol Excess
Hydrochloric Acid (in anhydrous ethanol)7647-01-036.46 g/mol 1.1
Celite® (for filtration)61790-53-2-As needed
Equipment
  • High-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure gauges, and a gas inlet/outlet.[2]

  • Inert atmosphere system (Nitrogen or Argon).

  • Filtration apparatus (e.g., Buchner funnel, filter press).

  • Glass-lined reactor for work-up and crystallization.

  • Standard laboratory glassware.

Detailed Step-by-Step Methodology

Part 1: Catalytic Hydrogenation

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested with nitrogen.[2]

  • Catalyst Loading: Under an inert atmosphere (e.g., nitrogen), carefully charge the reactor with 10% Palladium on Carbon (wet catalyst is preferred to minimize the risk of ignition).[3]

  • Substrate Addition: In a separate vessel, dissolve Ethyl 3-(3-nitrophenyl)propanoate in anhydrous ethanol. Transfer the solution to the reactor under a continuous nitrogen purge.

  • Inerting the Reactor: Seal the reactor and purge the system with nitrogen at least three times to remove all oxygen. This is a critical safety step to prevent the formation of an explosive hydrogen-air mixture.[3][4]

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

    • Begin agitation and, if necessary, heat the reaction mixture to the target temperature (e.g., 25-40 °C). The reaction is exothermic, and cooling may be required to maintain a stable temperature.[4]

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Reaction Completion and Catalyst Removal:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the reactor with nitrogen three times.[2]

    • Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric and should be handled with extreme care.[3][5] Keep the filter cake wet with solvent or water during handling.[4][5]

Part 2: Isolation of the Hydrochloride Salt

  • Solution Transfer: Transfer the ethanolic solution of Ethyl 3-(3-aminophenyl)propanoate (the free base) to a clean, dry, glass-lined reactor equipped with a stirrer.

  • Acidification: Cool the solution to 0-5 °C. Slowly add a solution of hydrochloric acid in anhydrous ethanol (1.1 equivalents) dropwise while maintaining the temperature.

  • Crystallization: The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at 0-5 °C for a specified time to ensure complete crystallization.

  • Isolation and Drying:

    • Collect the solid product by filtration.

    • Wash the filter cake with cold ethanol to remove any impurities.

    • Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Safety Considerations for Scale-Up Hydrogenation

Scaling up catalytic hydrogenation reactions introduces significant safety challenges that must be rigorously addressed.

  • Flammability and Explosion Hazard: Hydrogen gas is highly flammable and can form explosive mixtures with air.[6] All operations must be conducted in a well-ventilated area, and all equipment must be properly grounded to prevent static discharge.[4]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use, can be pyrophoric and may ignite in the presence of air.[3][5] It is crucial to handle the catalyst under an inert atmosphere and to keep it wet.[4][5]

  • Pressure and Temperature Control: The hydrogenation reaction is exothermic, which can lead to a rapid increase in temperature and pressure.[4] The reactor must be equipped with adequate cooling systems and pressure relief devices.[4] Continuous monitoring of temperature and pressure is essential.[2]

  • Personnel Protective Equipment (PPE): Appropriate PPE, including flame-resistant clothing, safety glasses, and gloves, must be worn at all times.[6]

Safety_Protocol cluster_hydrogenation Hydrogenation Safety cluster_catalyst Catalyst Handling Inerting Inert Reactor with N₂ H2_Addition Controlled H₂ Addition Inerting->H2_Addition Monitoring Monitor Temp & Pressure H2_Addition->Monitoring Venting Safe Venting & N₂ Purge Monitoring->Venting Wet_Handling Handle Catalyst Wet Inert_Atmosphere Use Inert Atmosphere Wet_Handling->Inert_Atmosphere Filtration Careful Filtration Inert_Atmosphere->Filtration Quenching Quench Spent Catalyst Filtration->Quenching

Figure 2: Key safety protocols for catalytic hydrogenation.

Conclusion

The described protocol for the scale-up synthesis of this compound via catalytic hydrogenation offers a reliable and efficient method for producing this important pharmaceutical intermediate. By adhering to the detailed experimental procedure and rigorously implementing the outlined safety measures, researchers and drug development professionals can confidently and safely scale this synthesis to meet production demands. The use of catalytic hydrogenation aligns with the principles of green chemistry by avoiding hazardous reagents and minimizing waste generation.

References

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • Lin-Speed. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Chemical Engineering. (2024, June 7). Hydrogenation reaction safety. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-(3-Aminophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 3-(3-aminophenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of this valuable pharmaceutical intermediate.[1] Recognizing the common hurdles in multi-step organic synthesis, we have structured this document to provide not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you in your laboratory work.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds via the reduction of a nitro-group precursor. The most common and scalable approach involves the preparation of an ethyl 3-(3-nitrophenyl)propanoate intermediate, followed by reduction of the nitro group to an amine, and subsequent conversion to its hydrochloride salt. While other methods exist, such as those employing stannous chloride for a tandem reduction and esterification, catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions.[2][3]

Common Synthetic Pathway

The general workflow involves two primary transformations following the synthesis of the nitro-intermediate.

cluster_0 Core Synthesis A Ethyl 3-(3-nitrophenyl)propanoate B Ethyl 3-(3-aminophenyl)propanoate (Free Amine) A->B Nitro Group Reduction (e.g., H₂, Pd/C) C Ethyl 3-(3-aminophenyl)propanoate HCl (Final Product) B->C Salt Formation (e.g., HCl in Ether)

Caption: A common synthetic route to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My nitro group reduction is incomplete or stalls. What are the likely causes and solutions?

This is a frequent issue in catalytic hydrogenation. The problem can typically be traced to the catalyst, the hydrogen source, or the substrate purity.

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst is susceptible to deactivation.

    • Cause: The catalyst may be old, improperly stored, or poisoned. Catalyst poisons are substances that strongly adsorb to the catalyst surface, blocking active sites. Sulfur-containing compounds are notorious poisons for palladium catalysts.[4]

    • Solution: Use fresh, high-quality Pd/C from a reputable supplier. Ensure your starting material and solvent are free from sulfur-containing impurities. If poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may help drive the reaction to completion, although this is not ideal for process efficiency.

  • Hydrogen Pressure & Delivery: Inadequate hydrogen availability will slow or stop the reaction.

    • Cause: For reactions run using a hydrogen balloon, the pressure is low (~1 atm) and may not be sufficient. Leaks in the system can also prevent the reaction from proceeding. For pressurized systems, the pressure may be too low for the specific substrate.

    • Solution: Ensure all joints in your apparatus are well-sealed. For difficult reductions, transitioning from a balloon setup to a Parr hydrogenator or a similar pressurized vessel (e.g., 50 psi) is highly effective.[5]

  • Solvent Choice: The solvent plays a critical role in substrate solubility and catalyst interaction.

    • Cause: Poor solubility of the starting material can limit its access to the catalyst surface.

    • Solution: Alcohols like ethanol or methanol are excellent choices as they readily dissolve the nitro compound and are compatible with the reaction.[6] Ensure the solvent is of sufficient purity.

Q2: I'm observing significant byproducts during the reduction. How can I identify and minimize them?

Incomplete reduction can lead to the formation of intermediates like nitroso and hydroxylamine species. These can sometimes dimerize to form azo or azoxy compounds, which often present as colored impurities.

  • Cause: Insufficient hydrogen, poor catalyst activity, or suboptimal reaction temperature can lead to the accumulation of these intermediates.

  • Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The amine product should be UV active and can often be visualized with stains like ninhydrin.

    • Ensure Complete Hydrogenolysis: Allow the reaction to run until hydrogen uptake ceases. The reaction is often exothermic; a return to ambient temperature can signal its completion.

    • Control Temperature: While gentle heating can sometimes accelerate the reaction, excessive temperatures can promote side reactions. Most hydrogenations of this type proceed efficiently at room temperature.

Q3: The final hydrochloride salt is oily or difficult to crystallize. How can I obtain a clean, crystalline solid?

The physical form of the final product is critical for purity and ease of handling. An oily product often indicates the presence of impurities or residual solvent.

  • Cause:

    • Impure Free Amine: If the free amine starting material is not pure, the impurities will carry over and inhibit crystallization of the salt.

    • Incorrect Solvent System: The choice of solvent for the salt formation is crucial.

    • Presence of Water: Amine hydrochlorides can be hygroscopic, and the presence of water can lead to a gummy or oily product.[7]

  • Solution:

    • Purify the Free Amine First: Before forming the salt, ensure the ethyl 3-(3-aminophenyl)propanoate is pure. If necessary, purify it via column chromatography (silica gel, using a hexane/ethyl acetate gradient).

    • Optimize Salt Formation: Dissolve the purified free amine in a dry, non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE). Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate as a solid. Using gaseous HCl bubbled through the solution is another effective, albeit more technically demanding, method.[8]

    • Thorough Drying: After filtering the precipitated salt, wash it with fresh, dry ether to remove any surface impurities. Dry the solid thoroughly under high vacuum to remove all traces of solvent and moisture.[9]

Section 3: Optimized Experimental Protocols

The following protocols represent a robust and scalable method for the synthesis and isolation of the target compound.

Protocol 1: Catalytic Hydrogenation of Ethyl 3-(3-nitrophenyl)propanoate

This procedure focuses on the clean and efficient reduction of the nitro group.

start Start dissolve 1. Dissolve Ethyl 3-(3-nitrophenyl)propanoate in Ethanol in a suitable flask. start->dissolve add_catalyst 2. Carefully add 10% Pd/C catalyst (5-10 mol%) under an inert atmosphere (N₂ or Ar). dissolve->add_catalyst purge 3. Seal the flask and purge the system with H₂ gas (3x cycles). add_catalyst->purge react 4. Stir vigorously under H₂ atmosphere (balloon or ~50 psi) at room temperature. purge->react monitor 5. Monitor reaction by TLC until starting material is consumed (2-6 h). react->monitor filter 6. Purge with N₂. Filter the mixture through a pad of Celite® to remove the catalyst. Rinse pad with ethanol. monitor->filter concentrate 7. Concentrate the filtrate in vacuo to yield the crude free amine. filter->concentrate end End: Crude Ethyl 3-(3-aminophenyl)propanoate concentrate->end

Caption: Workflow for the catalytic hydrogenation step.

Step-by-Step Methodology:

  • In a round-bottom flask or hydrogenation vessel, dissolve ethyl 3-(3-nitrophenyl)propanoate (1 equivalent) in absolute ethanol (approx. 0.1-0.2 M concentration).

  • Under a gentle stream of nitrogen or argon, carefully add 10% palladium on carbon (5-10 mol%). Caution: Pd/C can be pyrophoric; do not allow it to dry in the air.

  • Seal the vessel. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is often sufficient, but a pressurized system is more reliable).

  • Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-6 hours.

  • Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude ethyl 3-(3-aminophenyl)propanoate as an oil. This material can be used directly in the next step or purified by chromatography if necessary.

Protocol 2: Formation of the Hydrochloride Salt

This protocol details the precipitation of the final product.

  • Dissolve the crude or purified free amine (1 equivalent) from the previous step in anhydrous diethyl ether or MTBE.

  • While stirring, add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise.

  • A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a generous portion of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the white solid under high vacuum to a constant weight. The final product should be a stable, crystalline solid.

Section 4: Data Summary

Choosing a synthetic route often involves a trade-off between cost, efficiency, and environmental impact. The following table compares the two most common reduction methods.

FeatureCatalytic HydrogenationStannous Chloride (SnCl₂) Reduction
Reducing Agent H₂ gasStannous chloride dihydrate (SnCl₂·2H₂O)
Catalyst/Co-reagent Palladium on Carbon (Pd/C)Typically none; SnCl₂ acts as the reductant
Solvent Alcohols (Ethanol, Methanol)Ethanol[3]
Typical Yield >90% (for reduction step)Can be high, but purification is key[3]
Advantages - High yield & purity- Clean byproducts (H₂O)- Mild reaction conditions- Catalyst is recyclable- Can simultaneously effect esterification if starting from the carboxylic acid.[3]- No specialized pressure equipment needed
Disadvantages - Requires H₂ gas source & safety precautions- Catalyst can be pyrophoric & susceptible to poisoning- Higher initial catalyst cost- Generates stoichiometric tin waste, which requires disposal- Workup can be more complex to remove tin salts- Reaction can be highly acidic

References

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from ResearchGate. [Link]

  • MySkinRecipes. (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. Retrieved from MySkinRecipes. [Link]

  • PubChem. (n.d.). Ethyl 3-(4-nitrophenyl)propanoate. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). US3079435A - Catalytic hydrogenation of nitrophenol.
  • Chegg.com. (n.d.). Solved Ethyl Cinnamate Ethyl 3-phenylpropanoate. Retrieved from Chegg.com. [Link]

  • ResearchGate. (n.d.). Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • MDPI. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from MDPI. [Link]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from Organic Syntheses. [Link]

  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from Enlighten Theses. [Link]

  • Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

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Technical Support Center: Purification of Ethyl 3-(3-aminophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Ethyl 3-(3-aminophenyl)propanoate hydrochloride from a typical reaction mixture, particularly following the reduction of a nitro-aromatic precursor using stannous chloride (SnCl₂).

Introduction

Ethyl 3-(3-aminophenyl)propanoate is a valuable intermediate in pharmaceutical synthesis. A common synthetic route involves the reduction of ethyl 3-(3-nitrophenyl)propanoate or the simultaneous reduction and esterification of 3-(3-nitrophenyl)propanoic acid using stannous chloride in ethanol[1][2][3]. While effective, this reaction often yields a crude product contaminated with inorganic tin salts, unreacted starting materials, and other byproducts. This guide offers a systematic approach to troubleshooting the purification of the desired hydrochloride salt, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky oil/gum instead of a solid. How can I crystallize it?

A: Oiling out during crystallization is a common issue, often caused by residual solvents, the presence of impurities that depress the melting point, or rapid cooling.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Make sure all reaction solvents (e.g., ethanol) are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove azeotropically bound residues.

    • Solvent System Optimization: The choice of recrystallization solvent is critical. For amine hydrochlorides, which are polar salts, a common strategy is to dissolve the crude material in a minimal amount of a polar solvent (like ethanol, methanol, or isopropanol) and then add a less polar anti-solvent (such as diethyl ether, ethyl acetate, or tert-butyl methyl ether) dropwise until turbidity persists.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator. Rapid cooling often leads to precipitation rather than crystallization[4].

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure solid, add a seed crystal to the supersaturated solution to induce crystallization.

Q2: I have a solid product, but my NMR analysis shows significant inorganic (tin) salt contamination. How do I remove these salts?

A: Tin salts (Sn²⁺/Sn⁴⁺) are notorious for being difficult to remove from amine products. Standard aqueous workups are often insufficient.

  • Troubleshooting Steps:

    • Aqueous KF Wash: A highly effective method is to wash the organic layer (containing the free amine before HCl salt formation) with a saturated aqueous solution of potassium fluoride (KF). Tin forms insoluble fluorides (e.g., Bu₃SnF) that can be removed by filtration through Celite[5].

    • Base Precipitation: After the reaction, dilute with an organic solvent and basify the aqueous phase carefully with a strong base like NaOH to a pH > 10. This will precipitate tin hydroxides (Sn(OH)₂/Sn(OH)₄), which can be filtered off. Caution: Your ester is susceptible to hydrolysis under strongly basic conditions. This step should be performed quickly and at a low temperature.

    • Specialized Column Chromatography: A stationary phase composed of silica gel mixed with ~10% w/w anhydrous potassium carbonate (K₂CO₃) can effectively trap organotin impurities during column chromatography[6].

Q3: My final product is discolored (yellow or brown). What causes this and how can I fix it?

A: Aromatic amines are susceptible to oxidation, which can be accelerated by air and light, leading to colored impurities.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.

    • Work Under Inert Atmosphere: For particularly sensitive compounds, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Check Starting Materials: Ensure that your starting nitro compound is pure, as colored impurities can carry through the reaction.

Q4: I am concerned about the hydrolysis of the ethyl ester during purification. What conditions should I avoid?

A: The ethyl ester group is sensitive to both acidic and basic hydrolysis, especially at elevated temperatures.

  • Acidic Hydrolysis: This is the reverse of Fischer esterification and is catalyzed by strong acids in the presence of water. While you are isolating the hydrochloride salt, prolonged exposure to hot, acidic aqueous solutions should be minimized.

  • Basic Hydrolysis (Saponification): This reaction is rapid and irreversible, particularly with strong bases like NaOH or KOH[7][8][9][10]. When performing a basic wash to remove acidic impurities or precipitate tin salts, use a weaker base like sodium bicarbonate (NaHCO₃) if possible, and perform the extraction quickly at low temperatures (0-5 °C).

Purification Workflow & Troubleshooting Logic

This workflow provides a systematic approach to purifying this compound from a typical SnCl₂ reduction.

PurificationWorkflow Start Crude Reaction Mixture (Post-SnCl₂ Reduction) Quench Quench Reaction (e.g., add to ice water) Start->Quench Basify Basify to pH 8-9 (e.g., sat. NaHCO₃ or cold, dilute NaOH) Quench->Basify Extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) Basify->Extract Problem_Tin Problem: Tin Salts Co-extract Extract->Problem_Tin Is Tin Contamination Likely? Wash_KF Optional: Wash Organic Layer with Saturated aq. KF Problem_Tin->Wash_KF Yes Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Problem_Tin->Dry No Filter_Tin Filter through Celite Wash_KF->Filter_Tin Filter_Tin->Dry Concentrate Concentrate in vacuo (Yields free amine) Dry->Concentrate Problem_Oil Problem: Product is an Oil Concentrate->Problem_Oil Purify_Decision Choose Purification Method Concentrate->Purify_Decision Form_HCl_Salt Dissolve in Ether/EtOAc Add HCl in Ether/Dioxane Concentrate->Form_HCl_Salt Post-Column Problem_Oil->Purify_Decision Yes/No Recrystallize Recrystallization as HCl Salt Purify_Decision->Recrystallize High Purity Crude Column Column Chromatography (as free amine) Purify_Decision->Column Multiple Impurities Isolate_Crystals Isolate Crystals by Filtration Recrystallize->Isolate_Crystals Column->Concentrate Pool & Concentrate Fractions Form_HCl_Salt->Isolate_Crystals Final_Product Pure Ethyl 3-(3-aminophenyl)propanoate HCl Isolate_Crystals->Final_Product

Caption: A decision-based workflow for the purification of Ethyl 3-(3-aminophenyl)propanoate HCl.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This method is suitable when the main impurities are inorganic salts and acidic/basic starting materials.

  • Work-up:

    • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice.

    • Carefully basify the acidic solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Check the pH with litmus paper. Note: Using a stronger base like NaOH can hydrolyze the ester; if used, it must be done at 0°C and quickly.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x 50 mL for a 10g scale reaction).

    • Combine the organic layers. To remove residual tin salts, wash with a saturated aqueous solution of KF (2 x 30 mL). A white precipitate of tin fluoride may form, which should be removed by filtering the entire biphasic mixture through a pad of Celite. Separate the layers after filtration.

    • Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free amine, likely as an oil.

  • Recrystallization as Hydrochloride Salt:

    • Dissolve the crude amine oil in a minimal amount of hot isopropanol (IPA) or ethanol (EtOH).

    • To this solution, add a solution of HCl in diethyl ether (2M) or concentrated HCl dropwise until the solution is acidic (test with pH paper). The hydrochloride salt should begin to precipitate.

    • Add diethyl ether as an anti-solvent dropwise until the solution becomes cloudy.

    • Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, and finally place it in a refrigerator (4°C) for several hours or overnight.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This method is recommended if the crude product contains significant amounts of organic impurities with similar polarity to the product.

  • Preparation:

    • Perform the work-up as described in Protocol 1, steps 1a-1e, to obtain the crude free amine.

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.

  • Chromatography:

    • Dissolve the crude amine in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to get a dry, free-flowing powder. Load this onto the top of the packed column.

    • Elute the column with a gradient solvent system. Start with a mixture of hexane and ethyl acetate (e.g., 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate. To prevent the amine from streaking on the acidic silica gel, it is often beneficial to add a small amount (~0.5-1%) of triethylamine (TEA) to the mobile phase.

    • Monitor the fractions by TLC.

  • TLC Monitoring:

    • Mobile Phase: Hexane:Ethyl Acetate (e.g., 1:1 or 2:1) with a few drops of TEA.

    • Visualization: Aromatic amines can be visualized under UV light (254 nm). Staining with a p-anisaldehyde or ninhydrin solution followed by gentle heating can also be effective.

  • Isolation:

    • Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure.

    • To form the hydrochloride salt, dissolve the purified free amine in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane until precipitation is complete.

    • Collect the solid by vacuum filtration, wash with cold ether, and dry.

Data Summary Table

ParameterValue/RecommendationSource/Rationale
Product Form Hydrochloride salt is a white to yellow solid.[11]
Storage 2-8 °C, under an inert atmosphere to prevent oxidation.[11]
Likely Impurities SnClₓ salts, 3-(3-nitrophenyl)propanoic acid, unreacted nitro-precursor.Synthesis Route Analysis[1][3]
Recrystallization Solvents Polar protic solvent (EtOH, IPA) with a non-polar anti-solvent (Et₂O, MTBE, Heptane).General chemical principles
Chromatography (Normal Phase) Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate gradient with ~1% Triethylamine.General procedure for amines
Ester Hydrolysis Risk High with strong bases (NaOH, KOH). Moderate with strong acids in hot aqueous media.Chemical Principles[7][8]

References

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. [Link]

  • Taleli, L. (2013). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • Nagel, U., Radau, G., & Link, A. (2012). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Semantic Scholar. [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Request PDF on ResearchGate. [Link]

  • Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • MySkinRecipes. Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. [Link]

  • Google Patents.
  • University of Limerick. (2019). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • U.S. Environmental Protection Agency. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • ResearchGate. (2019). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. [Link]

  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]

  • PubChemLite. Ethyl 3-(4-aminophenyl)propanoate hydrochloride (C11H15NO2). [Link]

  • JIGS Chemical Limited. (S)-3-Amino-3-phenylpropanoic Acid Ethyl Ester Hydrochloride. [Link]

  • PubChem. 3-(2-Aminophenyl)propanoic acid. [Link]

  • Journal of the Chemical Society of Japan, Pure Chemistry Section. (1966). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. [Link]

  • International Journal of Engineering and Science. (2015). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • ResearchGate. (2020). Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. [Link]

  • DergiPark. (2018). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. [Link]

  • ResearchGate. (2018). Liquid ester stationary phases for the extraction-chromatographic separation of phenol traces from aqueous solutions. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-(3-aminophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(3-aminophenyl)propanoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the causal explanations and field-tested solutions necessary to ensure a high-yield, high-purity outcome.

The synthesis of Ethyl 3-(3-aminophenyl)propanoate, a key pharmaceutical intermediate[1], typically involves the reduction of the corresponding nitro compound, Ethyl 3-(3-nitrophenyl)propanoate. While seemingly straightforward, the transformation of an aromatic nitro group to an amine is fraught with potential side reactions. Furthermore, the resulting aromatic amine product is itself susceptible to degradation. This guide provides direct answers to specific experimental issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification processes.

Q1: My final product, which should be a white to off-white solid, is discolored (e.g., pink, brown, or even black). What is the cause and how can I fix it?

Probable Cause: This is a classic sign of product oxidation. Aromatic amines, particularly aniline derivatives like your product, are highly susceptible to atmospheric oxidation.[2] The amine functional group can be oxidized to form highly colored nitroso, azo, and quinone-imine type impurities, which can further polymerize into materials resembling aniline black.[3][4] This process is often accelerated by the presence of residual metal catalysts, light, and heat.

Solutions & Protocol:

  • Implement an Inert Atmosphere: From the moment the amine is formed until the final hydrochloride salt is packaged, the material should be handled under an inert atmosphere (Nitrogen or Argon). This is the single most effective preventative measure.

  • Use Degassed Solvents: Solvents used during the reaction workup and purification should be thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles.

  • Control Temperature: Perform the workup and isolation at reduced temperatures where possible. Oxidation reactions have a higher activation energy and will be significantly slower at lower temperatures.

  • Purification of Discolored Product:

    • Dissolve the crude hydrochloride salt in a minimal amount of deionized water.

    • If discoloration is severe, add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or a pinch of ascorbic acid to reduce colored impurities.

    • Consider a charcoal treatment. Add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and filter through a pad of celite to remove the carbon and adsorbed impurities.

    • Proceed with recrystallization from an appropriate solvent system (e.g., Ethanol/Ethyl Acetate or Ethanol/Ether).

Q2: My reaction yield is low, and I've isolated a significant amount of insoluble, tar-like material. What went wrong?

Probable Cause: The formation of intractable tars or polymers is a common issue when working with aromatic amines.[5] This can be caused by two primary mechanisms:

  • Oxidative Polymerization: As discussed in Q1, oxidation of the amine can lead to radical species that initiate polymerization.[6][7]

  • Incomplete Nitro Reduction: If the reduction of the nitro group stalls at the hydroxylamine or nitroso intermediate stage, these species can undergo condensation and dimerization reactions to form azoxy and azo compounds.[8] These dimers are often highly colored and can contribute to the formation of polymeric material.

Solutions & Protocol:

  • Ensure Complete Reduction: Monitor the reaction closely by TLC or LC-MS to ensure all starting material and intermediates are consumed. If the reaction stalls:

    • For Catalytic Hydrogenation (e.g., Pd/C): Ensure the catalyst is active, the system is leak-free, and hydrogen pressure is maintained. If necessary, the catalyst can be filtered and a fresh portion added.

    • For Chemical Reduction (e.g., SnCl₂, Fe/HCl): Ensure a sufficient excess of the reducing metal is used and that the reaction is stirred vigorously to maintain surface area contact.

  • Maintain pH Control During Workup: During the basic quench of a chemical reduction (like SnCl₂/HCl), avoid excessively high pH or prolonged exposure to basic conditions, which can promote oxidation. A rapid extraction into an organic solvent is recommended.

  • Temperature Management: Avoid excessive heat during the reaction and purification, as this can accelerate both polymerization and side reactions.

Q3: My NMR or LC-MS analysis shows a peak corresponding to a carboxylic acid, not my ethyl ester. Why did this happen?

Probable Cause: This is a clear indication of ester hydrolysis. The ethyl ester group is susceptible to cleavage under both strong acidic and strong basic conditions, especially in the presence of water and heat. A common synthetic route employs stannous chloride (SnCl₂) in ethanolic HCl, which acts as both a reducing agent for the nitro group and a Lewis acid catalyst for in-situ esterification of the corresponding carboxylic acid precursor.[9][10] However, if the reaction is run for too long, heated excessively, or if aqueous acid is used during workup, hydrolysis of the desired ethyl ester can occur.

Solutions & Protocol:

  • Control Reaction Time and Temperature: If using an acidic reduction method, carefully monitor the reaction progress and stop it as soon as the reduction is complete. Avoid prolonged heating.

  • Anhydrous Conditions: For methods involving simultaneous reduction and esterification, using anhydrous ethanol and HCl (gas) is critical to prevent hydrolysis.

  • Careful Workup: When neutralizing the reaction, use a saturated sodium bicarbonate solution and avoid a strong base like NaOH, which can rapidly saponify the ester. Ensure the extraction is performed promptly after neutralization.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the reduction of Ethyl 3-(3-nitrophenyl)propanoate and how can they be minimized?

The primary side products originate from incomplete reduction of the nitro group. The reduction proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These intermediates can react with each other to form dimeric impurities.

Side ProductChemical ClassFormation PathwayPrevention & Mitigation
Ethyl 3-(3-nitrosophenyl)propanoate Nitroso CompoundIncomplete reduction of the nitro group.Ensure sufficient reductant/catalyst activity and reaction time.
Ethyl 3-(3-hydroxylaminophenyl)propanoate HydroxylamineIncomplete reduction of the nitro group.[8]Drive reaction to completion. The addition of catalytic vanadium compounds has been shown to prevent hydroxylamine accumulation in hydrogenations.[8]
Azoxy Compound Azoxybenzene DerivativeCondensation of nitroso and hydroxylamine intermediates.[3]Promote full reduction to the amine to prevent intermediate buildup.
Azo Compound Azobenzene DerivativeFurther reduction of the azoxy compound or condensation of intermediates.[3]Promote full reduction to the amine.
Q2: How should I store the final this compound product for long-term stability?

Aromatic amines and their salts can degrade over time.[11] For maximum stability:

  • Form: The hydrochloride salt is significantly more stable to air oxidation than the free base. Always store it as the salt.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Keep refrigerated at 2-8°C.[12]

  • Light: Protect from light by using an amber vial or storing it in a dark location.

Q3: What is the most effective workflow for purifying the crude product?

A multi-step purification workflow is recommended for achieving high purity:

  • Aqueous Workup / Acid-Base Extraction: After the reaction is complete, quench and neutralize the mixture carefully. The product is a base, so an acid-base extraction is highly effective.

    • Dissolve/suspend the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.

    • Extract the organic layer with dilute aqueous HCl (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, leaving neutral impurities (like azo compounds or unreacted starting material) behind in the organic layer.

    • Wash the acidic aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

    • Basify the aqueous layer (e.g., with NaHCO₃ or dilute NaOH) and extract the product (now as the free base) back into an organic solvent like ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Chromatography (Optional): If neutral impurities persist, column chromatography on silica gel can be performed on the free base before salt formation.[13]

  • Salt Formation and Recrystallization: Dissolve the purified free base in a suitable solvent like ethanol or isopropanol. Add a stoichiometric amount of HCl (as a solution in ether or isopropanol) to precipitate the hydrochloride salt. The resulting solid can then be recrystallized, typically from an alcohol/ether solvent system, to yield the final, pure product.

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic route versus the major side reaction pathways of incomplete reduction and product oxidation.

reaction_pathway Start Ethyl 3-(3-nitrophenyl)propanoate (-NO2) Product Ethyl 3-(3-aminophenyl)propanoate (-NH2) Start->Product Complete Reduction (Desired Pathway) Intermediates Intermediates (-NO, -NHOH) Start->Intermediates Incomplete Reduction Oxidation Oxidation/Polymerization (Colored Impurities/Tar) Product->Oxidation O2, Light, Metal Traces Intermediates->Product Reduction Dimer Dimerization Products (Azo/Azoxy) Intermediates->Dimer Dimerization

Caption: Desired vs. side reaction pathways in the synthesis.

References

  • Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]

  • Yslas, I., et al. (2006). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. ResearchGate. Retrieved from [Link]

  • Theato, P., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. ACS Publications. Retrieved from [Link]

  • Inagaki, M., et al. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Retrieved from [Link]

  • Kanaan, R., et al. (2015). Electropolymerization Mechanism of Aminophenyl-Bis(terpyridine) Metal Complexes Featuring Electrochromic Properties. ResearchGate. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. Retrieved from [Link]

  • Semantic Scholar. (2012). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

  • ResearchGate. (2011). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

  • Rao, P. S., & Hayon, E. (1974). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry, 78(12), 1193-1196. Retrieved from [Link]

  • Bassanini, I., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences, 24(4), 3524. Retrieved from [Link]

  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • ResearchGate. (2012). ChemInform Abstract: Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

  • ACS Applied Polymer Materials. (2022). Adsorption and Photocatalytic Properties of Tris(4-aminophenyl)amine-based Polyimide/Graphitic Carbon Nitride Composites for Organic Dye Removal. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • MySkinRecipes. (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. Retrieved from [Link]

  • MDPI. (2023). Appl. Sci., Volume 15, Issue 8 (April-2 2025) – 521 articles. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-(3-aminophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 3-(3-aminophenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for this important chemical transformation. The synthesis of this compound, typically achieved through the reduction of Ethyl 3-(3-nitrophenyl)propanoate, is a critical step in many synthetic pathways. This guide will equip you with the knowledge to navigate common challenges, optimize your reaction conditions, and ensure the highest purity of your final product.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common methods for synthesizing this compound?

    • How should I store the final product for optimal stability?

    • What are the key safety precautions for this reaction?

  • Troubleshooting Guide: Catalytic Hydrogenation

    • Problem: The reaction is slow or incomplete.

    • Problem: I am observing side products, such as dehalogenated impurities.

    • Problem: The workup is difficult, and I'm having trouble removing the catalyst.

  • Troubleshooting Guide: Tin(II) Chloride Reduction

    • Problem: The reaction is not going to completion.

    • Problem: The workup is problematic due to the formation of tin salt precipitates.

    • Problem: I am concerned about potential ester hydrolysis under the reaction conditions.

  • Purification and Analysis

    • How do I effectively purify this compound?

    • What analytical methods are recommended for quality control?

  • Experimental Protocols

    • General Protocol for Catalytic Hydrogenation

    • General Protocol for Tin(II) Chloride Reduction

  • References

Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing this compound?

A: The most prevalent methods involve the reduction of the corresponding nitro compound, Ethyl 3-(3-nitrophenyl)propanoate. The two most common approaches are:

  • Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and cleaner reaction profile.[1] Common catalysts include palladium on carbon (Pd/C) or Raney Nickel.[2] This method typically utilizes hydrogen gas, often from a balloon or a Parr hydrogenator, in a suitable solvent like ethanol or ethyl acetate.

  • Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂): This is a classic and robust method that is particularly useful when the substrate contains functional groups that are sensitive to catalytic hydrogenation (e.g., certain protecting groups or sites prone to hydrogenolysis).[1][3] The reaction is typically carried out in a protic solvent like ethanol or with an acid like hydrochloric acid.

Q: How should I store the final product for optimal stability?

A: this compound, as an aniline salt, should be stored with care to prevent degradation. Aniline hydrochlorides can be sensitive to air and light, often darkening over time.[4][5] It is also hygroscopic.[4] For optimal stability, store the compound in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., nitrogen or argon).

Q: What are the key safety precautions for this reaction?

A: Both primary synthetic routes have specific safety considerations:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood and that all equipment is properly grounded. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Always handle the catalyst carefully, and never add it to a solvent in the presence of air. It is best practice to inert the reaction vessel with nitrogen or argon before adding the catalyst and solvent.

  • Tin(II) Chloride Reduction: The reaction is often conducted with concentrated hydrochloric acid, which is corrosive and produces toxic fumes. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so careful addition of reagents is necessary.

Troubleshooting Guide: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful technique, but its success hinges on several factors. Below are common issues and their solutions.

Problem: The reaction is slow or incomplete.
Potential Cause Explanation & Solution
Catalyst Inactivity The catalyst may be old, poisoned, or improperly handled. Catalyst poisoning can occur from sulfur compounds, certain nitrogen heterocycles, or heavy metal ions. Solution: Use a fresh batch of catalyst. Ensure all glassware is scrupulously clean and use high-purity solvents.
Insufficient Catalyst Loading The amount of catalyst may be too low for the reaction scale. Solution: A typical starting point for Pd/C is 5-10 mol% relative to the substrate. Consider increasing the catalyst loading if the reaction is sluggish.
Poor Hydrogen Availability Inefficient mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen) can limit the reaction rate. Solution: Ensure vigorous stirring to create a vortex that draws hydrogen into the solution. For more challenging reductions, a hydrogen balloon may not provide sufficient pressure; consider using a Parr hydrogenator for higher pressures.
Suboptimal Temperature While many hydrogenations proceed well at room temperature, some may require gentle heating to overcome the activation energy. Solution: Try gently warming the reaction (e.g., to 40-50 °C). However, be aware that excessive heat can lead to catalyst deactivation and side reactions.
Poor Substrate Solubility If the starting nitro compound is not fully dissolved, the reaction will be slow. Solution: Choose a solvent that completely dissolves the substrate. Common choices include ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF).
Problem: I am observing side products, such as dehalogenated impurities.

If your starting material contains a halogen substituent (e.g., chloro, bromo, iodo), dehalogenation is a common side reaction during catalytic hydrogenation with Pd/C.[1]

Potential Cause Explanation & Solution
Catalyst Choice Palladium on carbon is highly active and can readily catalyze the cleavage of carbon-halogen bonds.[6]
Solution:
Switch to a less active catalyst: Raney Nickel is often a better choice for reducing nitro groups in the presence of aromatic halides.[1][2]
Use a modified catalyst: Sulfided platinum on carbon (Pt/C) can be highly selective for nitro group reduction while preserving halogens.
Optimize reaction conditions: Lowering the hydrogen pressure and temperature can sometimes reduce the rate of dehalogenation relative to nitro reduction.
Problem: The workup is difficult, and I'm having trouble removing the catalyst.

Fine catalyst particles can be challenging to filter.

Potential Cause Explanation & Solution
Fine Catalyst Particles Pd/C and Raney Nickel are very fine powders that can pass through standard filter paper.
Solution:
Filter through Celite®: After the reaction is complete and the hydrogen has been replaced with an inert gas, filter the reaction mixture through a pad of Celite®. This will trap the fine catalyst particles. Crucial Safety Note: Keep the Celite® pad and the filtered catalyst wet with solvent at all times. A dry palladium catalyst can ignite in the presence of air.
Centrifugation: For smaller scale reactions, centrifuging the mixture and decanting the supernatant can be an effective way to separate the catalyst.

Troubleshooting Guide: Tin(II) Chloride Reduction

This method is a reliable alternative to catalytic hydrogenation but comes with its own set of challenges, particularly during the workup.

Problem: The reaction is not going to completion.
Potential Cause Explanation & Solution
Insufficient Reducing Agent The stoichiometry of the reaction requires multiple equivalents of SnCl₂ per nitro group.
Solution: Ensure you are using a sufficient excess of SnCl₂·2H₂O. Typically, 3 to 5 equivalents are used.
Low Temperature The reaction may require heating to proceed at a reasonable rate.
Solution: Consider heating the reaction mixture to reflux (typically in ethanol) to drive it to completion.
Problem: The workup is problematic due to the formation of tin salt precipitates.

This is the most common issue with tin-mediated reductions. The formation of tin hydroxides and oxides during basification can lead to emulsions and difficult-to-filter solids.[7]

Potential Cause Explanation & Solution
Precipitation of Tin Salts at Neutral pH When neutralizing the acidic reaction mixture, tin hydroxides (Sn(OH)₂ and Sn(OH)₄) precipitate.
Solution:
Strongly Basic Workup: After the reaction, cool the mixture and carefully add a concentrated aqueous base (e.g., 10-50% NaOH) until the pH is greater than 12.[7] At this high pH, the amphoteric tin hydroxides will redissolve to form soluble stannate complexes ([Sn(OH)₆]²⁻), resulting in a biphasic mixture that is much easier to separate.
Filtration Aid: If a precipitate persists, adding a filter aid like Celite® before filtration can help.
Problem: I am concerned about potential ester hydrolysis under the reaction conditions.

The use of strong acid (HCl) or the generation of acidic conditions during the reaction, followed by a strongly basic workup, could potentially lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Potential Cause Explanation & Solution
Acid-Catalyzed Hydrolysis Prolonged heating in the presence of strong aqueous acid can promote ester hydrolysis.
Solution:
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed.
Use a Non-Aqueous Acid Source: If possible, use gaseous HCl in a non-aqueous solvent like ethanol to form the hydrochloride salt at the end of the reaction, which minimizes the presence of water.
Base-Promoted Hydrolysis (Saponification) The strongly basic workup required to dissolve tin salts can also saponify the ester.
Solution:
Keep the Workup Cold: Perform the basification and extraction steps at low temperatures (e.g., in an ice bath) to minimize the rate of hydrolysis.
Work Quickly: Do not let the reaction mixture sit in the strongly basic aqueous solution for an extended period. Proceed with the extraction immediately after the tin salts have dissolved.

Purification and Analysis

How do I effectively purify this compound?

Recrystallization is the most common method for purifying the final product. The key is selecting an appropriate solvent system.

  • Solvent Selection Strategy: The ideal solvent should dissolve the compound when hot but not when cold. For a salt like an aniline hydrochloride, polar protic solvents are a good starting point.

    • Single Solvent System: Ethanol or isopropanol are often good choices. Dissolve the crude product in a minimal amount of the boiling solvent, then allow it to cool slowly to induce crystallization.

    • Two-Solvent System: A common and effective approach is to use a solvent in which the compound is soluble (e.g., ethanol, methanol) and an anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexanes). Dissolve the crude product in the minimum amount of the hot primary solvent, then slowly add the anti-solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A mixture of ethanol and diethyl ether or ethanol and ethyl acetate is often a good starting point.[8]

What analytical methods are recommended for quality control?
  • Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress. A typical mobile phase would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. The spots can be visualized with a UV lamp or by staining (e.g., with ninhydrin for the amine product).

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the final product. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. Detection is usually done with a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The spectra should show the characteristic peaks for the ethyl group, the propyl chain, and the aromatic protons.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

Experimental Protocols

These are generalized procedures and may require optimization for your specific scale and equipment.

General Protocol for Catalytic Hydrogenation
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-(3-nitrophenyl)propanoate in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (5-10 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas (e.g., by attaching a hydrogen-filled balloon).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet at all times. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings. If the free base is desired, the solvent can be removed under reduced pressure. To obtain the hydrochloride salt, the solution of the free amine can be treated with a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete. The solid product is then collected by filtration, washed with a cold, non-polar solvent, and dried.

General Protocol for Tin(II) Chloride Reduction
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-(3-nitrophenyl)propanoate and ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (3-5 equivalents) to the solution. If the reaction is to be run under acidic conditions, concentrated HCl can be added cautiously.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice water.

  • Basification: Carefully add a concentrated aqueous solution of NaOH with vigorous stirring in an ice bath until the pH is >12 and the precipitated tin salts redissolve.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 times).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the free amine. To form the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., ethyl acetate or diethyl ether) and add a solution of HCl in an appropriate solvent until precipitation is complete. Collect the solid by filtration, wash with a cold, non-polar solvent, and dry.

Visualizations

Decision Workflow for Method Selection

method_selection start Start: Synthesize Ethyl 3-(3-aminophenyl)propanoate HCl check_groups Are there other reducible functional groups present (e.g., Cbz, Bn, halides)? start->check_groups hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) check_groups->hydrogenation No tin_reduction Tin(II) Chloride Reduction (SnCl₂) check_groups->tin_reduction Yes check_halide Is an aromatic halide present? hydrogenation->check_halide end_product Ethyl 3-(3-aminophenyl)propanoate HCl tin_reduction->end_product raney_ni Consider Raney Ni instead of Pd/C check_halide->raney_ni Yes check_halide->end_product No raney_ni->end_product

Caption: Decision workflow for selecting a reduction method.

Troubleshooting Workflow for Catalytic Hydrogenation

troubleshooting_hydrogenation start Problem: Slow or Incomplete Hydrogenation check_catalyst Is the catalyst fresh and handled properly? start->check_catalyst replace_catalyst Use fresh catalyst check_catalyst->replace_catalyst No check_loading Is catalyst loading sufficient (5-10 mol%)? check_catalyst->check_loading Yes solution Problem Resolved replace_catalyst->solution increase_loading Increase catalyst loading check_loading->increase_loading No check_mixing Is stirring vigorous? check_loading->check_mixing Yes increase_loading->solution increase_stirring Increase stirring speed check_mixing->increase_stirring No check_pressure Is H₂ pressure adequate? check_mixing->check_pressure Yes increase_stirring->solution increase_pressure Use Parr shaker for higher pressure check_pressure->increase_pressure No check_pressure->solution Yes increase_pressure->solution

Caption: Troubleshooting slow catalytic hydrogenation reactions.

References

  • INCHEM. (2001). ICSC 1013 - ANILINE HYDROCHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • ResearchGate. (2024). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Investigating the Degradation of Ethyl 3-(3-aminophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(3-aminophenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule. As a key pharmaceutical intermediate, understanding its degradation profile is critical for ensuring the quality, safety, and efficacy of downstream products.[1] This document provides in-depth, experience-driven guidance in a practical question-and-answer format, focusing on the causality behind experimental observations and protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the stability and handling of this compound.

Q1: What are the primary structural liabilities of this compound that I should be concerned about?

A: The molecule possesses two primary functional groups susceptible to degradation under common laboratory and storage conditions:

  • The Ethyl Ester: This group is prone to hydrolysis , particularly in aqueous solutions with acidic or basic pH. This reaction cleaves the ester bond to form 3-(3-aminophenyl)propanoic acid and ethanol.[2]

  • The Aromatic Amine: This group is susceptible to oxidation and photodegradation . Aromatic amines are electron-rich and can be oxidized by atmospheric oxygen, residual peroxides in solvents, or light, often leading to the formation of colored impurities.[3][4][5]

Q2: My solution of the compound, initially colorless, has turned yellow/brown upon standing. What is the likely cause?

A: This is a classic indicator of the oxidation of the aromatic amine functional group. The 3-amino moiety is readily oxidized, leading to the formation of complex, colored species such as quinone-imines or polymeric materials. This process can be accelerated by exposure to air (oxygen), light, or the presence of metal ion impurities.

Q3: I am observing a new, more polar peak in my reverse-phase HPLC analysis of an aged sample. What is the most probable identity of this new peak?

A: The most likely candidate for a new, more polar degradant is the carboxylic acid product of ester hydrolysis: 3-(3-aminophenyl)propanoic acid . The free carboxylic acid is significantly more polar than the parent ethyl ester, causing it to elute earlier in a typical reverse-phase HPLC method. To confirm this, you can intentionally stress the sample under mild acidic or basic conditions and monitor for the growth of this specific peak.

Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?

A: Based on its structural liabilities, the compound should be stored in a well-sealed container to protect it from moisture and atmospheric oxygen. It should be kept in a cool, dark environment, typically refrigerated (2-8°C), to minimize the rates of both hydrolysis and oxidative degradation.[6][7] Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended for long-term stability.

Section 2: Troubleshooting Guide - Diagnosing and Confirming Degradation Pathways

This section provides a structured approach to identifying the specific degradation pathway affecting your sample. The methodologies are based on the principles of forced degradation studies, which are a cornerstone of pharmaceutical stability testing.[8][9][10]

Issue: Suspected Hydrolytic Degradation
  • Symptoms: Appearance of a new, earlier-eluting peak in reverse-phase HPLC. A gradual decrease in the pH of an unbuffered aqueous solution over time.

  • Causality: The ester functional group reacts with water to yield a carboxylic acid and an alcohol. This reaction is catalyzed by both acid (H⁺) and base (OH⁻). While acid-catalyzed hydrolysis is a reversible equilibrium, base-catalyzed hydrolysis (saponification) is irreversible because the resulting carboxylate salt is resistant to nucleophilic attack.[2]

This controlled experiment will confirm if your observed impurity is the hydrolysis product.

  • Preparation: Prepare three solutions of your compound at ~1 mg/mL in a suitable co-solvent system if needed (e.g., water:acetonitrile 50:50).

    • Sample A (Acidic): Add 0.1 M Hydrochloric Acid.

    • Sample B (Basic): Add 0.1 M Sodium Hydroxide.

    • Sample C (Neutral): Use only the solvent (water or water:acetonitrile).

  • Incubation: Gently heat the solutions at 50-60°C.[11] Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Before HPLC analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This prevents damage to the HPLC column.

  • Analysis: Analyze all samples by HPLC.

  • Confirmation: If the retention time of the degradant peak in your original sample matches the primary peak formed under both acidic and basic stress conditions, you have positively identified it as the hydrolysis product, 3-(3-aminophenyl)propanoic acid. Degradation is typically much faster under basic conditions.

Issue: Suspected Oxidative Degradation
  • Symptoms: Solution develops a yellow, brown, or pink color. Multiple small peaks or a rising baseline may appear in the HPLC chromatogram. Loss of parent compound purity without a single, clear corresponding degradant peak.

  • Causality: The aromatic amine is oxidized, a complex process that can proceed through various radical intermediates to form nitroso, nitro, or polymeric species. This pathway is often initiated by peroxides, metal ions, or dissolved oxygen.

  • Preparation: Prepare a solution of your compound at ~1 mg/mL.

  • Stress Application: Add a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature and protect it from light to isolate the oxidative pathway. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis: Analyze the samples directly by HPLC.

  • Confirmation: The development of color and a chromatogram showing a decrease in the parent peak with the formation of multiple new peaks is indicative of oxidative degradation. If this profile matches your degraded sample, oxidation is the likely cause.

Issue: Suspected Photodegradation
  • Symptoms: Degradation occurs in samples left exposed to ambient or UV light, even in solid form. The degradation profile may be complex.

  • Causality: Aromatic amines can absorb UV and visible light.[3] This absorbed energy can excite the molecule to a higher energy state, leading to bond cleavage and the formation of highly reactive radical species that drive degradation.

This protocol is based on ICH Q1B guidelines.[11]

  • Sample Preparation: Place your sample (both solid powder and in solution) in chemically inert, transparent containers (e.g., quartz cuvettes or borosilicate glass vials).

  • Control Sample: Prepare an identical set of samples but wrap them completely in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples in a photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-UV light. The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Analysis: Analyze the light-exposed and dark control samples by HPLC.

  • Confirmation: Significant degradation in the light-exposed sample compared to the minimal degradation in the dark control confirms photosensitivity.

Section 3: Core Experimental Workflow & Data Visualization

Forced Degradation Experimental Workflow

The following diagram outlines a systematic workflow for investigating the stability of this compound. This approach ensures that all major degradation pathways are explored and helps in the development of a stability-indicating analytical method.[12]

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation prep Prepare Stock Solution (~1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Apply Stress ox Oxidation (3% H₂O₂, RT) prep->ox Apply Stress photo Photolytic (ICH Q1B Light) prep->photo Apply Stress control Store Control Sample (Protected from light, 2-8°C) hplc HPLC-UV/MS Analysis (All time points + Control) control->hplc Analyze Unstressed Reference acid->hplc Collect & Analyze Samples base->hplc Collect & Analyze Samples ox->hplc Collect & Analyze Samples photo->hplc Collect & Analyze Samples compare Compare Degradation Profiles hplc->compare pathway Identify Degradation Products & Elucidate Pathways compare->pathway

Caption: Forced degradation workflow.

Predicted Degradation Pathways

This diagram illustrates the primary chemical transformations that this compound undergoes during degradation.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway parent Ethyl 3-(3-aminophenyl)propanoate (Parent Compound) hydro_prod 3-(3-aminophenyl)propanoic acid parent->hydro_prod H₂O / H⁺ or OH⁻ (Ester Cleavage) ox_prod Colored Oligomers & Quinone-like Species parent->ox_prod [O], Light, O₂ (Amine Oxidation)

Caption: Primary degradation pathways.

Summary of Forced Degradation Conditions & Expected Outcomes
Stress ConditionReagent/ParametersTypical IncubationPrimary Degradation PathwayExpected Major Degradant(s)
Acid Hydrolysis 0.1 M - 1.0 M HCl60°C, up to 24hEster Hydrolysis3-(3-aminophenyl)propanoic acid
Base Hydrolysis 0.1 M - 1.0 M NaOHRT or 60°C, up to 8hEster SaponificationSodium 3-(3-aminophenyl)propanoate
Oxidation 3-30% H₂O₂Room TemperatureAmine OxidationComplex mixture of colored products
Photolytic ICH Q1B StandardAmbient TemperaturePhotodegradation of AmineComplex mixture of products
Thermal 60-80°C (Solid & Soln)Up to 7 daysMultiple/NoneVaries; may show hydrolysis if moisture is present

References

  • Introduction to Pharmaceutical Stress Testing. (2022). Compass Chemical Services.[Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.[Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Technology.[Link]

  • Forced Degradation Studies. (n.d.). Creative Biolabs.[Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society.[Link]

  • Sahoo, S. K., et al. (2019). Visible-light-induced magnetically retrievable nanophotocatalyst for the degradation of aromatic amines and azo dyes from wastewater. New Journal of Chemistry.[Link]

  • Dar, M. A., et al. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports.[Link]

  • Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride Product Description. (n.d.). MySkinRecipes.[Link]

  • Analytical Methods Overview. (n.d.). Japan International Cooperation Agency.[Link]

  • Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU.[Link]

  • Hydrolysing esters. (n.d.). Chemguide.[Link]

Sources

troubleshooting Ethyl 3-(3-aminophenyl)propanoate hydrochloride NMR peak assignments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center. This guide provides specialized troubleshooting for the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 3-(3-aminophenyl)propanoate hydrochloride. Correctly assigning NMR peaks is fundamental for verifying the structure and purity of this compound, a crucial step in many research and development pipelines. This document is structured as a series of frequently asked questions (FAQs) and detailed protocols to address common challenges encountered during spectral interpretation, from sample preparation artifacts to complex peak overlaps.

Predicted NMR Spectra for this compound

A key first step in troubleshooting is comparing your experimental data against a predicted spectrum. The presence of the hydrochloride salt protonates the amine group to form an ammonium (-NH₃⁺) salt. This has a significant electron-withdrawing effect that influences the chemical shifts of the aromatic and aliphatic protons. Below are the predicted ¹H and ¹³C NMR chemical shifts in a common solvent like DMSO-d₆.

Structure for Atom Numbering: Chemical structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberProton (¹H) AssignmentPredicted ¹H Shift (ppm)MultiplicityCarbon (¹³C) AssignmentPredicted ¹³C Shift (ppm)
1---C=O~171-173
2H-2~2.75 - 2.85Triplet (t)CH₂~30-32
3H-3~3.05 - 3.15Triplet (t)CH₂~34-36
4---C-NH₃⁺~138-140
5H-5~7.40 - 7.50Singlet (s) or Doublet (d)CH~124-126
6H-6~7.30 - 7.40Triplet (t)CH~129-131
7H-7~7.20 - 7.30Doublet (d)CH~120-122
8---C-CH₂~139-141
9H-9~7.25 - 7.35Doublet (d)CH~121-123
10H-10~4.00 - 4.10Quartet (q)O-CH₂~59-61
11H-11~1.10 - 1.20Triplet (t)CH₃~14-15
--NH₃⁺Highly variable, broadBroad (br s)--

Note: Predicted shifts can vary based on solvent, concentration, and temperature.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when analyzing the NMR spectrum of this compound.

Question 1: My spectrum has very broad peaks. What could be the cause?

Answer: Broad peaks are a common problem that can stem from several sources. The most frequent culprits are poor shimming, sample inhomogeneity, or the presence of paramagnetic impurities.[2]

  • Poor Shimming: The "shims" are coils that adjust the magnetic field to make it as homogeneous as possible across the sample volume.[3] If the field is not homogeneous, different parts of the sample experience slightly different field strengths, causing a broadening of the NMR signal. Most modern spectrometers have automated shimming routines, but they can fail if the sample is not prepared correctly.

  • Sample Inhomogeneity: If your compound is not fully dissolved or contains solid particulates, it will disrupt the magnetic field homogeneity.[4][5] Ensure your sample is completely dissolved before analysis. Filtering the sample into the NMR tube can help remove any undissolved material.[5]

  • Concentration Effects: An overly concentrated sample can lead to increased viscosity, which restricts molecular tumbling and results in broader lines.[5] While more concentrated samples give better signal-to-noise, there is an optimal range. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.[5]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic ions (e.g., Fe³⁺, Cu²⁺ from catalysts or glassware) can cause significant line broadening.[1][4]

Question 2: I see extra peaks in my spectrum that I can't assign. What are they?

Answer: Unidentified peaks are typically due to solvent impurities, residual starting materials/reagents, or contamination from your experimental setup.

  • Solvent Impurities: Deuterated solvents are never 100% pure and will always contain some residual protonated solvent. For example, CDCl₃ often shows a singlet at 7.26 ppm, and DMSO-d₆ shows a quintet at 2.50 ppm.[6][7] Water is also a very common contaminant, appearing as a broad peak whose chemical shift is highly dependent on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).[6]

  • Common Lab Contaminants: Reagents from your synthesis or purification steps, such as ethyl acetate, dichloromethane, or acetone, are common culprits.[8][9] These can be difficult to remove completely under high vacuum.[2]

  • Internal Standard: If you used an internal standard like tetramethylsilane (TMS), you will see a sharp singlet at 0 ppm.[10]

Refer to the table below for common solvent and impurity shifts to help identify these extra peaks.

Table 2: Common NMR Solvent and Impurity Chemical Shifts

Solvent/Impurity¹H Shift (ppm) in CDCl₃¹H Shift (ppm) in DMSO-d₆¹³C Shift (ppm) in CDCl₃¹³C Shift (ppm) in DMSO-d₆
Residual Solvent 7.262.5077.1639.52
Water1.563.33--
Acetone2.172.09206.7, 30.6206.3, 29.8
Dichloromethane5.305.7653.854.2
Ethyl Acetate2.05, 4.12, 1.261.99, 4.03, 1.16171.1, 60.3, 21.0, 14.2170.4, 59.5, 20.6, 14.0
n-Hexane1.26, 0.881.24, 0.8631.5, 22.6, 14.131.2, 22.2, 13.9

Source: Adapted from values published by Gottlieb, H. E., et al. (1997) and Gregory T. Whiteker, et al. (2016).[7][9]

Question 3: The aromatic region is complex and overlapping. How can I assign the protons?

Answer: The meta-substituted aromatic ring in your molecule, combined with the strong electron-withdrawing effect of the -NH₃⁺ group, leads to a complex splitting pattern where peaks can overlap. While simple splitting rules (n+1 rule) are a good start, second-order effects and small long-range couplings can complicate the spectrum.

To resolve this, a 2D NMR experiment is the most powerful tool.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[11][12] In your aromatic system, a COSY spectrum will show cross-peaks connecting H-6 to its neighbors H-5 and H-7. It will also show a correlation between H-9 and H-7. This allows you to "walk" around the ring and definitively assign the coupled network.

Question 4: I can't distinguish between the two CH₂ triplets (H-2 and H-3). How do I assign them?

Answer: This is a classic assignment problem. Both H-2 and H-3 are triplets due to coupling with their neighboring CH₂ group. While their chemical shifts are predicted to be different, an unambiguous assignment requires further evidence. This is another scenario where 2D NMR is invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[11][13] After running a ¹³C NMR or DEPT experiment to identify the carbon signals, the HSQC will show a cross-peak connecting the proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is extremely useful for connecting different parts of the molecule. For example, the H-3 protons should show a correlation to the aromatic carbon C-8, while the H-2 protons will show a correlation to the carbonyl carbon C-1. This provides definitive proof of their assignments.

Systematic Troubleshooting Protocols

Protocol 1: Optimal Sample Preparation and Shimming

Rationale: A high-quality spectrum starts with a well-prepared sample. The goal is to create a homogeneous solution free of particulates and paramagnetic ions to allow for effective magnetic field shimming.[4][10][14]

Steps:

  • Weigh Sample: Accurately weigh 10-20 mg of your this compound into a clean, dry vial.

  • Add Solvent: Using a clean glass pipette, add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).[4]

  • Ensure Dissolution: Vortex or gently warm the vial until the sample is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Filter (Optional but Recommended): If any particulates are visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality NMR tube.[5][14]

  • Check Volume: Ensure the sample height in the tube is between 4-5 cm, which is optimal for the receiver coils in most spectrometers.[4]

  • Shimming: Insert the sample into the spectrometer. Allow it to equilibrate to the probe temperature for a few minutes. Use the instrument's automated shimming routine. If line shapes are still poor, manual shimming of the Z1, Z2, Z3, and Z4 shims may be necessary to correct for symmetrical and asymmetrical line shape distortions.[3][15]

Protocol 2: Advanced 2D NMR for Unambiguous Assignment

Rationale: When 1D spectra are insufficient due to overlapping signals or ambiguity, 2D experiments provide the necessary resolution and correlation data to solve the structure.[16]

A. COSY (¹H-¹H Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-coupled to each other.[11][12]

  • Procedure:

    • Load a properly prepared sample and acquire a standard ¹H spectrum.

    • Load the instrument's standard COSY pulse program (e.g., gCOSY or COSYDQF).

    • Set the spectral width to encompass all proton signals.

    • Run the experiment. Acquisition time can range from a few minutes to an hour depending on sample concentration.

    • Interpretation: The 1D spectrum appears on the diagonal. Off-diagonal "cross-peaks" connect protons that are coupled. For your molecule, you should see cross-peaks between H-2/H-3, H-10/H-11, and within the aromatic spin system (H-6/H-7, H-6/H-5, H-7/H-9).

B. HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons.[13]

  • Procedure:

    • Acquire standard ¹H and ¹³C spectra first to determine spectral widths.

    • Load the instrument's standard HSQC pulse program (e.g., gHSQCAD).

    • Set the ¹H (F2 axis) and ¹³C (F1 axis) spectral widths appropriately.

    • Run the experiment. This is a sensitive experiment and can often be completed in under 30 minutes for a moderately concentrated sample.

    • Interpretation: The ¹H spectrum is on one axis and the ¹³C spectrum is on the other. A cross-peak appears at the coordinates corresponding to a proton and its directly bonded carbon. This will definitively link H-2 to C-2, H-3 to C-3, H-10 to C-10, etc.

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing issues with your NMR spectrum.

Troubleshooting_Workflow cluster_symptoms Identify Primary Symptom cluster_causes Investigate Potential Cause cluster_solutions Implement Solution start Problematic NMR Spectrum broad_peaks Broad Peaks start->broad_peaks extra_peaks Extra / Unassigned Peaks start->extra_peaks overlap_peaks Overlapping / Ambiguous Peaks start->overlap_peaks shimming Poor Shimming / Inhomogeneity broad_peaks->shimming concentration High Concentration / Viscosity broad_peaks->concentration impurities Paramagnetic Impurities broad_peaks->impurities solvent Solvent / Contaminants extra_peaks->solvent complexity Inherent Spectral Complexity overlap_peaks->complexity reshim Re-run Auto-shim / Manual Shim shimming->reshim resample Re-prepare Sample (Filter, Check Conc.) concentration->resample impurities->resample reference Check Impurity Tables solvent->reference nmr_2d Run 2D NMR (COSY, HSQC/HMBC) complexity->nmr_2d resample->reshim Then...

Caption: A workflow for troubleshooting common NMR spectral issues.

Conceptual Diagram of a COSY Experiment

This diagram illustrates how a COSY experiment reveals proton-proton couplings in the propyl chain of the molecule.

COSY_Concept cluster_mol Molecular Fragment cluster_spec COSY Spectrum H2 H-2 H3 H-3 H2->H3 3JHH CP H2->CP H3->CP Correlation D_H2 H-2 D_H2->CP D_H3 H-3 D_H3->CP

Caption: COSY cross-peaks confirm the coupling between H-2 and H-3.

Conceptual Diagram of an HSQC Experiment

This diagram shows how an HSQC experiment links protons to their directly attached carbons.

HSQC_Concept cluster_mol Molecular Fragment cluster_spec HSQC Spectrum C10 C-10 H10 H-10 C10->H10 1JCH CP C10->CP Correlation H10->CP S_C10 C-10 S_C10->CP S_H10 H-10 S_H10->CP

Caption: HSQC cross-peaks provide direct C-H bond correlations.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Pals, M. A., & Power, T. D. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(8), 1765-1773.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • American Chemical Society Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl-3-amino-3-phenyl-propenoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... Retrieved from [Link]

  • Leah4sci. (2013, January 23). How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate (Figure A). Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • American Chemical Society Publications. (2024, May 14). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 1H NMR chemical shift values. Retrieved from [Link]

  • Unknown. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

Sources

Technical Support Center: Ethyl 3-(3-aminophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(3-aminophenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and analysis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights necessary to ensure the quality and integrity of your experimental work.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, reduced yields, and potential safety concerns in the final active pharmaceutical ingredient (API). This guide provides a detailed overview of the common impurities associated with its synthesis, methods for their detection, and robust troubleshooting protocols for their removal.

Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common questions regarding impurities in this compound, providing insights into their origin and impact.

Q1: What are the primary sources of impurities in the synthesis of this compound?

The most common synthetic route to Ethyl 3-(3-aminophenyl)propanoate involves a multi-step process, with each step presenting a potential source of impurities. A widely used method is the Knoevenagel condensation of 3-nitrobenzaldehyde with a malonic acid derivative, followed by reduction of the nitro group and esterification of the carboxylic acid.[1][2][3][4] The final step often involves the formation of the hydrochloride salt.

The primary sources of impurities are:

  • Incomplete reactions: Starting materials or intermediates that have not fully reacted.

  • Side reactions: Unwanted chemical transformations that occur alongside the main reaction.

  • Degradation products: Decomposition of the desired product or intermediates under the reaction or storage conditions.

  • Residual reagents and solvents: Catalysts, reducing agents, and solvents that are not completely removed during workup and purification.

Q2: Can you detail the most common process-related impurities I should be aware of?

Certainly. Based on the common synthetic pathway, the following impurities are frequently encountered:

  • 3-(3-Nitrophenyl)propanoic acid: This is the precursor to the final product before the nitro group reduction and esterification. Its presence indicates an incomplete reduction and/or esterification.

  • Ethyl 3-(3-nitrophenyl)propanoate: This impurity arises from the esterification of the nitro-intermediate without the subsequent reduction of the nitro group.

  • 3-(3-Aminophenyl)propanoic acid: The presence of this compound signals an incomplete esterification of the amino acid intermediate.

  • Intermediates from incomplete nitro reduction: The reduction of a nitro group with agents like stannous chloride can sometimes be incomplete, leading to the formation of nitroso and hydroxylamine intermediates.[5][6] These are often unstable and can lead to colored impurities.

  • Starting Materials: Residual 3-nitrobenzaldehyde and Meldrum's acid (or other malonic acid derivatives) from the initial Knoevenagel condensation.[7]

Q3: Are there any common reagent-related impurities?

Yes, the reagents used in the synthesis can also be a source of impurities:

  • Residual Tin Salts: If stannous chloride is used for the nitro reduction, residual tin salts can be present in the final product if the workup is not thorough. These are non-chromophoric and can be detected by techniques like inductively coupled plasma mass spectrometry (ICP-MS).

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, ethyl acetate) may be present in the final product. Gas chromatography (GC) is the standard method for quantifying residual solvents.

Q4: How do these impurities affect my downstream applications?

Impurities can have significant consequences in drug development:

  • Pharmacological effects: Impurities may have their own biological activity, leading to off-target effects or toxicity.

  • Reduced efficacy: A lower purity of the starting material can lead to a lower yield and purity of the final API, potentially impacting its therapeutic efficacy.

  • Processability issues: Impurities can interfere with subsequent chemical transformations, leading to unpredictable reaction outcomes and difficulties in purification.

  • Regulatory challenges: Regulatory agencies like the FDA and EMA have strict guidelines on the identification and quantification of impurities in pharmaceutical products.[8]

Troubleshooting Guides

This section provides practical, step-by-step guidance for identifying and resolving common issues encountered during the analysis and purification of this compound.

Guide 1: Troubleshooting Purity Issues by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful technique for assessing the purity of aromatic amines.[9][10][11]

Common Problem: Unexpected peaks in your HPLC chromatogram.

dot

Caption: HPLC Troubleshooting Workflow.

Step-by-Step Protocol:

  • Identify Known Impurities:

    • Synthesize or procure small amounts of the potential impurities listed in the FAQ section to determine their retention times under your HPLC conditions.

    • Causality: Knowing the retention times of potential impurities allows for their direct identification in your sample chromatogram.

  • Perform a Spiking Study:

    • Add a small, known amount of a suspected impurity standard to your sample and inject it into the HPLC.

    • Observe if the area of the corresponding peak in your sample chromatogram increases.

    • Causality: A proportional increase in peak area upon spiking confirms the identity of that impurity.

  • Utilize Mass Spectrometry (LC-MS):

    • If standards are unavailable, analyze your sample by LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks.

    • Compare the observed masses with the molecular weights of the potential impurities.

    • Causality: Mass spectrometry provides definitive molecular weight information, enabling the identification of unknown impurities.

  • Optimize HPLC Method:

    • If you observe poor peak shape (e.g., tailing or fronting), it may be due to interactions with the stationary phase or inappropriate mobile phase conditions.

    • Consider adjusting the mobile phase pH, gradient slope, or trying a different column chemistry. A common mobile phase for aromatic amines is a mixture of acetonitrile and water with a buffer like ammonium acetate or formic acid.[11]

    • Causality: A well-optimized HPLC method is crucial for accurate quantification and resolution of all components in the sample.

Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds like amine hydrochloride salts.[12][13]

Common Problem: Low purity of the isolated this compound after synthesis.

dot

Caption: Recrystallization Workflow.

Step-by-Step Protocol:

  • Solvent Selection:

    • The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble at all temperatures.

    • For amine hydrochloride salts, polar protic solvents like ethanol, isopropanol, or mixtures with water are often good starting points.[12]

    • Causality: The difference in solubility of the desired compound and impurities at different temperatures is the driving force for purification.

  • Dissolution:

    • Place the impure solid in a flask and add a small amount of the chosen solvent.

    • Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

    • Causality: Using the minimum amount of solvent ensures that the solution is saturated upon cooling, maximizing the recovery of the purified product.

  • Hot Filtration (Optional):

    • If there are insoluble impurities (e.g., dust, residual catalyst), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

    • Causality: This step removes solid impurities that would otherwise be trapped in the crystals of the desired product.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Slow cooling generally leads to larger, purer crystals.

    • Causality: As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution while the more soluble impurities remain dissolved.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

    • Causality: Washing with cold solvent removes surface impurities without dissolving a significant amount of the purified product.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Assessment:

    • Analyze the purity of the recrystallized product by HPLC to confirm the removal of impurities.

Data Summary

The following table summarizes the key characteristics of common impurities.

Impurity NameStructureCommon Analytical TechniquePotential Origin
3-(3-Nitrophenyl)propanoic acidC₉H₉NO₄HPLC-UV, LC-MSIncomplete reduction and esterification
Ethyl 3-(3-nitrophenyl)propanoateC₁₁H₁₃NO₄HPLC-UV, LC-MSIncomplete nitro reduction
3-(3-Aminophenyl)propanoic acidC₉H₁₁NO₂HPLC-UV, LC-MSIncomplete esterification
Residual Tin Salts-ICP-MSIncomplete removal of reducing agent
Residual Solvents (e.g., Ethanol)-GC-FID/MSIncomplete drying

Conclusion

A thorough understanding of the potential impurities in this compound is crucial for the successful development of robust and reliable synthetic processes. By employing appropriate analytical techniques and purification strategies, researchers can ensure the high quality of this important intermediate, leading to safer and more effective pharmaceutical products. This guide serves as a foundational resource to assist you in achieving these goals.

References

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]

  • The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. Available at: [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. Available at: [Link]

  • Troubleshooting - The Pharma Master. The Pharma Master. Available at: [Link]

  • What are the key steps in the purification of pharmaceutical intermediates?. Blog. Available at: [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. Available at: [Link]

  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent. Available at: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available at: [Link]

  • Purification of organic hydrochloride salt?. ResearchGate. Available at: [Link]

  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Semantic Scholar. Available at: [Link]

  • Detecting Primary Amines. Chromatography Forum. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. Available at: [Link]

  • HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. PubMed. Available at: [Link]

  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Semantic Scholar. Available at: [Link]

  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Request PDF. ResearchGate. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

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improving the stability of Ethyl 3-(3-aminophenyl)propanoate hydrochloride solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl 3-(3-aminophenyl)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common stability challenges encountered during experimentation. Our goal is to move beyond simple instructions and offer a foundational understanding of the molecule's behavior, empowering you to design robust and reproducible experiments.

Troubleshooting & FAQs

This section addresses the most frequent issues reported by users. Each answer provides a diagnosis of the problem, the underlying chemical principles, and actionable solutions.

Question 1: My solution of this compound is turning yellow or brown. Why is this happening and how can I prevent it?

Short Answer: The color change is almost certainly due to the oxidation of the aromatic amine group on the phenyl ring. This is a common issue with anilines and related compounds, leading to the formation of highly colored conjugated products.

In-Depth Explanation: The 3-amino group (-NH₂) is an electron-donating group that makes the aromatic ring highly susceptible to oxidation. Dissolved oxygen, trace metal ion contaminants, or exposure to light can initiate a free-radical process. This process can lead to a cascade of products, including nitroso, nitro, azo, and azoxy compounds, which are often yellow, orange, or brown.[1][2] The oxidation of anilines can proceed through various pathways, and the exact product formed depends on the specific oxidant and reaction conditions.[3][4]

Core Degradation Pathway: Oxidation The primary cause of discoloration is the oxidation of the amine functionality.

G cluster_main Oxidation Pathway Compound Ethyl 3-(3-aminophenyl)propanoate (Colorless) Oxidized_Intermediates Oxidized Intermediates (e.g., Nitroso, Hydroxylamine) Compound->Oxidized_Intermediates O₂, Light, Metal Ions Colored_Products Conjugated Products (e.g., Azo, Azoxy, Nitro) (Yellow/Brown) Oxidized_Intermediates->Colored_Products Further Oxidation/ Dimerization

Caption: Oxidative degradation pathway of the aromatic amine.

Troubleshooting & Prevention Protocol:

Factor Causality Mitigation Strategy
Oxygen Dissolved oxygen in the solvent is a primary oxidant.Degas your solvent: Before preparing the solution, sparge the solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes. Work under an inert atmosphere: Prepare solutions in a glove box or use flasks with septa, maintaining a positive pressure of inert gas.
Light UV light can provide the energy to initiate radical oxidation reactions.Protect from light: Use amber vials or wrap your glassware in aluminum foil. Avoid leaving solutions on the benchtop exposed to ambient light for extended periods.
Metal Ions Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalytically accelerate oxidation.Use high-purity solvents: Employ HPLC-grade or equivalent solvents. Consider a chelating agent: If metal contamination is suspected, adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) can sequester metal ions.
Storage Long-term storage increases the opportunity for degradation.Store solutions frozen at -20°C or -80°C under an inert atmosphere. For the solid compound, store at the recommended 2-8°C under an inert atmosphere.[5]
Question 2: I'm observing a new peak in my HPLC analysis corresponding to 3-(3-aminophenyl)propanoic acid. What's causing this impurity?

Short Answer: You are observing the product of ester hydrolysis. The ethyl ester group is reacting with water in your solution to form the corresponding carboxylic acid and ethanol. This reaction is catalyzed by both acidic and basic conditions.

In-Depth Explanation: Ester hydrolysis is the cleavage of an ester bond by water.[6] The reaction is reversible, but in the dilute aqueous solutions typically used in experiments, the large excess of water drives the equilibrium toward the hydrolysis products.[7][8]

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7]

  • Base-Catalyzed Hydrolysis (Saponification): This is generally a faster, irreversible process where a hydroxide ion directly attacks the carbonyl carbon. The products are an alcohol and a carboxylate salt.[6][9]

The stability of esters is highly pH-dependent, with maximum stability typically found in a slightly acidic pH range (around pH 4-5) where both acid and base catalysis are minimized.[10][11]

Core Degradation Pathway: Hydrolysis

G cluster_main Hydrolysis Pathway Ester Ethyl 3-(3-aminophenyl)propanoate Acid 3-(3-aminophenyl)propanoic Acid Ester->Acid H₂O, H⁺ or OH⁻ Ethanol Ethanol Ester->Ethanol H₂O, H⁺ or OH⁻

Caption: Hydrolytic degradation pathway of the ethyl ester.

Troubleshooting & Prevention Protocol:

Factor Causality Mitigation Strategy
pH Both H⁺ and OH⁻ ions catalyze the hydrolysis reaction. The rate is typically lowest around pH 4-5.[10]Buffer your solution: Prepare solutions in a buffer system adjusted to a pH between 4.0 and 5.0. Acetate or phosphate buffers are common choices. Avoid highly acidic or basic conditions: If your experimental conditions require a different pH, be aware that the compound will degrade faster. Prepare solutions fresh and use them immediately.
Temperature Hydrolysis rates increase significantly with temperature.Keep solutions cold: Prepare and store solutions on ice or at 2-8°C whenever possible. For long-term storage, freeze at -20°C or below.
Solvent While primarily an issue in aqueous solutions, co-solvents can influence stability.Consider aprotic co-solvents: If your experiment allows, using a higher percentage of aprotic organic solvents like DMSO or acetonitrile and minimizing the aqueous component can slow hydrolysis.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol is designed to minimize both oxidative and hydrolytic degradation during solution preparation.

Materials:

  • This compound (solid)

  • High-purity (Milli-Q or equivalent) water

  • Buffer salts (e.g., Sodium Acetate, Acetic Acid)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Prepare the Buffer: Prepare a 50 mM sodium acetate buffer. Adjust the pH to 4.5 using acetic acid.

  • Degas the Buffer: Place the buffer in an appropriate flask and sparge with Argon or Nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Weigh the Compound: In a separate, clean amber vial, accurately weigh the required amount of this compound.

  • Dissolution: Under a stream of inert gas (or in a glove box), add the degassed buffer to the vial containing the solid compound. Cap the vial immediately.

  • Mix: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: For immediate use, keep the solution on ice and protected from light. For short-term storage (up to 24 hours), store at 2-8°C. For long-term storage, aliquot into smaller volumes in amber vials, flush the headspace with inert gas, and store at -80°C.

Protocol 2: A Guide to Performing a Preliminary Stability Study

This workflow outlines how to assess the stability of your compound under your specific experimental conditions using HPLC. This is a crucial step in validating your experimental setup.[12][13]

Workflow Diagram:

G A Prepare Solutions (e.g., pH 4.5, pH 7.4, pH 9.0) B Divide each solution into 'Light-Exposed' and 'Dark' sets A->B C Store sets at desired temps (e.g., 4°C, 25°C, 40°C) B->C D Take Aliquots at Time Points (T=0, 2h, 4h, 8h, 24h) C->D E Analyze by HPLC D->E F Quantify Parent Peak Area and Degradant Peak Areas E->F G Plot % Remaining vs. Time for each condition F->G

Caption: Workflow for a multi-condition stability study.

Step-by-Step Guide:

  • Objective: Determine the rate of degradation under various pH, light, and temperature conditions.

  • Method: Use a validated stability-indicating HPLC method that can separate the parent compound from its primary degradants (the hydrolyzed acid and potential oxidation products).[14][15]

  • Preparation: Prepare solutions of the compound in different buffers (e.g., pH 4.5 acetate, pH 7.4 phosphate) as described in Protocol 1.

  • Stress Conditions: For each pH condition, create subsets to test:

    • Temperature: Store vials at 4°C, 25°C (room temperature), and an accelerated condition like 40°C.

    • Light: For each temperature, have one set of vials wrapped in foil (dark control) and another exposed to ambient lab light.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial and either analyze it immediately or quench the reaction by freezing at -80°C.

  • Analysis & Interpretation:

    • Run the samples on the HPLC.

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • A rapid decrease in the parent peak area, especially at high pH or high temperature, indicates significant hydrolysis.

    • The appearance and growth of new peaks, particularly if accompanied by a color change, indicate oxidative degradation.

    • This data will allow you to establish a "safe" window for your experiments where the compound is >99% stable.

References
  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. PMC - PubMed Central. [Link]

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. [Link]

  • Nitro compound synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry - Lumen Learning. [Link]

  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]

  • Analytical method development & stability studies. Eramol. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Assay and Stability Testing. Kinam Park. [Link]

  • Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology. [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. [Link]

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Technical Support Center: Synthesis of Ethyl 3-(3-aminophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 3-(3-aminophenyl)propanoate hydrochloride. This critical intermediate is foundational in the development of various pharmaceutical agents, and its successful synthesis is paramount to downstream success. This guide is structured to move beyond simple protocols, providing you with the causal logic behind experimental choices and robust troubleshooting strategies to address the common, and uncommon, challenges encountered in the laboratory.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound predominantly proceeds via the reduction of a nitro-aromatic precursor. The two most reliable and scalable strategies begin from either a pre-formed nitro-ester or from a nitro-aldehyde, which is then elaborated and reduced. Understanding the nuances of each route is key to selecting the appropriate method for your specific laboratory capabilities and project goals.

Primary Synthetic Routes

Synthetic_Routes cluster_0 Route A: Direct Reduction cluster_1 Route B: Tandem Knoevenagel / Reduction cluster_2 Final Salt Formation A1 Ethyl 3-(3-nitrophenyl)propanoate A2 Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) A1->A2 A3 Ethyl 3-(3-aminophenyl)propanoate (Free Base) A2->A3 C1 HCl in suitable solvent (e.g., Ether, IPA) A3->C1 B1 3-Nitrobenzaldehyde + Meldrum's Acid B2 Knoevenagel Condensation & Alkylidene Reduction B1->B2 B3 3-(3-Nitrophenyl)propanoic Acid B2->B3 B4 Reductive Esterification (SnCl₂ in Ethanol) B3->B4 C2 Ethyl 3-(3-aminophenyl)propanoate Hydrochloride C1->C2

Figure 1: High-level overview of the two primary synthetic pathways to the target compound.

Route A is a straightforward reduction of a commercially available or readily synthesized nitro-ester. Its success hinges entirely on the efficiency and selectivity of the reduction step. Route B offers an elegant and efficient alternative, particularly the tandem method described by Nagel et al., which combines reduction of the nitro group with a Lewis-acid catalyzed esterification in a single step.[1][2]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Category: Nitro Group Reduction

Q1: My catalytic hydrogenation of ethyl 3-(3-nitrophenyl)propanoate is showing low yield or incomplete conversion. What's going wrong?

A1: This is a classic problem in catalytic hydrogenation and usually points to an issue with the catalyst, the hydrogen source, or the substrate purity. Let's break down the likely culprits.

  • Causality: Catalytic hydrogenation involves the adsorption of hydrogen and the substrate onto the surface of a noble metal catalyst (like Palladium). The reaction's success depends on the catalyst's surface area and activity, which can be compromised by impurities ("poisons") or improper reaction conditions.

  • Troubleshooting Workflow:

Hydrogenation_Troubleshooting cluster_catalyst Catalyst Issues cluster_purity Purity Issues cluster_conditions Condition Optimization Start Low / Incomplete Conversion CheckCatalyst Is the catalyst old or from an unreliable source? Start->CheckCatalyst CheckPurity Is the starting material pure? (Check for sulfur/halide impurities) Start->CheckPurity CheckConditions Are reaction conditions optimal? Start->CheckConditions NewCatalyst Use fresh, high-quality Pd/C. Increase catalyst loading (5-10 mol%). CheckCatalyst->NewCatalyst PurifySM Purify starting material via recrystallization or chromatography. CheckPurity->PurifySM Pressure Increase H₂ pressure (e.g., 50 psi or higher). CheckConditions->Pressure Activate Consider pre-reduction or activation if applicable. NewCatalyst->Activate Success Problem Resolved Activate->Success PurifySM->Success Solvent Ensure solvent (EtOH, EtOAc) is anhydrous and deoxygenated. Pressure->Solvent Time Increase reaction time and monitor by TLC/LC-MS. Solvent->Time Time->Success

Figure 2: A logical workflow for diagnosing and solving hydrogenation issues.

Q2: I'm attempting the stannous chloride (SnCl₂) reduction and getting a complex mixture or poor yield. How can I optimize this?

A2: The stannous chloride method is highly effective but sensitive to stoichiometry and work-up conditions.[2] A key advantage is its dual role: reducing the nitro group and acting as a Lewis acid to catalyze the simultaneous esterification of the carboxylic acid intermediate if you are following Route B.[1][3]

  • Causality: SnCl₂ is a single-electron reducing agent. The reaction requires a sufficient excess (typically 3-5 equivalents) in an acidic alcoholic medium (like ethanol) to proceed to completion. The ethanol also serves as the nucleophile for the esterification.

  • Key Parameters for Success:

    • Stoichiometry: Ensure at least 3 equivalents of SnCl₂·2H₂O are used. Insufficient reagent is a common cause of failure.

    • Solvent: Absolute ethanol is crucial as it acts as both the solvent and a reagent.

    • Temperature: The reaction often requires heating (reflux) to drive both the reduction and esterification to completion.

    • Work-up: The acidic tin salts formed must be completely removed. This is a critical purification step (see Q4).

Category: Work-up and Purification

Q3: How do I effectively remove the tin salts after a SnCl₂ reduction? The work-up is messy.

A3: This is the primary drawback of tin-based reductions. The goal is to convert the soluble tin chloride salts into highly insoluble tin hydroxides, which can be filtered off.

  • Causality: In acidic solution, tin exists as soluble Sn²⁺ and Sn⁴⁺ ions. By carefully raising the pH to strongly basic (pH > 10), you precipitate tin (II) and tin (IV) hydroxides (Sn(OH)₂ and Sn(OH)₄), which are gelatinous solids.

  • Validated Protocol:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 1-2M solution of sodium hydroxide (NaOH) with vigorous stirring until the solution is strongly basic (check with pH paper). A thick, white precipitate will form.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Filter the entire slurry through a pad of Celite®. The Celite provides a solid support that prevents the fine, gelatinous tin salts from clogging the filter paper.

    • Wash the filter cake thoroughly with more ethyl acetate to recover all the product.

    • Proceed with the aqueous-organic extraction of the filtrate.

Q4: My product is a dark oil after work-up and won't crystallize when I add HCl. What should I do?

A4: The free amine, Ethyl 3-(3-aminophenyl)propanoate, is prone to air oxidation, which causes the dark coloration. The failure to crystallize as the hydrochloride salt is almost always due to impurities.

  • Causality: Crystalline solids form from highly ordered lattices. Impurities disrupt this lattice formation, resulting in oils or amorphous solids. The dark color indicates oxidative side products.

  • Troubleshooting Steps:

    • Purify the Free Base First: Do not attempt to form the salt from impure oil. Purify the crude free amine using column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.

    • Ensure Anhydrous Conditions: Before adding HCl, ensure your purified free amine is dissolved in a dry (anhydrous) solvent and is free of water. Water can interfere with salt precipitation.

    • Select the Right Solvent for Salt Formation: The hydrochloride salt has very different solubility properties from the free base.

      • Dissolve the purified oil in a minimal amount of a solvent in which the salt is poorly soluble, such as diethyl ether or ethyl acetate.

      • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or gaseous HCl bubbled through the solution) with stirring.

      • The white crystalline hydrochloride salt should precipitate. If it oils out, try scratching the side of the flask or adding a seed crystal.

    • Recrystallization: The filtered solid can be further purified by recrystallization from a solvent pair like isopropanol/diethyl ether.

Section 3: Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation of Ethyl 3-(3-nitrophenyl)propanoate
  • Setup: To a solution of Ethyl 3-(3-nitrophenyl)propanoate (1.0 eq) in anhydrous ethanol (approx. 0.1 M concentration) in a suitable pressure vessel (e.g., a Parr shaker), add Palladium on carbon (10% Pd, 5 mol% loading).

  • Inerting: Seal the vessel and purge the atmosphere with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Reaction: Pressurize the vessel with hydrogen to 50 psi and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 3-(3-aminophenyl)propanoate as an oil.

  • Salt Formation: Proceed with purification and salt formation as described in Q4.

Protocol B: Tandem Reduction/Esterification via SnCl₂[1][2]
  • Setup: To a solution of 3-(3-nitrophenyl)propanoic acid (1.0 eq) in absolute ethanol (approx. 0.2 M), add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Work-up & Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove most of the ethanol. Follow the detailed work-up procedure for tin salt removal as described in Q3.

  • Salt Formation: After extraction and drying, concentrate the organic layer to yield the crude free amine. Proceed with salt formation as described in Q4.

Section 4: Common Impurities and Quality Control

Controlling the impurity profile is critical for any pharmaceutical intermediate.

Impurity NamePotential SourceMitigation Strategy
Ethyl 3-(3-nitrophenyl)propanoate Incomplete reductionOptimize reduction conditions (catalyst load, H₂ pressure, reaction time). Purify via chromatography.
3-(3-Aminophenyl)propanoic Acid Incomplete esterification (Route B)Ensure sufficient heating time and anhydrous ethanol during the SnCl₂ step.
Residual Palladium/Tin Inefficient removal during work-upEnsure thorough filtration through Celite for Pd. Ensure complete precipitation and filtration for tin salts.
Residual Solvents (Ethanol, Ethyl Acetate) Incomplete removal during dryingDry the final product under high vacuum at an appropriate temperature (e.g., 40-50 °C). Adhere to ICH Q3C guidelines.[4][5]
Oxidative Degradants (colored) Air oxidation of the free amineHandle the free amine under an inert atmosphere (N₂ or Ar) where possible. Convert to the more stable HCl salt promptly.

References

  • EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. PubMed. [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. National Genomics Data Center (CNCB-NGDC). [Link]

  • Request PDF: Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. [Link]

  • Semantic Scholar: Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Semantic Scholar. [Link]

  • ChemInform Abstract: Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. [Link]

  • Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. MySkinRecipes. [Link]

  • CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. European Medicines Agency (EMA). [Link]

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. European Medicines Agency (EMA). [Link]

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alternative purification techniques for Ethyl 3-(3-aminophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 3-(3-aminophenyl)propanoate hydrochloride (CAS No: 99255-43-3).[1][2] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding alternative purification strategies for this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers often have before embarking on the purification process.

Q1: My crude this compound is off-white to yellow. Is this normal, and what are the likely impurities?

A1: Yes, it is common for the crude product to appear as an off-white or yellowish solid.[2] The discoloration and impurities often stem from the synthesis process. A common synthesis route involves the reduction of a nitro group, for example, using stannous chloride (SnCl₂) or catalytic hydrogenation.[3]

Potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding nitro-compound, 3-(3-nitrophenyl)propanoic acid.

  • Reaction Byproducts: Incomplete reduction can lead to side products. If stannous chloride is used, residual tin salts can be a major inorganic impurity.

  • Oxidation Products: Aromatic amines are susceptible to air oxidation, which can form colored impurities.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q2: I typically use column chromatography. Why should I consider alternative purification methods for this specific compound?

A2: While silica gel chromatography is a powerful tool, it presents challenges for highly polar compounds like amine hydrochloride salts. The salt form can streak badly on a standard silica column, leading to poor separation and low recovery. While you could run chromatography on the free-base form, this adds extra steps. Alternative methods like recrystallization or acid-base extraction are often more scalable, cost-effective, and can yield a product of very high purity.

Q3: How can I quickly assess the purity of my crude material before deciding on a purification strategy?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): To visualize the number of components. It's often best to run TLC on the free-base form (after neutralizing a small sample) using a solvent system like ethyl acetate/hexane, as the hydrochloride salt will likely streak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly reveal the presence of major organic impurities and residual solvents.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.[4][5]

Troubleshooting Guide: Alternative Purification Techniques

This section provides detailed protocols and troubleshooting advice for methods that avoid traditional column chromatography.

Technique 1: Acid-Base Extraction and Salt Re-formation
When should I consider this technique?

This is the most powerful and highly recommended technique when dealing with inorganic impurities (like tin salts), polar organic byproducts, or non-basic impurities. It leverages the amine's ability to switch between a water-soluble salt and an organic-soluble free base.

What is the underlying scientific principle?

The hydrochloride salt is water-soluble. By adding a base (e.g., sodium bicarbonate), the amine is deprotonated to its free base form.[6] This free amine is significantly less polar and is soluble in common organic solvents like ethyl acetate or dichloromethane, while inorganic salts and highly polar impurities remain in the aqueous layer. After separating the organic layer, the pure amine can be converted back into its hydrochloride salt by adding HCl, causing it to precipitate from the organic solvent.[7]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1-2 M) sodium hydroxide (NaOH) solution with stirring.[8][9] Monitor the pH with pH paper or a meter until it is basic (pH 8-9). The goal is to fully deprotonate the amine without hydrolyzing the ester.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the free amine with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration: Filter off the drying agent. The resulting solution contains the purified free amine.

  • Salt Re-formation: Cool the dried organic solution in an ice bath. Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with vigorous stirring until precipitation ceases and the solution is acidic to litmus paper.[7]

  • Isolation: Collect the precipitated solid (the purified hydrochloride salt) by vacuum filtration.

  • Final Wash & Dry: Wash the collected solid with a small amount of cold diethyl ether or hexane to remove any non-polar impurities and aid in drying.[10] Dry the final product under vacuum.

Troubleshooting Common Issues
IssueProbable CauseSolution
Emulsion forms during extraction. The pH is near neutral, or agitation was too vigorous.Add brine to the separatory funnel to help break the emulsion. Allow it to stand for a longer period.
Product does not precipitate upon HCl addition. The solution is too dilute, or the amine is too soluble in the chosen solvent.Reduce the volume of the organic solvent under reduced pressure before adding HCl. Alternatively, add a non-polar anti-solvent like hexane to decrease the salt's solubility.
Yield is low. Incomplete extraction of the free base. Ester hydrolysis due to strong base or prolonged exposure.Ensure the aqueous layer was sufficiently basic (pH 8-9) before extraction. Perform multiple extractions. Use a milder base like NaHCO₃ and avoid prolonged stirring at high pH.
Technique 2: Recrystallization
When should I consider this technique?

Recrystallization is ideal for removing small to moderate amounts of impurities when the crude product is already relatively pure (>85-90%). It is effective at removing impurities with different solubility profiles than the desired compound.[11]

What is the underlying scientific principle?

This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility decreases, and the desired compound forms pure crystals, leaving impurities behind in the mother liquor.[11]

Experimental Protocol: Recrystallization
  • Solvent Selection: The key to successful recrystallization is choosing the right solvent or solvent system. For amine hydrochlorides, polar protic solvents are often a good starting point. Good candidates include isopropanol, ethanol, or a mixture of ethanol and diethyl ether.[10] A good solvent should dissolve the compound when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a water bath) while stirring until the solid dissolves completely. Add more solvent in small portions only if necessary to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

Troubleshooting Common Issues
IssueProbable CauseSolution
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated with impurities.Re-heat the solution to dissolve the oil, add slightly more solvent, and try cooling more slowly. Seeding with a pure crystal can also help. Consider a different solvent system.
No crystals form upon cooling. The solution is too dilute, or the compound is too soluble in the chosen solvent even when cold.Boil off some of the solvent to concentrate the solution. Try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool again.[12]
Poor recovery of the product. Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly chilled before filtration.
Technique 3: Solvent Trituration / Washing
When should I consider this technique?

This is a very simple and fast method, suitable for removing small amounts of highly soluble impurities from a solid that is largely insoluble in the washing solvent. It is less powerful than recrystallization but much quicker.

What is the underlying scientific principle?

Trituration involves suspending an impure solid in a solvent in which the desired compound is insoluble (or sparingly soluble), but the impurities are soluble. Stirring the suspension allows the impurities to dissolve into the solvent, after which the purified solid can be collected by filtration.

Experimental Protocol: Solvent Washing
  • Solvent Choice: Select a solvent in which your product, this compound, has very low solubility, but the suspected impurities are soluble. Good starting points are acetone, ethyl acetate, or diethyl ether.[10]

  • Procedure: Place the crude solid in a flask. Add the chosen solvent and stir the resulting slurry vigorously at room temperature for 15-30 minutes.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the collected solid on the filter with a fresh, small portion of the cold solvent and then dry under vacuum.

Summary and Visual Workflows

Comparative Table of Purification Techniques
TechniquePrimary Use CaseImpurities RemovedProsCons
Acid-Base Extraction Gross purification, removal of inorganicsInorganic salts, non-basic compounds, polar starting materialsHigh purity achievable, very effective for ionic impuritiesMulti-step, potential for hydrolysis, uses more solvent
Recrystallization Final polishing step (>85% crude purity)Organic impurities with different solubility profilesCan yield very high purity crystalline materialRequires careful solvent selection, potential for low recovery
Solvent Trituration Quick cleanup of minor, soluble impuritiesHighly soluble byproducts, residual reagentsFast, simple, low solvent useNot effective for impurities with similar solubility, less powerful
Visual Workflow: Choosing a Purification Strategy

Purification_Decision_Tree start Crude Ethyl 3-(3-aminophenyl)propanoate HCl assess_purity Assess Purity (TLC, NMR, HPLC) start->assess_purity check_color Significant Color or Inorganic Impurities? assess_purity->check_color is_solid Is the Crude a Solid? check_color->is_solid No acid_base Perform Acid-Base Extraction check_color->acid_base Yes purity_check Purity > 85%? is_solid->purity_check recrystallize Recrystallize purity_check->recrystallize Yes triturate Triturate / Wash with Solvent purity_check->triturate No final_product Pure Product acid_base->final_product recrystallize->final_product triturate->final_product

Caption: Decision tree for selecting a purification method.

Visual Workflow: Acid-Base Extraction Protocol

Acid_Base_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Ethyl Acetate) start 1. Dissolve Crude Salt in H₂O basify 2. Basify to pH 8-9 (e.g., NaHCO₃) start->basify impurities_remain Inorganic Salts & Polar Impurities Remain basify->impurities_remain extract 3. Extract with Organic Solvent basify->extract Free Base Moves to Organic Phase dry 4. Wash & Dry Organic Layer extract->dry precipitate 5. Add HCl in Ether/IPA dry->precipitate filter 6. Filter Pure HCl Salt precipitate->filter

Caption: Workflow for the acid-base extraction purification.

References

  • Mills, L.E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S.
  • PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • Coley, K.F., & Steele, A.B. (1987). Recovery of amines from by-product chloride salts. U.S.
  • Godfrey, N.B. (1967). Process for the purification of amines. U.S.
  • Fiege, H., et al. (2013). Process for the purification of aromatic amines. U.S.
  • Quick Company. (n.d.). Process For Preparation And Purification Of An Aromatic Amine. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. (n.d.). [Link]

  • Arch Pharm (Weinheim). (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]

  • Yoo, S.E., et al. (1997). Amine acid salt compounds and process for the production thereof. U.S.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ChemSynthesis. (2025). ethyl 3-phenylpropanoate. [Link]

  • CN102875525A. (2013). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • CN104910066A. (2015). Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • ResearchGate. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. [Link]

  • MySkinRecipes. (n.d.). Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. [Link]

  • Sastry, T.U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to Ethyl 3-(3-aminophenyl)propanoate Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical intermediates are paramount. Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its purity and structural integrity, confirmed through spectral data, are critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient.

This guide provides an in-depth comparative analysis of the spectral data of this compound and two structurally related compounds: Ethyl 3-phenylpropanoate and Ethyl 3-aminobenzoate. By examining the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data of these molecules, we can highlight the key spectral features that enable unambiguous identification and differentiation. This comparative approach not only aids in the confirmation of the target molecule but also provides a deeper understanding of structure-spectra correlations.

The Analogs: A Basis for Comparison

To fully appreciate the spectral characteristics of this compound, we will leverage two commercially available analogs as benchmarks:

  • Ethyl 3-phenylpropanoate : This analog lacks the amino group on the phenyl ring, allowing us to isolate the spectral contributions of the ethyl propanoate chain and the unsubstituted phenyl group.

  • Ethyl 3-aminobenzoate : This analog features the amino group directly conjugated with the ester functionality through the benzene ring, providing a contrasting example of electronic effects on the spectral data.

Below is a visual representation of the chemical structures of the target compound and its analogs.

Chemical Structures cluster_target This compound cluster_analog1 Ethyl 3-phenylpropanoate cluster_analog2 Ethyl 3-aminobenzoate target target analog1 analog1 analog2 analog2

Figure 1: Chemical structures of this compound and its analogs.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹H NMR Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Figure 2: General workflow for ¹H NMR spectral acquisition and analysis.

Comparative ¹H NMR Data
CompoundEthyl Group (CH₃)Ethyl Group (CH₂)Propanoate (CH₂)Aromatic ProtonsAmino Group (NH₃⁺)
Ethyl 3-phenylpropanoate [1]~1.2 ppm (t)~4.1 ppm (q)~2.6 & 2.9 ppm (t)~7.2-7.3 ppm (m)N/A
Ethyl 3-aminobenzoate [2]~1.3 ppm (t)~4.3 ppm (q)N/A~6.8-7.8 ppm (m)~4.0 ppm (br s)
Ethyl 3-(3-aminophenyl)propanoate HCl (Predicted) ~1.2 ppm (t)~4.1 ppm (q)~2.7 & 3.0 ppm (t)~7.1-7.4 ppm (m)~10.0 ppm (br s)

Table 1: Comparison of ¹H NMR chemical shifts (ppm).

Analysis and Interpretation
  • Ethyl 3-phenylpropanoate : The ¹H NMR spectrum of this analog shows a characteristic triplet-quartet pattern for the ethyl group. The two methylene groups of the propanoate chain appear as distinct triplets around 2.6 and 2.9 ppm. The aromatic protons resonate as a multiplet in the 7.2-7.3 ppm region.[1]

  • Ethyl 3-aminobenzoate : In this molecule, the aromatic protons are more spread out due to the electronic effects of the amino and ester groups. The amino protons appear as a broad singlet around 4.0 ppm.[2]

  • This compound (Predicted) : For our target compound, we predict the ethyl propanoate signals to be similar to those in Ethyl 3-phenylpropanoate. The aromatic protons will likely show a more complex splitting pattern due to the meta-substitution. A key distinguishing feature will be the downfield shift of the aminophenyl protons and the appearance of a broad singlet for the ammonium protons (NH₃⁺) at a significantly downfield chemical shift (around 10.0 ppm), due to the deshielding effect of the positive charge.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number and types of carbon atoms in a molecule.

Comparative ¹³C NMR Data
CompoundEthyl Group (CH₃)Ethyl Group (CH₂)Propanoate (CH₂)Aromatic CarbonsCarbonyl Carbon
Ethyl 3-phenylpropanoate [2]~14 ppm~60 ppm~31 & 36 ppm~126-141 ppm~173 ppm
Ethyl 3-aminobenzoate [1]~14 ppm~61 ppmN/A~115-147 ppm~166 ppm
Ethyl 3-(3-aminophenyl)propanoate HCl (Predicted) ~14 ppm~61 ppm~30 & 35 ppm~118-145 ppm~172 ppm

Table 2: Comparison of ¹³C NMR chemical shifts (ppm).

Analysis and Interpretation
  • Ethyl 3-phenylpropanoate : The ¹³C NMR spectrum displays signals for the ethyl group carbons, the two methylene carbons of the propanoate chain, the aromatic carbons, and the carbonyl carbon.[2]

  • Ethyl 3-aminobenzoate : The presence of the electron-donating amino group influences the chemical shifts of the aromatic carbons. The carbonyl carbon is shifted slightly upfield compared to the saturated analog.[1]

  • This compound (Predicted) : We anticipate the aliphatic carbon signals to be similar to Ethyl 3-phenylpropanoate. The aromatic carbon signals will be affected by the ammonium group, which is electron-withdrawing, leading to downfield shifts for the ortho and para carbons relative to the free amine. The carbonyl carbon chemical shift is expected to be similar to that of Ethyl 3-phenylpropanoate.

Mass Spectrometry: Determining the Molecular Weight

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Comparative MS Data
CompoundMolecular Ion (M⁺) or [M+H]⁺Key Fragmentation Ions
Ethyl 3-phenylpropanoate [3]m/z 178m/z 105 (C₆H₅CH₂CH₂⁺), 91 (C₇H₇⁺)
Ethyl 3-aminobenzoate [4]m/z 165m/z 120 ([M-OC₂H₅]⁺), 92 (C₆H₄NH₂)
Ethyl 3-(3-aminophenyl)propanoate HCl (Predicted) m/z 194 ([M+H]⁺ for free base)m/z 120 (H₂NC₆H₄CH₂CH₂⁺), 106 (H₂NC₆H₄CH₂⁺), 93 (H₂NC₆H₅⁺)

Table 3: Comparison of key mass spectrometry data (m/z).

Analysis and Interpretation
  • Ethyl 3-phenylpropanoate : The mass spectrum shows a molecular ion peak at m/z 178. Characteristic fragments include the loss of the ethoxy group and the formation of the tropylium ion (m/z 91).[3]

  • Ethyl 3-aminobenzoate : The molecular ion is observed at m/z 165. Fragmentation involves the loss of the ethoxy group to give an ion at m/z 120.[4]

  • This compound (Predicted) : For the hydrochloride salt, we would expect to observe the molecular ion of the free base in the mass spectrum, typically as the protonated molecule [M+H]⁺ at m/z 194. Key fragmentation pathways would likely involve cleavage of the side chain, leading to characteristic aminophenyl-containing fragments.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying functional groups.

Comparative IR Data
CompoundN-H Stretch (Amine/Ammonium)C=O Stretch (Ester)C-O Stretch (Ester)Aromatic C-H Stretch
Ethyl 3-phenylpropanoate [4]N/A~1735 cm⁻¹~1180 cm⁻¹~3030 cm⁻¹
Ethyl 3-aminobenzoate ~3350-3450 cm⁻¹ (two bands)~1690 cm⁻¹~1250 cm⁻¹~3050 cm⁻¹
Ethyl 3-(3-aminophenyl)propanoate HCl (Predicted) ~2500-3000 cm⁻¹ (broad)~1730 cm⁻¹~1180 cm⁻¹~3030 cm⁻¹

Table 4: Comparison of key IR absorption frequencies (cm⁻¹).

Analysis and Interpretation
  • Ethyl 3-phenylpropanoate : The IR spectrum is characterized by a strong C=O stretching absorption around 1735 cm⁻¹.[4]

  • Ethyl 3-aminobenzoate : This spectrum shows the characteristic N-H stretching vibrations of a primary amine as two sharp bands in the 3350-3450 cm⁻¹ region. The C=O stretch is at a lower frequency (~1690 cm⁻¹) due to conjugation with the aromatic ring and the amino group.

  • This compound (Predicted) : A key feature in the IR spectrum of the hydrochloride salt will be the presence of a very broad and strong absorption in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt. The C=O stretch of the ester is expected to be around 1730 cm⁻¹, similar to the non-conjugated analog.

Conclusion

The structural confirmation of this compound can be confidently achieved through a combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. By comparing the expected spectral data with that of its structural analogs, Ethyl 3-phenylpropanoate and Ethyl 3-aminobenzoate, we can pinpoint the unique spectral features arising from the presence and protonation of the amino group on the phenylpropanoate framework. The predicted downfield shift of the ammonium protons in ¹H NMR, the influence of the electron-withdrawing ammonium group on the aromatic signals in ¹³C NMR, the specific molecular ion in mass spectrometry, and the characteristic broad N-H stretch of the ammonium salt in the IR spectrum collectively provide a robust analytical fingerprint for the unambiguous identification and quality assessment of this important pharmaceutical intermediate.

References

Sources

A Comparative Guide to the Synthesis of Ethyl 3-(3-aminophenyl)propanoate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest to the drug development community. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, offering field-proven insights and supporting experimental data to inform your research and development decisions.

Introduction

The synthesis of this compound typically originates from commercially available starting materials, with the core challenge lying in the selective construction of the aminophenylpropanoate scaffold. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide will dissect two prominent synthetic strategies: a tandem one-pot approach commencing from 3-nitrobenzaldehyde and a more traditional multi-step route involving the reduction of a pre-formed nitro-ester intermediate. Each method will be evaluated based on its chemical principles, experimental protocol, and practical considerations.

Method 1: Tandem Knoevenagel Condensation and Stannous Chloride Reduction

This elegant approach combines a Knoevenagel condensation with a subsequent reduction and esterification in a single pot, offering a potentially streamlined and efficient synthesis.

Underlying Chemical Principles

The synthesis begins with a Knoevenagel condensation between 3-nitrobenzaldehyde and Meldrum's acid. Meldrum's acid, a cyclic diester, is highly acidic and readily forms an enolate that acts as a potent nucleophile. The initial condensation product undergoes an in-situ decarboxylation and elimination to yield a highly electrophilic alkylidene intermediate. The triethylammonium formate (TEAF) present in the reaction medium then serves as a hydride source for the conjugate reduction of this intermediate, affording 3-(3-nitrophenyl)propanoic acid.

The second stage of this one-pot synthesis involves the reduction of the nitro group to an amine and the simultaneous esterification of the carboxylic acid. Stannous chloride (SnCl₂) in ethanol is the reagent of choice for this transformation. SnCl₂ is a classic reducing agent for aromatic nitro compounds, proceeding through a series of single electron transfers. Concurrently, the acidic nature of the reaction medium, enhanced by the Lewis acidity of SnCl₂, catalyzes the Fischer esterification of the carboxylic acid with ethanol.

Experimental Protocol

Step 1: Synthesis of 3-(3-nitrophenyl)propanoic acid

  • To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in triethylammonium formate (TEAF) as the solvent, is added a catalytic amount of a base (e.g., triethylamine).

  • The reaction mixture is heated to a specified temperature (typically between 80-100 °C) and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.

  • Upon completion, the reaction mixture is cooled to room temperature.

Step 2: Reduction and Esterification to Ethyl 3-(3-aminophenyl)propanoate

  • To the crude 3-(3-nitrophenyl)propanoic acid solution from the previous step, stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) and ethanol are added.

  • The mixture is heated to reflux and stirred for several hours until the reduction of the nitro group is complete (monitored by TLC).

  • After cooling, the reaction mixture is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • The resulting slurry is filtered through a pad of celite, and the filter cake is washed with ethyl acetate.

  • The organic layer of the filtrate is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Ethyl 3-(3-aminophenyl)propanoate.

Step 3: Formation of the Hydrochloride Salt

  • The crude amine is dissolved in a suitable solvent such as diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.

Workflow Diagram

A 3-Nitrobenzaldehyde + Meldrum's Acid B Knoevenagel Condensation & Alkylidene Reduction (TEAF) A->B C 3-(3-Nitrophenyl)propanoic Acid (in situ) B->C D Stannous Chloride Reduction & Esterification (SnCl2, EtOH) C->D E Ethyl 3-(3-aminophenyl)propanoate D->E F HCl Salt Formation E->F G Ethyl 3-(3-aminophenyl)propanoate HCl F->G

Caption: One-pot synthesis via Knoevenagel condensation and stannous chloride reduction.

Method 2: Reduction of Ethyl 3-(3-nitrophenyl)propanoate via Catalytic Hydrogenation

This classical and widely-used approach involves the separate synthesis and isolation of the nitro-ester intermediate, followed by its reduction to the desired amine.

Underlying Chemical Principles

This route first requires the synthesis of Ethyl 3-(3-nitrophenyl)propanoate. This can be achieved through several methods, with a common approach being the esterification of 3-(3-nitrophenyl)propanoic acid, which itself can be synthesized from 3-nitrobenzaldehyde as described in Method 1 (Step 1). A more direct approach involves the Heck coupling of 3-bromonitrobenzene with ethyl acrylate, or a Knoevenagel-type condensation of 3-nitrobenzaldehyde with malonic acid monoethyl ester followed by decarboxylation.

The key step in this route is the reduction of the nitro group of Ethyl 3-(3-nitrophenyl)propanoate. Catalytic hydrogenation is a highly efficient and clean method for this transformation. A heterogeneous catalyst, most commonly palladium on carbon (Pd/C), is used in the presence of hydrogen gas. The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and then transferred to the nitro group in a stepwise manner, ultimately yielding the amine. This method is often favored for its high yields, clean reaction profiles, and the ease of catalyst removal by filtration.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(3-nitrophenyl)propanoate

This guide will focus on the reduction step, assuming the starting material is available. A reliable synthesis of Ethyl 3-(3-nitrophenyl)propanoate would involve the esterification of 3-(3-nitrophenyl)propanoic acid.

Step 2: Catalytic Hydrogenation

  • Ethyl 3-(3-nitrophenyl)propanoate (1.0 eq) is dissolved in a suitable solvent, typically ethanol or ethyl acetate.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%) is added to the solution.

  • The reaction vessel is purged with nitrogen or argon, and then a hydrogen atmosphere is introduced (either from a balloon or a pressurized reactor).

  • The reaction mixture is stirred vigorously at room temperature until the starting material is completely consumed (monitored by TLC or HPLC).

  • Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the Pd/C catalyst. The filter cake should be handled with care as it can be pyrophoric.

  • The filtrate is concentrated under reduced pressure to yield crude Ethyl 3-(3-aminophenyl)propanoate.

Step 3: Formation of the Hydrochloride Salt

  • The protocol is identical to Step 3 in Method 1.

Workflow Diagram

A Ethyl 3-(3-nitrophenyl)propanoate B Catalytic Hydrogenation (H2, Pd/C) A->B C Ethyl 3-(3-aminophenyl)propanoate B->C D HCl Salt Formation C->D E Ethyl 3-(3-aminophenyl)propanoate HCl D->E

Caption: Synthesis via catalytic hydrogenation of the nitro-ester precursor.

Comparative Analysis

FeatureMethod 1: Tandem Knoevenagel/SnCl₂ ReductionMethod 2: Catalytic Hydrogenation
Starting Materials 3-Nitrobenzaldehyde, Meldrum's AcidEthyl 3-(3-nitrophenyl)propanoate
Number of Steps 1-2 (one-pot synthesis)2-3 (synthesis of precursor + reduction)
Key Reagents Triethylammonium formate, Stannous chloridePalladium on carbon, Hydrogen gas
Yield Generally good, but can be variable.[1]Typically high to excellent.
Purity May require more extensive purification due to tin byproducts.Generally high, with simple filtration to remove the catalyst.
Scalability The large excess of stannous chloride and the formation of tin salts can pose challenges for large-scale synthesis and waste disposal.Highly scalable and widely used in industrial processes.
Safety Considerations Stannous chloride is a corrosive and moisture-sensitive solid. The reaction can be exothermic.Hydrogen gas is flammable and explosive, requiring specialized equipment for safe handling. Pd/C can be pyrophoric upon exposure to air after the reaction.
Environmental Impact Generates significant amounts of tin-containing waste, which is environmentally persistent.Considered a "greener" alternative as the primary byproduct is water. The catalyst can often be recovered and reused.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Method 1 (Tandem Knoevenagel/SnCl₂ Reduction) is an attractive option for laboratory-scale synthesis due to its convergent and one-pot nature, which can save time and resources. However, the use of a stoichiometric amount of stannous chloride presents significant drawbacks in terms of atom economy and waste generation, making it less ideal for large-scale production. The work-up procedure to remove tin salts can also be cumbersome.

Method 2 (Catalytic Hydrogenation) represents a more classic and industrially favored approach. While it involves an additional step for the preparation of the nitro-ester precursor, the reduction step itself is highly efficient, clean, and scalable. The use of a catalytic amount of palladium and the generation of water as the primary byproduct align well with the principles of green chemistry. For researchers and drug development professionals with access to standard hydrogenation equipment, this method is generally recommended for its reliability, high yields, and cleaner reaction profile, particularly when considering future scale-up.

Ultimately, the choice of synthesis method will depend on the specific requirements of the project, including the scale of the synthesis, available equipment, and environmental considerations. For rapid, small-scale access to the target compound, the tandem approach may be suitable. For larger-scale, process-oriented synthesis, the catalytic hydrogenation route is the more robust and sustainable option.

References

  • D. S. Tan, et al. (2012). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed. [Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl 3-(3-aminophenyl)propanoate Hydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. Ethyl 3-(3-aminophenyl)propanoate hydrochloride serves as a foundational scaffold in medicinal chemistry, recognized primarily as a versatile intermediate for the synthesis of bioactive compounds, particularly those aimed at neurological and psychiatric disorders. However, the true potential of this scaffold is revealed through the diverse biological activities exhibited by its analogues. This guide provides an in-depth, objective comparison of the biological activities of various analogues of Ethyl 3-(3-aminophenyl)propanoate, supported by experimental data to illuminate their structure-activity relationships (SAR).

Introduction to the 3-Aminophenylpropanoate Scaffold

The 3-aminophenylpropanoate core structure is a privileged scaffold in drug discovery. Its synthetic tractability allows for facile modification at multiple positions—the phenyl ring, the amino group, and the ester moiety—enabling the exploration of a vast chemical space to optimize biological activity against a range of targets. While the parent compound, this compound, is often a starting point for synthesis, its analogues have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide will delve into these activities, offering a comparative analysis of key analogues.

Anticancer and Antiproliferative Activity of Phenylpropanoate Analogues

Recent research has highlighted the potential of derivatives of the 3-phenylpropanoic acid scaffold as potent anticancer agents. These compounds often exert their effects through the inhibition of critical cellular pathways involved in cancer cell proliferation and survival.

Eukaryotic Elongation Factor-2 Kinase (eEF2K) Inhibition

One notable target for this class of compounds is the Eukaryotic Elongation Factor-2 Kinase (eEF2K), which is implicated in angiogenesis and tumor resistance to chemotherapy in breast cancer.[1] Structure-activity relationship (SAR) studies have led to the development of a series of β-phenylalanine derivatives with promising inhibitory activity against eEF2K.

A key takeaway from these studies is the critical role of substitutions on the phenyl ring and modifications of the amino and carboxyl groups in determining the potency and selectivity of these inhibitors.

Compound/AnalogueModificationTargetIC50 (µM)Reference
Analogue 10 Specific β-PAD structureeEF2K18.7[1]
Various Analogues Modifications to the phenyl ring and amino/carboxyl groupsProliferative activity in xenograft murine breast cancer model12 to 20[1]

The data indicates that strategic modifications to the core 3-aminophenylpropanoate structure can yield compounds with significant anti-proliferative effects at micromolar concentrations. The development of these analogues was guided by an initial screening of a compound library, which identified the β-phenylalanine derivative (β-PAD) structure as a promising starting point for eEF2K inhibitors.[1]

Cytotoxic Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

In a separate line of investigation, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their anticancer and antioxidant properties. These studies underscore the importance of the substitution pattern on the phenylamino moiety. For instance, the incorporation of a 1-naphthyl substituent in a hydrazone derivative of this scaffold resulted in a compound that reduced the viability of A549 lung cancer cells to 42.1%.[2] This highlights the significant impact that even seemingly minor structural changes can have on biological activity.

Antimicrobial Activity of Phenylpropanoate Analogues

The 3-aminophenylpropanoate scaffold has also been explored for its potential in developing novel antimicrobial agents, a critical area of research in the face of rising antibiotic resistance.

Activity against Multidrug-Resistant Pathogens

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid bearing various aromatic and heterocyclic substituents have demonstrated notable antibacterial and antifungal properties.[3] These compounds have shown efficacy against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and drug-resistant Candida species.[3]

Particularly noteworthy are the hydrazone derivatives containing heterocyclic substituents, which have exhibited the most potent and broad-spectrum antimicrobial activity.[3] This suggests that the introduction of heterocyclic moieties is a promising strategy for enhancing the antimicrobial properties of this scaffold.

Thiazole-Containing Analogues

In a similar vein, N,N-disubstituted β-amino acids and their derivatives incorporating a thiazole ring have been synthesized and evaluated for their antimicrobial activity.[4][5] Some of these compounds displayed discrete antimicrobial activity, with the activity being dependent on their specific structural features.[4] For example, certain derivatives with naphthoquinone, furan, and bromothiophene moieties showed promising antibacterial effects.[4]

Experimental Protocols

To provide a practical context for the data presented, this section outlines a detailed, step-by-step methodology for a key experiment used to evaluate the biological activity of these compounds: a cell viability assay.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for another 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Structure-Activity Relationships

To better understand the relationship between the chemical structure of the analogues and their biological activity, a logical diagram can be constructed.

SAR_Concept cluster_scaffold Core Scaffold: 3-Aminophenylpropanoate cluster_modifications Structural Modifications cluster_activities Biological Activities Scaffold Ethyl 3-(3-aminophenyl)propanoate Phenyl_Ring Phenyl Ring Substitution (e.g., -OH, -Cl, heterocycles) Scaffold->Phenyl_Ring Modified to create analogues Amino_Group Amino Group Derivatization (e.g., acylation, alkylation) Scaffold->Amino_Group Modified to create analogues Ester_Group Ester Group Modification (e.g., hydrolysis, amidation) Scaffold->Ester_Group Modified to create analogues Anticancer Anticancer/ Antiproliferative Phenyl_Ring->Anticancer Impacts potency & selectivity Antimicrobial Antimicrobial Amino_Group->Antimicrobial Influences spectrum of activity Enzyme_Inhibition Enzyme Inhibition (e.g., eEF2K) Ester_Group->Enzyme_Inhibition Affects binding affinity

Caption: Logical relationship between the core scaffold, its modifications, and resulting biological activities.

Experimental Workflow Visualization

The process of discovering and characterizing the biological activity of novel analogues can be visualized as a systematic workflow.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Analogue Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screen Primary Screening (e.g., Cell Viability Assay) Purification->Primary_Screen Secondary_Screen Secondary Screening (e.g., Enzyme Inhibition Assay) Primary_Screen->Secondary_Screen Active Compounds Data_Analysis Data Analysis & IC50 Determination Primary_Screen->Data_Analysis Selectivity_Panel Selectivity Profiling Secondary_Screen->Selectivity_Panel SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Synthesis Iterative Optimization

Caption: A typical experimental workflow for the synthesis and biological evaluation of novel analogues.

Conclusion

The this compound scaffold is a valuable starting point for the development of a wide range of biologically active compounds. Through strategic structural modifications, researchers have successfully generated analogues with potent anticancer and antimicrobial activities. The comparative data and experimental insights provided in this guide aim to equip researchers and drug development professionals with a deeper understanding of the structure-activity relationships governing this versatile chemical class, thereby facilitating the design of future therapeutic agents. The continued exploration of this scaffold and its derivatives holds significant promise for addressing unmet medical needs.

References

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. [Link]

  • Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. MySkinRecipes. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. PubMed. [Link]

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A Comparative Guide to the Analytical Method Validation for Ethyl 3-(3-aminophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. For a compound like Ethyl 3-(3-aminophenyl)propanoate hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its identity, purity, and strength is paramount.[1] This guide provides an in-depth comparison of analytical methodologies for the validation of this specific molecule, grounded in established scientific principles and regulatory expectations.

The validation process establishes, through laboratory studies, that the performance characteristics of an analytical procedure meet the requirements for its intended application.[2][3] Our approach is guided by the harmonized principles laid out by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5][6]

This document will explore and compare four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Potentiometric Titration, and UV-Vis Spectrophotometry. Each method will be evaluated against critical validation parameters to provide researchers and drug development professionals with a comprehensive framework for selecting the most appropriate technique.

Guiding Principles: The Analytical Target Profile (ATP)

Before delving into specific methods, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics required for an analytical procedure to be fit for its intended purpose. For this compound, the ATP would typically include:

  • Assay (Quantitation): To determine the content or potency of the bulk drug substance.

  • Impurity Analysis: To detect and quantify process-related impurities or degradation products.[7]

  • Identification: To confirm the identity of the compound.

The choice of analytical method is fundamentally driven by its ability to meet the pre-defined ATP.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode (RP-HPLC), is arguably the most powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power makes it ideal for separating the main component from structurally similar impurities.

Causality of Method Design (The "Why")
  • Reverse-Phase (C18 Column): The compound possesses both a nonpolar benzene ring and a polar amino group, making it well-suited for retention on a hydrophobic C18 stationary phase.

  • Mobile Phase (Acetonitrile/Phosphate Buffer): A mixture of an organic modifier (acetonitrile) and an aqueous buffer provides control over the retention time. The buffer (e.g., phosphate at pH 3.0) is critical for ensuring the primary amine is protonated, leading to consistent peak shape and retention.[8]

  • UV Detection: The presence of the phenyl group provides strong chromophoric activity, allowing for sensitive detection using a UV detector, typically around 254 nm.

Experimental Workflow: HPLC Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation P1 Standard & Sample Preparation A1 System Suitability Test (SST) P1->A1 P2 Mobile Phase Preparation P2->A1 A2 Inject Linearity Standards A1->A2 A3 Inject Accuracy & Precision Samples A2->A3 A4 Inject Specificity (Forced Degradation) Samples A3->A4 D1 Calculate Validation Parameters A4->D1 D2 Compare Against Acceptance Criteria D1->D2 D3 Final Validation Report D2->D3

Caption: HPLC validation workflow from preparation to final report.

Detailed Protocol: HPLC Assay
  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50 v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Sample Preparation (100 µg/mL): Prepare the sample in the same manner as the standard.

  • Validation Procedure:

    • Specificity: Analyze blank, placebo, standard, and samples subjected to forced degradation (acid, base, oxidation, heat, light) to demonstrate no interference at the analyte's retention time.[9]

    • Linearity: Prepare a series of at least five concentrations (e.g., 50% to 150% of the assay concentration). Plot peak area against concentration and calculate the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%) spiked with a known amount of analyte. Recovery should be within 98.0% to 102.0%.[5]

    • Precision (Repeatability & Intermediate): Analyze six replicate samples at 100% concentration. The relative standard deviation (RSD) should be ≤ 2.0%. Repeat on a different day with a different analyst for intermediate precision.

    • Range: The range is established by confirming acceptable accuracy, linearity, and precision at the lower and upper concentration extremes.[2]

Gas Chromatography (GC)

GC is a viable alternative, particularly for assessing volatile impurities. While the target compound itself has a relatively high boiling point, it can be analyzed directly or after derivatization. The hydrochloride salt is non-volatile and must be analyzed as the free base or after derivatization.

Causality of Method Design (The "Why")
  • Free Base Conversion: For direct analysis, the sample must be treated with a base (e.g., in the injection port liner with a basic solution or during sample preparation) to convert the hydrochloride salt to the more volatile free base.

  • Derivatization: Silylation of the primary amine can improve peak shape and thermal stability.

  • Column Choice (e.g., DB-5): A mid-polarity 5% phenyl-methylpolysiloxane column offers good general-purpose separation for a wide range of compounds.

  • Detector (FID/NPD): A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds. A Nitrogen-Phosphorus Detector (NPD) offers higher selectivity and sensitivity for nitrogen-containing compounds like our analyte.[10]

Experimental Workflow: GC Validation

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation P1 Standard & Sample Preparation (with derivatization/base) A1 Optimize Inlet Temperature & Program P1->A1 A2 Inject Linearity Standards A1->A2 A3 Inject Accuracy & Precision Samples A2->A3 D1 Calculate Validation Parameters A3->D1 D2 Assess Peak Shape & Resolution D1->D2 D3 Final Validation Report D2->D3

Caption: GC validation workflow, including sample treatment step.

Detailed Protocol: GC Assay (Free Base)
  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Program: 150°C hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve in methanol. Before injection, mix 1 mL of this solution with 100 µL of 1M NaOH to form the free base.

  • Sample Preparation: Prepare the sample in the same manner.

  • Validation Procedure: Follow the same validation parameters (Specificity, Linearity, Accuracy, Precision, Range) as outlined for HPLC, adapting the sample preparation and analysis to the GC methodology. Robustness testing, which involves deliberate variations in method parameters, is also crucial.[5]

Potentiometric Titration

Titrimetry is a classic, absolute quantification method that can serve as an excellent primary assay technique. For this compound, two functional groups are amenable to titration: the hydrochloride salt (acid-base) and the primary amine (non-aqueous).

Causality of Method Design (The "Why")
  • Aqueous Acid-Base Titration: The hydrochloride salt can be titrated directly as a strong acid with a strong base like sodium hydroxide. The endpoint is detected by a sharp change in pH.[11]

  • Non-Aqueous Titration: To assay the basic primary amine, a non-aqueous titration is required. The sample is dissolved in a non-basic solvent (e.g., glacial acetic acid) and titrated with a strong acid in a non-aqueous medium (e.g., perchloric acid). This enhances the basicity of the amine, providing a sharp endpoint.

Experimental Workflow: Titration Validation

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation P1 Titrant Standardization (e.g., with KHP) A1 Titrate Samples Past Equivalence Point P1->A1 P2 Sample Preparation (Accurate Weighing) P2->A1 A2 Determine Endpoint (1st/2nd Derivative) A1->A2 D1 Calculate Assay % A2->D1 D2 Determine Precision (RSD of replicates) D1->D2 D3 Final Validation Report D2->D3

Caption: Titration validation workflow from standardization to report.

Detailed Protocol: Non-Aqueous Titration
  • Reagents:

    • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

  • Titrant Standardization: Standardize the 0.1 M perchloric acid titrant against primary standard potassium hydrogen phthalate (KHP).

  • Procedure:

    • Accurately weigh approximately 200 mg of the sample into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Titrate with standardized 0.1 M perchloric acid using a potentiometric electrode to detect the endpoint.

    • Perform a blank titration and make any necessary corrections.

  • Validation:

    • Accuracy: Validated through the use of a primary standard for titrant standardization.

    • Precision: Determined by the RSD of at least six replicate sample preparations.

    • Linearity: Can be assessed by titrating different weights of the sample.

    • Specificity: This is a major limitation. Titration is not specific and will titrate any basic substance present. It must be combined with a specific identification test.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique for quantification, relying on the compound's absorbance of UV light due to its aromatic ring. However, it lacks specificity.

Causality of Method Design (The "Why")
  • Solvent Choice: A solvent like methanol or dilute HCl is used to dissolve the sample. Dilute HCl ensures the amine is protonated, leading to a consistent λ_max (wavelength of maximum absorbance).

  • Wavelength Selection: A wavelength scan is performed to identify the λ_max, which is then used for all measurements to ensure maximum sensitivity and adherence to Beer's Law.

Detailed Protocol: UV-Vis Assay
  • Procedure:

    • Prepare a stock solution of the reference standard in 0.1 M HCl.

    • Perform a UV scan from 400 nm to 200 nm to determine the λ_max.

    • Prepare a series of five dilutions to create a calibration curve (Absorbance vs. Concentration).

    • Prepare the sample at a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample and calculate the concentration using the calibration curve.

  • Validation:

    • Specificity: Very poor. Any impurity with a similar chromophore will interfere. This method is unsuitable for impurity analysis and is best used for assaying a known pure substance, such as in dissolution testing.

    • Linearity, Accuracy, Precision: Validated similarly to HPLC, but using absorbance values instead of peak areas.

Performance Comparison

The following table summarizes the performance of each method against key validation parameters.

Validation ParameterHPLC (UV Detection)GC (FID/NPD)Potentiometric TitrationUV-Vis Spectrophotometry
Specificity Excellent (Separates impurities)Good (Separates volatile impurities)Poor (Titrates all bases/acids)Poor (Measures all chromophores)
Linearity & Range Excellent (Typically 0.05-200 µg/mL)Excellent (Typically 0.1-500 µg/mL)Good (Limited by solubility)Good (Limited by Beer's Law)
Accuracy Excellent (98-102%)Excellent (98-102%)Excellent (99-101%)Good (98-102%)
Precision (RSD) Excellent (< 2%)Excellent (< 2%)Excellent (< 1%)Good (< 2%)
LOD/LOQ Excellent (ng/mL level)Excellent (pg/mL with NPD)Poor (Not for trace analysis)Moderate (µg/mL level)
Application Assay, Impurity ProfilingAssay, Volatile ImpuritiesAssay (Bulk Material)Assay (Pure Substance), Dissolution
Throughput ModerateModerateHighHigh

Conclusion and Recommendation

For the comprehensive validation of this compound, a stability-indicating RP-HPLC method is unequivocally the most suitable choice. It is the only technique among the four that provides the high degree of specificity required to simultaneously perform an assay and quantify process-related impurities and degradation products, thereby satisfying the stringent requirements of modern regulatory guidelines.[8]

While titration offers excellent precision for a bulk material assay, its lack of specificity makes it insufficient as a standalone method. It can, however, be used as a complementary, orthogonal technique to confirm the potency value obtained by HPLC. GC is a strong candidate for analyzing specific volatile impurities that may not be amenable to HPLC. UV-Vis spectrophotometry, due to its poor specificity, should be reserved for applications where the sample matrix is simple and well-characterized, such as in dissolution testing.

Ultimately, the validation of an analytical procedure is a continuous process that begins with development and continues throughout the method's lifecycle.[6] The selection of the appropriate technique, grounded in a thorough understanding of the molecule's chemistry and the analytical target profile, is the first and most critical step in ensuring the quality and safety of the final pharmaceutical product.

References

  • Q2(R2) Validation of Analytical Procedures . (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . (2024). ProPharma. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . GMP Compliance. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . (2023). Lab Manager. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . (2015). U.S. Food and Drug Administration. [Link]

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  • Considerations for Method Validation . (2023). Pharmaceutical Technology. [Link]

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  • Separation of 3-[Ethyl(phenyl)amino]propanenitrile on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI . Agilent. [Link]

  • Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride Product Description . MySkinRecipes. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH . (2022). Pharmacia. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Ethyl 3-(3-Aminophenyl)propanoate Hydrochloride in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the specificity of analytical methods is paramount. An assay's ability to unequivocally measure and quantify an analyte of interest, without interference from other structurally similar or dissimilar compounds, is the bedrock of reliable pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of Ethyl 3-(3-aminophenyl)propanoate hydrochloride, a compound often utilized as a pharmaceutical intermediate.[1] The presence of such intermediates or their metabolites in biological matrices can lead to erroneous results if not properly characterized.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the rationale behind experimental design, ensuring a robust and self-validating approach to assay development.

The Imperative of Cross-Reactivity Assessment

Cross-reactivity occurs when an assay detects substances other than the intended analyte. In immunoassays, this happens when an antibody binds to a compound that is structurally similar to the target antigen.[2][3][4] In chromatographic methods like Liquid Chromatography-Mass Spectrometry (LC-MS), it can manifest as co-elution and isobaric interference, where different compounds have the same mass-to-charge ratio.[5][6]

Failure to thoroughly investigate cross-reactivity can have significant consequences, including:

  • Overestimation of drug concentration: Leading to incorrect dosing decisions.[3]

  • False-positive results in toxicology screens: Resulting in unnecessary clinical interventions.[7][8][9]

  • Inaccurate biomarker quantification: Compromising the assessment of a drug's efficacy or safety profile.

This guide will use this compound as a case study to illustrate the principles and practicalities of cross-reactivity evaluation in two common assay platforms: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Potential Cross-Reactants for this compound

To meaningfully assess cross-reactivity, a panel of structurally related compounds should be tested. Based on the structure of this compound, logical candidates for evaluation include its potential metabolites and other structurally similar pharmaceutical intermediates.

Table 1: Potential Cross-Reactants

Compound NameRelationship to Analyte
3-(3-aminophenyl)propanoic acidPotential primary metabolite (hydrolysis of the ethyl ester)
Ethyl 3-(3-acetylaminophenyl)propanoatePotential metabolite (acetylation of the amino group)
AnilinePotential degradation product or related impurity
Ethyl 3-phenylpropanoateStructural analog lacking the amino group
Other positional isomerse.g., Ethyl 3-(2-aminophenyl)propanoate

Section 1: Immunoassay Cross-Reactivity Assessment (Competitive ELISA)

Immunoassays are a cornerstone of preclinical and clinical research for their high throughput and sensitivity.[10] However, their reliance on antibody-antigen binding makes them susceptible to cross-reactivity.[2][3] A competitive ELISA is an effective format for quantifying the degree of cross-reactivity.[2]

Causality of Experimental Design

In this competitive ELISA, the target analyte, Ethyl 3-(3-aminophenyl)propanoate, is conjugated to a carrier protein and immobilized on the microplate wells. The assay measures the ability of the free analyte in a sample (or a potential cross-reactant) to compete with the immobilized analyte for binding to a limited amount of specific primary antibody. A lower signal indicates a higher affinity of the free compound for the antibody, and thus, higher cross-reactivity.

ELISA_Workflow cluster_plate Microplate Well cluster_reaction Competitive Binding cluster_detection Detection A 1. Coat with Analyte-Protein Conjugate B 2. Block Non-specific Sites A->B Incubate & Wash C 3. Add Sample (containing free analyte or cross-reactant) + Primary Antibody B->C D 4. Wash to Remove Unbound Antibody C->D Incubate E 5. Add Enzyme-linked Secondary Antibody D->E F 6. Wash E->F Incubate G 7. Add Substrate & Measure Signal F->G

Caption: Competitive ELISA workflow for cross-reactivity testing.

Detailed Experimental Protocol: Competitive ELISA
  • Antigen Coating:

    • Dilute the Ethyl 3-(3-aminophenyl)propanoate-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.[11]

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times as described above.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary analyte (this compound) and each potential cross-reactant (from Table 1) in assay buffer.

    • In separate tubes, mix 50 µL of each dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well and incubate in the dark until sufficient color develops.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Data Analysis and Interpretation

The percentage of cross-reactivity is calculated using the concentrations of the analyte and the cross-reactant that cause 50% inhibition of the maximum signal (IC50).

% Cross-reactivity = (IC50 of Analyte / IC50 of Cross-reactant) x 100

Table 2: Hypothetical ELISA Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Ethyl 3-(3-aminophenyl)propanoate HCl10100%Reference compound
3-(3-aminophenyl)propanoic acid2540%Significant cross-reactivity; potential for overestimation of parent drug.
Ethyl 3-(3-acetylaminophenyl)propanoate5002%Low cross-reactivity; unlikely to cause significant interference.
Aniline>10,000<0.1%Negligible cross-reactivity.
Ethyl 3-phenylpropanoate>10,000<0.1%Negligible cross-reactivity; indicates antibody specificity for amino group.

Section 2: Chromatographic Specificity Assessment (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high specificity and sensitivity.[5][6][12] However, it is not immune to interferences, and specificity must be rigorously validated.[13][14]

Causality of Experimental Design

The goal is to develop a method that can chromatographically separate the analyte from potential cross-reactants and then selectively detect it using its unique mass transition. This involves optimizing the liquid chromatography to achieve baseline separation and selecting specific precursor-to-product ion transitions in the mass spectrometer (Multiple Reaction Monitoring or MRM mode).

LCMS_Workflow A 1. Sample Preparation (e.g., Protein Precipitation, SPE) B 2. HPLC Injection & Separation (Reverse-Phase C18 Column) A->B C 3. Ionization (Electrospray Ionization - ESI) B->C D 4. Mass Analysis (Q1) (Precursor Ion Selection) C->D E 5. Fragmentation (Q2) (Collision-Induced Dissociation) D->E MRM Transition 1 F 6. Mass Analysis (Q3) (Product Ion Selection) E->F G 7. Detection & Quantification F->G

Caption: LC-MS/MS workflow for specificity assessment.

Detailed Experimental Protocol: LC-MS/MS Specificity
  • Standard Preparation:

    • Prepare individual stock solutions of Ethyl 3-(3-aminophenyl)propanoate HCl and each potential cross-reactant in a suitable solvent (e.g., methanol).

    • Create a mixed solution containing the analyte at its Lower Limit of Quantification (LLOQ) and each potential cross-reactant at a high, physiologically relevant concentration.

  • Sample Preparation:

    • Spike the mixed solution from step 1 into six different lots of the relevant biological matrix (e.g., plasma, urine).

    • Perform sample extraction using a validated method (e.g., protein precipitation with acetonitrile or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A high-resolution C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Rationale: The gradient elution is designed to separate compounds with different polarities, aiming for baseline resolution between the analyte and potential interferents.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions: Determine the optimal precursor → product ion transitions for the analyte and each cross-reactant by infusing individual solutions.

      • Rationale: The use of at least two specific MRM transitions for the analyte provides a high degree of confidence in its identification and quantification.

  • Data Analysis and Interpretation:

    • Analyze the chromatograms from the spiked matrix samples.

    • Criteria for Specificity:

      • The analyte peak should be chromatographically resolved from all potential cross-reactant peaks.

      • In the samples spiked only with cross-reactants, the response at the retention time and MRM transition of the analyte should be less than 20% of the LLOQ response.

Table 3: Hypothetical LC-MS/MS Specificity Data

CompoundRetention Time (min)MRM Transition (m/z)Interference at Analyte RT?Result
Ethyl 3-(3-aminophenyl)propanoate HCl3.52230.1 → 184.1N/AAnalyte
3-(3-aminophenyl)propanoic acid2.89202.1 → 156.1NoNo interference; well-separated.
Ethyl 3-(3-acetylaminophenyl)propanoate3.81272.1 → 226.1NoNo interference; well-separated.
Aniline1.9594.1 → 67.1NoNo interference; well-separated.
Ethyl 3-phenylpropanoate4.15215.1 → 169.1NoNo interference; well-separated.

Conclusion and Recommendations

This guide outlines a robust, dual-platform approach to evaluating the cross-reactivity of this compound.

  • For high-throughput screening or initial assessments, a well-characterized competitive ELISA can provide valuable data on the relative binding affinities of potential interferents. However, any significant cross-reactivity observed (e.g., >5%) warrants further investigation.[15][16]

  • For regulatory submissions and definitive quantification in preclinical and clinical studies, a fully validated LC-MS/MS method is indispensable.[12][17] Its superior specificity, achieved through chromatographic separation and mass filtering, provides the highest level of confidence in the generated data.[5]

By systematically applying these methodologies, researchers can ensure the integrity of their data, make informed decisions in the drug development process, and ultimately, contribute to the development of safe and effective therapeutics.

References

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed.
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  • Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. PubMed.
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A Researcher's Guide to Spectroscopic Differentiation of Ethyl 3-(Aminophenyl)propanoate Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The positional isomers of Ethyl 3-(aminophenyl)propanoate hydrochloride, namely the ortho-, meta-, and para- substituted compounds, are foundational intermediates in pharmaceutical synthesis. While possessing identical mass, their distinct molecular geometries give rise to unique physicochemical properties that can significantly impact reaction kinetics, biological activity, and final product purity. Consequently, unambiguous identification is a critical step in quality control and process development. This guide provides a comprehensive comparison of standard spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—for the robust differentiation of these three isomers. We will delve into the theoretical underpinnings of why each technique is suitable, present detailed experimental protocols, and offer comparative data to empower researchers in their analytical workflows.

Introduction: The Critical Need for Isomer Identification

Ethyl 3-(3-aminophenyl)propanoate and its positional isomers are valuable building blocks in medicinal chemistry, notably in the synthesis of various therapeutic agents.[1] The location of the amino group on the phenyl ring (ortho, meta, or para) dictates the electronic and steric environment of the molecule. This seemingly minor structural change can lead to profound differences in the pharmacological profile of the resulting drug candidates. Therefore, ensuring isomer purity at the intermediate stage is paramount.

This guide moves beyond simple data reporting. It aims to provide the causal logic behind experimental choices and data interpretation, grounding every protocol in principles of scientific integrity to ensure reliable and reproducible results.

Molecular Structures and Isomeric Forms

The fundamental difference between the three isomers lies in the substitution pattern on the benzene ring. Understanding this spatial arrangement is key to interpreting the spectroscopic data that follows.

G cluster_ortho ortho-isomer cluster_meta meta-isomer cluster_para para-isomer ortho ortho meta meta para para

Figure 1: Chemical structures of the ortho-, meta-, and para-isomers of Ethyl 3-(aminophenyl)propanoate.

Spectroscopic Comparison: Methodologies and Data Analysis

We will now explore four primary analytical techniques for differentiating these isomers. Each method offers a unique perspective on the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Rationale: ¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift and, more importantly, the coupling (splitting) patterns of the aromatic protons provide a definitive fingerprint for the ortho-, meta-, and para- substitution patterns. The symmetry of the para-isomer, the distinct coupling constants of the ortho-isomer, and the more complex pattern of the meta-isomer are all clearly differentiable.

G prep Sample Preparation Dissolve 5-10 mg of sample in 0.7 mL DMSO-d₆. nmr NMR Spectrometer Acquire ¹H spectrum on a 400 MHz or higher instrument. prep->nmr Insert Sample process Data Processing Fourier transform, phase correct, and baseline correct the FID. nmr->process Generate FID analyze Spectral Analysis Integrate peaks, determine chemical shifts (ppm) and coupling constants (J, Hz). process->analyze Generate Spectrum

Figure 2: General workflow for ¹H NMR spectroscopic analysis.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the Ethyl 3-(aminophenyl)propanoate hydrochloride isomer and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve the hydrochloride salt and its non-exchangeable proton signals.

  • Instrumentation: Transfer the solution to a standard 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) signal by applying a Fourier transform, followed by phase and baseline correction. Reference the spectrum to the residual DMSO peak at ~2.50 ppm.

Comparative Data: Predicted ¹H NMR Signals

Signalortho-isomer (Predicted)meta-isomer (Predicted)para-isomer (Predicted)Rationale for Differentiation
Aromatic Protons ~6.8-7.2 ppm (4H, complex multiplet)~6.5-7.1 ppm (4H, complex multiplet)~6.6 ppm (d, 2H, J≈8.5 Hz), ~6.9 ppm (d, 2H, J≈8.5 Hz)The para-isomer shows two distinct doublets (an AA'BB' system) due to molecular symmetry. The ortho- and meta-isomers show more complex, overlapping multiplets that are difficult to resolve but are distinct from the para-isomer.
-CH₂-Ar ~2.8 ppm (t, 2H)~2.8 ppm (t, 2H)~2.8 ppm (t, 2H)Indistinguishable between isomers.
-CH₂-COO- ~2.6 ppm (t, 2H)~2.6 ppm (t, 2H)~2.6 ppm (t, 2H)Indistinguishable between isomers.
-O-CH₂-CH₃ ~4.1 ppm (q, 2H)~4.1 ppm (q, 2H)~4.1 ppm (q, 2H)Indistinguishable between isomers.
-O-CH₂-CH₃ ~1.2 ppm (t, 3H)~1.2 ppm (t, 3H)~1.2 ppm (t, 3H)Indistinguishable between isomers.
-NH₃⁺ Broad singlet, ~9-10 ppmBroad singlet, ~9-10 ppmBroad singlet, ~9-10 ppmChemical shift is concentration and temperature dependent; not reliable for differentiation.

Note: Predicted chemical shifts are based on standard substituent effects and data from similar compounds. Actual values may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Rationale: ¹³C NMR provides complementary information. The key differentiator is the number of unique signals in the aromatic region. Due to its C₂ axis of symmetry, the para-isomer will show only four aromatic carbon signals. The ortho- and meta-isomers, being unsymmetrical, will each display six distinct signals for the six aromatic carbons.

Experimental Protocol: ¹³C NMR

The protocol is similar to ¹H NMR, using the same sample.

  • Instrumentation: Acquire a proton-decoupled ¹³C NMR spectrum on the same 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a standard proton-decoupling sequence.

    • A longer relaxation delay (5-10 seconds) and a higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID as described for ¹H NMR. Reference the spectrum to the DMSO-d₆ solvent peak at ~39.52 ppm.

Comparative Data: Predicted ¹³C NMR Signals

Signal Typeortho-isomer (Predicted)meta-isomer (Predicted)para-isomer (Predicted)Rationale for Differentiation
Aromatic Carbons 6 signals (~115-145 ppm)6 signals (~115-148 ppm)4 signals (~115-145 ppm)The number of signals is the definitive feature. para = 4 signals; ortho/meta = 6 signals.
C=O (Ester) ~172 ppm~172 ppm~172 ppmIndistinguishable between isomers.
-O-CH₂- ~60 ppm~60 ppm~60 ppmIndistinguishable between isomers.
-CH₂-Ar ~35 ppm~35 ppm~35 ppmIndistinguishable between isomers.
-CH₂-COO- ~30 ppm~30 ppm~30 ppmIndistinguishable between isomers.
-CH₃ ~14 ppm~14 ppm~14 ppmIndistinguishable between isomers.

Note: While both ortho- and meta-isomers give six signals, the precise chemical shifts will differ, allowing for their distinction when compared to reference spectra.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and effective method for distinguishing aromatic substitution patterns. While functional group vibrations (N-H, C=O, C-O) will be similar for all three isomers, the "fingerprint" region (below 1500 cm⁻¹) contains C-H out-of-plane bending vibrations that are highly characteristic of the substitution pattern.[3][4]

G prep Sample Preparation Prepare a KBr pellet or use an ATR accessory with solid sample. ftir FT-IR Spectrometer Acquire spectrum from 4000-400 cm⁻¹. prep->ftir Place Sample process Data Processing Perform background subtraction and generate transmittance or absorbance spectrum. ftir->process Generate Interferogram analyze Spectral Analysis Identify key absorption bands, focusing on the fingerprint region (900-650 cm⁻¹). process->analyze Generate Spectrum

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized Ethyl 3-(3-aminophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Percentage – A Holistic View of Purity

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like Ethyl 3-(3-aminophenyl)propanoate hydrochloride is not merely a percentage; it is a cornerstone of safety, efficacy, and regulatory compliance. This compound serves as a critical building block in the synthesis of various bioactive molecules, making the rigorous assessment of its purity a non-negotiable step in the quality control process. Impurities, which can originate from starting materials, by-products, intermediates, degradation products, reagents, or residual solvents, can have unintended pharmacological or toxicological effects.[1][2]

This guide eschews a simplistic, one-size-fits-all approach. Instead, we will explore the causality behind building a robust, multi-faceted analytical strategy. We will compare and contrast orthogonal analytical techniques, providing the rationale and experimental frameworks necessary to construct a self-validating purity profile that meets the stringent standards of regulatory bodies like the International Council for Harmonisation (ICH).[3][4]

The Foundation: Understanding Impurity Classification

A logical purity assessment begins with understanding the potential impurities that can arise. According to ICH guideline Q3A(R2), impurities in a new drug substance are broadly classified into three categories.[1][5]

  • Organic Impurities: These are process- and drug-related substances. For this compound, this could include unreacted starting materials (e.g., 3-aminophenylpropanoic acid), synthetic by-products (e.g., isomers, products of side-reactions), or degradation products formed during synthesis or storage.

  • Inorganic Impurities: Resulting from the manufacturing process, these include reagents, ligands, catalysts, heavy metals, or inorganic salts.[1]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process. Their control is mandated by ICH Q3C.[3]

A comprehensive purity assessment, therefore, requires a suite of analytical tools capable of detecting, identifying, and quantifying impurities across all three categories.

The Orthogonal Approach: A Synergy of Analytical Techniques

No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach , where multiple techniques based on different chemical and physical principles are employed. This strategy ensures that an impurity missed by one method is likely to be detected by another, providing a much higher degree of confidence in the final purity value.

Below is a comparative guide to the most critical techniques for assessing the purity of this compound.

Comparative Analysis of Key Purity Assessment Methods
Technique Primary Purpose Strengths Limitations Relevance for Topic Compound
HPLC (UV-DAD) Quantitative analysis of organic impurities and assay.Gold standard for purity determination; high precision, sensitivity, and reproducibility.[6][7]Requires a reference standard for absolute quantification; may not detect non-chromophoric impurities.Essential. The primary tool for determining the percentage purity and identifying organic by-products and degradants.
¹H & ¹³C NMR Structural confirmation and identification of organic impurities.Provides unambiguous structural information; qNMR can determine purity without a reference standard of the impurity.[8][9]Lower sensitivity compared to HPLC; complex mixtures can lead to overlapping signals.[10]Essential. Confirms the identity of the target compound and can identify and quantify process-related impurities.[11]
LC-MS / HRMS Identification and structural elucidation of unknown impurities.High sensitivity and specificity; provides molecular weight information for unknown peaks detected by HPLC.[12][13][14]Response factors can be highly variable, making quantification challenging without standards.Highly Recommended. Crucial for identifying unknown impurities to meet ICH identification thresholds.[3]
Elemental Analysis (CHN/Cl) Confirmation of elemental composition and salt stoichiometry.Provides fundamental confirmation of the molecular formula and the ratio of the free base to the hydrochloride salt.Not suitable for detecting trace organic impurities; requires a highly purified sample for accurate results.Essential. Verifies the correct formation of the hydrochloride salt, which is critical for dose calculations.
GC-HS (FID) Quantification of residual solvents.High sensitivity for volatile organic compounds; the standard method as per ICH Q3C guidelines.[7]Not suitable for non-volatile impurities.Mandatory. Required for ensuring that residual solvents from the synthesis are below acceptable safety limits.
DSC Purity assessment of highly crystalline substances.Can determine absolute purity without a reference standard; fast.[15]Only applicable to crystalline, thermally stable compounds with >98.5% purity; does not identify impurities.[15]Complementary. Useful as a rapid, orthogonal check on the purity determined by HPLC.

Experimental Protocols & Data Interpretation

Protocol 1: Quantitative Purity by Reverse-Phase HPLC (RP-HPLC)

This protocol describes a stability-indicating HPLC method, designed to separate the main component from its potential impurities and degradation products.

Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds like our target molecule. The mobile phase, a gradient of aqueous acid and acetonitrile, is selected to ensure sharp peaks and adequate resolution of potential impurities, which may have different polarities. A photodiode array (DAD) detector is used to assess peak purity and to select the optimal wavelength for quantification. The method must be validated according to ICH Q2(R1) guidelines.

Step-by-Step Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to make a 1 mg/mL solution.

Data Analysis & Interpretation: The purity is typically calculated using the area percentage method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical HPLC Data Summary:

Peak # Retention Time (min) Area (mAU*s) Area % Identity
14.51,5000.05Starting Material
212.82,950,00099.80Product
315.24,2000.14Unknown Impurity
418.13000.01By-product
Total 2,956,000 100.00

In this example, the purity is 99.80%. The "Unknown Impurity" at 0.14% exceeds the typical ICH reporting threshold of 0.05% and identification threshold of 0.10%, necessitating further investigation by LC-MS.[1][3]

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Causality: ¹H NMR provides a "fingerprint" of the molecule. The chemical shift, integration, and multiplicity of each signal must be consistent with the structure of this compound. The presence of unexpected signals can indicate impurities. Using a deuterated solvent like DMSO-d₆ is often beneficial for observing exchangeable protons like those on the amine and the hydrochloride counter-ion.

Step-by-Step Methodology:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • Data Analysis:

    • Confirm the expected signals: a triplet for the ethyl CH₃, a quartet for the ethyl CH₂, two triplets for the propanoate CH₂ groups, and aromatic signals corresponding to the 3-substituted phenyl ring.

    • Integrate all signals. The ratio of the integrals should correspond to the number of protons in each environment.

    • Look for small, unassigned peaks. The integration of these peaks relative to the main compound can provide a semi-quantitative estimate of impurity levels.

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow that integrates orthogonal methods for a complete and trustworthy purity assessment.

Purity_Workflow cluster_initial Initial Analysis cluster_investigation Impurity Investigation cluster_final Final Qualification start Synthesized Sample Ethyl 3-(3-aminophenyl)propanoate HCl hplc RP-HPLC Analysis (Purity & Impurity Profile) start->hplc nmr ¹H & ¹³C NMR (Structural Confirmation) start->nmr decision Purity > 99%? Unknowns > 0.10%? hplc->decision nmr->decision lcms LC-MS / HRMS (Identify Unknowns) decision->lcms No / Yes report Final Purity Report & Certificate of Analysis decision->report Yes / No lcms->report gc GC-HS (Residual Solvents) gc->report ea Elemental Analysis (Salt Stoichiometry) ea->report pass Batch Release report->pass

Caption: Logical workflow for the comprehensive purity assessment of a pharmaceutical intermediate.

Conclusion: An Integrated, Evidence-Based Approach

Assessing the purity of this compound is a multi-faceted task that extends far beyond a single chromatographic run. A scientifically sound, trustworthy assessment is built upon an orthogonal foundation of complementary analytical techniques. By integrating quantitative methods like HPLC, definitive structural tools like NMR, powerful identification techniques like MS, and fundamental checks like elemental analysis and GC, researchers can build a comprehensive purity profile. This rigorous, evidence-based approach is not just good science; it is a prerequisite for ensuring the quality and safety of the downstream products intended for therapeutic use, satisfying both internal quality standards and global regulatory expectations.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry . Pharmaceutical Technology. [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Impurity Profiling with HRMS . Toref-Standards. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . U.S. Food & Drug Administration. [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities . Innovational Journals. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling . LGC Limited. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . ALWSCI. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance . Biotech Spain. [Link]

  • Determining and reporting purity of organic molecules: why qNMR . PubMed. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals . Sapala. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . ACS Publications. [Link]

  • Top 5 Methods of Assessing Chemical Purity . Moravek, Inc. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy . ResearchGate. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . IJRAR.org. [Link]

  • The Importance of Purity Determination of Pharmaceuticals . NETZSCH Analyzing & Testing. [Link]

  • Why do we use NMR spectroscopy in purity analysis? . Quora. [Link]

Sources

A Comparative Analysis of Ethyl 3-(3-aminophenyl)propanoate Hydrochloride and Structurally Related Compounds for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Physicochemical and Spectroscopic Properties of a Key Synthetic Intermediate

Introduction

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a versatile synthetic intermediate playing a crucial role in the development of various pharmaceutical agents. Its structure, featuring a primary aromatic amine, an ethyl ester, and a hydrochloride salt, provides a unique combination of chemical reactivity and physical properties that are advantageous for drug design and synthesis. This guide offers a comprehensive comparison of this compound with its key structural analogs, providing researchers, scientists, and drug development professionals with the critical data and experimental insights necessary for informed decision-making in their research endeavors.

This document will delve into a comparative analysis of the physicochemical properties, spectroscopic signatures, solubility profiles, and stability characteristics of this compound against its para-substituted isomer, its methyl ester counterpart, and the parent compound lacking the amino functionality.

Comparative Physicochemical Properties

A fundamental understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization. The following table summarizes the key properties of this compound and its selected comparators.

PropertyThis compoundEthyl 3-(4-aminophenyl)propanoateMthis compoundEthyl 3-phenylpropanoate
CAS Number 99255-43-3[1]7116-44-1[2]67160868[3]2021-28-5[4][5]
Molecular Formula C₁₁H₁₆ClNO₂[1]C₁₁H₁₅NO₂C₁₀H₁₄ClNO₂[3]C₁₁H₁₄O₂[4][5]
Molecular Weight 229.71 g/mol 193.24 g/mol [6]215.67 g/mol [3]178.23 g/mol [4][5]
Appearance White to Yellow SolidNot specifiedNot specifiedColorless to light yellow liquid[4]
Boiling Point Not available309.9±17.0 °C at 760 mmHg[6]Not available247-249 °C[5]
Melting Point Not availableNot availableNot available122-124 °C[4]
Density Not available1.1±0.1 g/cm³[6]Not available1.01 g/mL at 25 °C[4]
Storage 2-8°CNot specifiedNot specified2-8°C[5]

Expert Analysis: The presence of the hydrochloride salt in this compound and its methyl ester analog significantly influences their physical properties, most notably increasing their melting points and water solubility compared to their free base or non-aminated counterparts. The position of the amino group (meta vs. para) is expected to have a subtle but measurable impact on the polarity and, consequently, the chromatographic behavior and solubility of the isomers. The replacement of the ethyl ester with a methyl ester slightly reduces the molecular weight and may affect the compound's lipophilicity.

Spectroscopic Characterization: A Comparative Overview

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. This section provides an interpretive comparison of the expected spectral data for this compound and its analogs.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Caption: Expected ¹H NMR spin systems for the propanoate side chain.

  • This compound: The spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethyl group and a quartet for the methylene protons (CH₂-O), characteristic of an ethyl ester. The two methylene groups of the propanoate chain will appear as two triplets. The aromatic protons will exhibit a complex splitting pattern in the aromatic region, indicative of a 1,3-disubstituted benzene ring. The amine protons will likely appear as a broad singlet, and its chemical shift will be concentration-dependent.

  • Ethyl 3-(4-aminophenyl)propanoate: The key difference in the ¹H NMR spectrum of the para-isomer will be in the aromatic region. The protons on the 1,4-disubstituted ring will show a more simplified AA'BB' splitting pattern, appearing as two doublets.

  • Mthis compound: Instead of the ethyl group signals, a sharp singlet corresponding to the methyl ester (O-CH₃) protons will be observed. The rest of the spectrum will be similar to its ethyl ester counterpart.

  • Ethyl 3-phenylpropanoate: The absence of the amino group will result in a simpler aromatic region compared to the aminophenyl compounds. The chemical shifts of the benzylic protons (Ar-CH₂) will also be slightly different due to the change in the electronic environment of the aromatic ring.

¹³C NMR Spectroscopy

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

  • This compound: The spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the two methylene carbons of the propanoate chain, and the six aromatic carbons. The carbon atom attached to the amino group will be significantly shifted compared to the other aromatic carbons.

  • Positional Isomerism (meta vs. para): The chemical shifts of the aromatic carbons will differ between the 3-amino and 4-amino isomers, providing a clear method for their differentiation.

  • Ester Variation (Ethyl vs. Methyl): The ¹³C NMR of the methyl ester will show a signal for the methoxy carbon instead of the two signals for the ethoxy group.

  • Effect of Amino Group: Comparing with Ethyl 3-phenylpropanoate, the amino group in the aminophenyl compounds will cause a significant upfield or downfield shift of the aromatic carbon signals depending on their position relative to the amino group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Caption: Key functional groups and their expected IR absorption regions.

  • Common Features: All compounds will exhibit a strong absorption band corresponding to the C=O stretching of the ester group, typically around 1730 cm⁻¹. They will also show C-O stretching bands and aromatic C-H and C=C absorptions.

  • Distinguishing Features:

    • This compound: Will show characteristic N-H stretching bands for the primary amine salt in the region of 3200-2800 cm⁻¹ (often broad) and N-H bending vibrations around 1600-1500 cm⁻¹.

    • Ethyl 3-(4-aminophenyl)propanoate (free base): Will display two sharp N-H stretching bands for the primary amine around 3400-3300 cm⁻¹.

    • Ethyl 3-phenylpropanoate: Will lack the N-H absorption bands, which is a clear distinguishing feature.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of each compound. For the hydrochloride salts, the mass spectrum will typically show the peak for the free base.

  • Fragmentation Pattern:

    • A common fragmentation pathway for these esters is the loss of the ethoxy radical (-OCH₂CH₃) or the ethyl group (-CH₂CH₃).

    • Another characteristic fragmentation is the McLafferty rearrangement, if sterically feasible.

    • The aminophenyl propanoates will also show fragmentation patterns related to the aminophenyl moiety.

Experimental Protocols

To ensure the identity, purity, and stability of this compound and its analogs, a series of well-defined experimental protocols are essential.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture. A validated HPLC method is crucial for determining the purity of the compound and for identifying any process-related impurities or degradation products.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase).

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

HPLC_Workflow Sample_Preparation Sample Preparation (Dissolution in diluent) HPLC_Injection Injection into HPLC System Sample_Preparation->HPLC_Injection Chromatographic_Separation Separation on C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (e.g., 254 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Purity Calculation) UV_Detection->Data_Analysis

Caption: A typical workflow for HPLC purity analysis.

Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is critical for its formulation and for designing reaction conditions.

Methodology (Shake-Flask Method):

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

  • Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, filter it, and dilute it appropriately.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy, against a calibration curve.

Stability Assessment

Rationale: Stability testing is essential to determine the shelf-life of a compound and to identify potential degradation pathways. Accelerated stability studies are often used to predict long-term stability.

Methodology (Accelerated Stability Study):

  • Sample Preparation: Place the compound in appropriate containers that mimic the intended storage packaging.

  • Storage Conditions: Store the samples in a stability chamber under accelerated conditions (e.g., 40 °C / 75% relative humidity).

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the withdrawn samples for purity (using the validated HPLC method) and appearance. Any significant degradation or change in appearance should be noted.

  • Data Evaluation: Evaluate the data to determine the rate of degradation and to predict the shelf-life under normal storage conditions.

Conclusion

This compound and its structural analogs are valuable building blocks in pharmaceutical synthesis. A thorough understanding of their comparative properties is essential for their effective application. This guide has provided a detailed comparison of their physicochemical characteristics, spectroscopic profiles, and key experimental protocols for their characterization. By leveraging this information, researchers can make more informed decisions in their drug discovery and development efforts, ultimately contributing to the advancement of medicinal chemistry.

References

  • MySkinRecipes. Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride. [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. Ethyl 3-(4-aminophenyl)propanoate. [Link]

  • PubChem. Methyl 3-(3-aminophenyl)propanoate. [Link]

  • PubChem. Methyl 3-amino-3-phenylpropionate. [Link]

  • Chemsrc. Ethyl 3-(4-aminophenyl)propanoate. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • ResearchGate. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... [Link]

  • ResearchGate. Characterization of Synthetic and Natural Product Pharmaceuticals by Functional Group Analysis Using Electrospray Ionization-Ion Trap Mass Spectrometry – A Mini-Review. [Link]

  • PubChem. Mthis compound. [Link]

  • NIH. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • FooDB. Showing Compound Ethyl 3-phenylpropanoate (FDB020143). [Link]

  • ResearchGate. Analysis of pharmaceuticals using HPLC with evaporative light scattering detection. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]

  • ResearchGate. IR spectra of ethyl propanoate. [Link]

  • The Royal Society of Chemistry. 13 - Supporting Information. [Link]

  • ResearchGate. Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1-Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. [Link]

  • Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • NP-MRD. Showing NP-Card for methyl propionate (NP0189186). [Link]

  • Chemsrc. Ethyl 3-phenylpropanoate. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • PubChem. Propanolamine ethyl ether. [Link]

  • New Journal of Chemistry (RSC Publishing). Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. [Link]

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A Comparative Cost-Benefit Analysis of Synthesis Routes for Ethyl 3-(3-aminophenyl)propanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-(3-aminophenyl)propanoate hydrochloride is a valuable building block in the synthesis of various pharmaceutical compounds. Its efficient and cost-effective production is a critical consideration for drug development and manufacturing. This guide provides an in-depth, objective comparison of the most viable synthesis routes for this intermediate, supported by experimental data and a thorough cost-benefit analysis. We will delve into a tandem Knoevenagel condensation/reduction pathway and a classical catalytic hydrogenation route, evaluating them on metrics of yield, purity, cost-effectiveness, safety, and scalability.

Introduction to this compound

This compound serves as a key precursor in the development of a range of therapeutic agents. Its structural motif is incorporated into molecules targeting various physiological pathways, making its synthesis a focal point for process chemists. The selection of an optimal synthesis route is paramount, directly impacting the economic viability and environmental footprint of the final active pharmaceutical ingredient (API). This guide aims to equip researchers and drug development professionals with the necessary data and insights to make informed decisions regarding the synthesis of this crucial intermediate.

Route 1: Tandem Knoevenagel Condensation and Stannous Chloride Reduction

This modern approach, detailed by Nagel et al. (2011), offers a concise and efficient pathway starting from readily available 3-nitrobenzaldehyde.[1][2] The synthesis proceeds in two main stages: a tandem Knoevenagel condensation and alkylidene reduction, followed by the reduction of the nitro group and simultaneous esterification.

Scientific Rationale and Mechanistic Insight

The first step leverages the reactivity of Meldrum's acid as an active methylene compound in a Knoevenagel condensation with 3-nitrobenzaldehyde. The use of triethylammonium formate (TEAF) serves a dual purpose: the triethylamine acts as a basic catalyst for the condensation, while the formic acid facilitates the in-situ reduction of the resulting benzylidene intermediate. This tandem approach is highly efficient as it combines two transformations in a single pot.

The subsequent step employs stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol. This reagent is a classic choice for the reduction of aromatic nitro groups to amines. A key advantage of this specific protocol is the concurrent esterification of the carboxylic acid intermediate to the desired ethyl ester, catalyzed by the Lewis acidic nature of the tin salts in the ethanolic solution.[1][2]

Experimental Protocol

Step 1: Synthesis of 3-(3-Nitrophenyl)propanoic Acid

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in triethylammonium formate (TEAF).

  • Stir the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 4-6 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with aqueous HCl to precipitate the 3-(3-nitrophenyl)propanoic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Reduction and Esterification to this compound

  • Suspend the crude 3-(3-nitrophenyl)propanoic acid (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (4.0-5.0 eq) portion-wise to the suspension.

  • Reflux the mixture for several hours (e.g., 6-8 hours) until the reduction of the nitro group is complete (monitored by TLC).

  • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate) to precipitate the tin salts.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

  • Filter the solid and dry to obtain this compound.

Data Summary: Route 1
MetricValueSource
Overall Yield ~75%[1][2]
Purity High (recrystallization may be required)[1][2]
Starting Materials 3-Nitrobenzaldehyde, Meldrum's Acid, Triethylammonium Formate, Stannous Chloride Dihydrate, Ethanol, HCl
Key Advantages High overall yield, tandem reaction simplifies the process, avoids the use of high-pressure hydrogenation.
Key Disadvantages Use of a large excess of stannous chloride results in significant tin waste, which requires proper disposal. The workup can be tedious.
Visualization: Route 1 Workflow

Route 1 Synthesis Workflow cluster_purification Final Purification Start 3-Nitrobenzaldehyde Step1 Step 1: Knoevenagel Condensation & Reduction Start->Step1 MeldrumsAcid Meldrum's Acid MeldrumsAcid->Step1 TEAF TEAF TEAF->Step1 Intermediate 3-(3-Nitrophenyl)propanoic Acid Step1->Intermediate Step2 Step 2: Nitro Reduction & Esterification Intermediate->Step2 SnCl2 SnCl2·2H2O, Ethanol SnCl2->Step2 FinalProduct Ethyl 3-(3-aminophenyl)propanoate HCl Step2->FinalProduct Crude Product HCl HCl gas FinalProduct->FinalProduct

Caption: Workflow for the tandem Knoevenagel condensation and reduction route.

Route 2: Catalytic Hydrogenation of Ethyl 3-(3-nitrophenyl)propanoate

This classical and widely used industrial method involves the preparation of an ethyl ester of a nitrophenyl precursor, followed by the catalytic reduction of the nitro group.

Scientific Rationale and Mechanistic Insight

This route is a more traditional two-step approach. The first step involves the synthesis of the precursor, ethyl 3-(3-nitrophenyl)propanoate. This can be achieved through the Knoevenagel condensation of 3-nitrobenzaldehyde with malonic acid to yield 3-nitrocinnamic acid,[3] followed by esterification. The subsequent reduction of the double bond and the nitro group can be performed in a single step via catalytic hydrogenation.

Alternatively, the double bond of 3-nitrocinnamic acid can be selectively reduced first, followed by esterification and then catalytic hydrogenation of the nitro group. The choice of catalyst for the hydrogenation step is critical, with palladium on carbon (Pd/C) and Raney Nickel being the most common choices due to their high activity and selectivity. Catalytic hydrogenation is often preferred in industrial settings for its cleaner reaction profile and the ease of catalyst recovery and reuse, which avoids the generation of large amounts of metal waste associated with stoichiometric reducing agents like stannous chloride.

Experimental Protocol

Step 1a: Synthesis of 3-Nitrocinnamic Acid

  • Dissolve 3-nitrobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in a suitable solvent such as pyridine, and add a catalytic amount of piperidine.

  • Heat the mixture to reflux for several hours (e.g., 3-4 hours).

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 3-nitrocinnamic acid.[3]

Step 1b: Esterification to Ethyl 3-(3-nitrophenyl)propanoate

  • Dissolve 3-nitrocinnamic acid (1.0 eq) in an excess of ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for several hours until the esterification is complete (monitored by TLC).

  • Cool the reaction mixture, neutralize the acid catalyst, and remove the excess ethanol under reduced pressure.

  • Extract the product with a suitable organic solvent, wash with water and brine, dry over an anhydrous salt, and concentrate to obtain crude ethyl 3-(3-nitrocinnamate).

Step 2: Catalytic Hydrogenation

  • Dissolve ethyl 3-(3-nitrophenyl)propanoate (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the mixture at room temperature or slightly elevated temperature until the hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(3-aminophenyl)propanoate.

  • Form the hydrochloride salt as described in Route 1.

Data Summary: Route 2
MetricValueSource
Overall Yield Variable (typically 60-80%)
Purity Generally high after filtration of the catalyst
Starting Materials 3-Nitrobenzaldehyde, Malonic Acid, Pyridine, Piperidine, Ethanol, Sulfuric Acid, Pd/C or Raney Nickel, Hydrogen Gas, HCl
Key Advantages Cleaner reaction with easier product isolation (filtration of catalyst). Avoids stoichiometric metal waste. Catalysts can often be recycled. Potentially more scalable for industrial production.
Key Disadvantages Requires specialized high-pressure hydrogenation equipment. Handling of hydrogen gas and pyrophoric catalysts (especially Raney Nickel) requires stringent safety precautions. The multi-step nature can lower the overall yield.
Visualization: Route 2 Workflow

Route 2 Synthesis Workflow cluster_purification Final Purification Start 3-Nitrobenzaldehyde Step1a Step 1a: Knoevenagel Condensation Start->Step1a MalonicAcid Malonic Acid MalonicAcid->Step1a Intermediate1 3-Nitrocinnamic Acid Step1a->Intermediate1 Step1b Step 1b: Esterification Intermediate1->Step1b EthanolH2SO4 Ethanol, H2SO4 EthanolH2SO4->Step1b Intermediate2 Ethyl 3-(3-nitrophenyl)propanoate Step1b->Intermediate2 Step2 Step 2: Catalytic Hydrogenation Intermediate2->Step2 Catalyst Pd/C or Raney Ni, H2 Catalyst->Step2 FinalProduct Ethyl 3-(3-aminophenyl)propanoate HCl Step2->FinalProduct Crude Product HCl HCl gas

Caption: Workflow for the catalytic hydrogenation route.

Cost-Benefit Analysis

FeatureRoute 1: Tandem Knoevenagel/SnCl₂ ReductionRoute 2: Catalytic Hydrogenation
Raw Material Cost Moderate. Stannous chloride is relatively inexpensive, but a large excess is used. Meldrum's acid can be more expensive than malonic acid.Lower to Moderate. Malonic acid is generally cheaper than Meldrum's acid. The cost of the catalyst (Pd/C or Raney Nickel) can be significant, but it is used in catalytic amounts and can often be recycled.
Process Complexity Simpler in terms of the number of distinct steps due to the tandem reaction. However, the workup to remove tin salts can be complex and time-consuming.More steps overall (condensation, esterification, hydrogenation). However, the workup for the hydrogenation step is typically a simple filtration.
Yield & Purity High reported overall yield. Purity is generally good after precipitation of the hydrochloride salt.Yield can be variable depending on the efficiency of each step. Purity is typically very high after catalyst filtration.
Safety & Environmental Avoids the use of flammable hydrogen gas and pyrophoric catalysts. The main drawback is the generation of a large amount of tin-containing waste, which is an environmental concern.The use of high-pressure hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel) poses significant safety risks that require specialized equipment and handling procedures. However, it is a greener process in terms of atom economy and waste generation (catalyst can be recycled).
Scalability Scalable, but the large quantities of tin salts can become problematic at an industrial scale in terms of handling and waste disposal.Highly scalable and often the preferred method for large-scale industrial production due to the efficiency of catalytic processes and easier product isolation.

Conclusion and Recommendation

Both synthesis routes present viable options for the preparation of this compound, each with a distinct set of advantages and disadvantages.

Route 1 (Tandem Knoevenagel/SnCl₂ Reduction) is an excellent choice for laboratory-scale synthesis. Its high overall yield in a relatively short number of steps and the avoidance of high-pressure hydrogenation make it an attractive and accessible method for research and development purposes where the amount of waste generated is manageable.

Route 2 (Catalytic Hydrogenation) is generally the superior choice for industrial-scale production. Despite the initial investment in specialized equipment and the stringent safety protocols required, the cleaner reaction profile, ease of product purification, potential for catalyst recycling, and overall better atom economy make it a more cost-effective and environmentally friendly option in the long run for large-scale manufacturing.

The ultimate decision will depend on the specific needs and capabilities of the organization, including the scale of production, available equipment, and priorities regarding cost, safety, and environmental impact.

References

  • Nagel, U., Radau, G., & Link, A. (2011). Short Synthesis of Ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • PrepChem. (n.d.). Synthesis of 3-nitrocinnamic acid. Retrieved from [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short Synthesis of Ethyl 3-(3-aminophenyl)propanoate. Scribd. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 687126, 3-Nitrocinnamic acid. Retrieved January 18, 2026 from [Link].

  • PrepChem. (n.d.). Synthesis of 3-nitrocinnamic acid. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of Ethyl 3-(3-aminophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 3-(3-aminophenyl)propanoate hydrochloride, ensuring the protection of laboratory personnel and the environment. While this document is comprehensive, it is imperative to consult your institution's specific Chemical Hygiene Plan (CHP) and local regulations.

Immediate Safety & Hazard Assessment

Analogous Compound Hazards: Safety data for similar compounds, such as ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride and Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride, indicate classifications for:

  • Skin corrosion/irritation.[1]

  • Serious eye damage/eye irritation.[1]

  • Potential for respiratory irritation.[2]

Therefore, it is prudent to assume this compound presents similar hazards.

Personal Protective Equipment (PPE): A foundational principle of laboratory safety is the consistent and correct use of PPE. When handling this compound, the following are mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that could cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which may cause irritation.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for bulk quantities or if dust/aerosol generation is unavoidable.Minimizes inhalation of the compound, which could cause respiratory tract irritation.[2]
Waste Characterization: The First Step in Compliance

The U.S. Environmental Protection Agency (EPA) mandates that the generator of the waste (i.e., your laboratory) is responsible for determining if it is hazardous.[3] This process is known as "hazardous waste determination."

Regulatory Framework: The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[4] Under RCRA, a waste is hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]

Given the nature of this compound and its analogs, it should be managed as a hazardous waste until a formal characterization proves otherwise.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal A Identify Waste: This compound B Consult SDS & Lab's Chemical Hygiene Plan (CHP) A->B C Wear Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Is this a new waste stream? C->D E Select a chemically compatible, sealable waste container. D->E Yes G Add waste to container. Do NOT mix incompatible wastes. D->G No F Affix 'Hazardous Waste' Label E->F F->G H Keep container closed except when adding waste. G->H I Store in designated Satellite Accumulation Area (SAA). H->I J Contact Environmental Health & Safety (EHS) for pickup. I->J K EHS transports to licensed Hazardous Waste Disposal Facility. J->K

Caption: Decision workflow for handling and disposing of chemical waste.

Step-by-Step Disposal Protocol

This protocol provides a standardized procedure for managing this compound waste from generation to disposal.

Materials Required:

  • Designated hazardous waste container (chemically compatible, e.g., polyethylene)

  • "Hazardous Waste" label

  • Permanent marker

  • Secondary containment bin

Procedure:

  • Container Preparation:

    • Select a clean, sturdy, and chemically compatible container with a secure, leak-proof lid.[6]

    • Affix a "Hazardous Waste" label to the container.

    • Using a permanent marker, write the full chemical name: "this compound" and any other components of the waste stream.[5]

  • Waste Accumulation:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation.

    • Use a secondary containment bin to prevent the spread of material in case of a spill.

    • Carefully transfer the waste chemical into the container. Avoid splashing.

    • Securely close the container lid immediately after adding waste. Containers must remain closed unless waste is actively being added.[7]

  • Handling Contaminated Materials:

    • Solid Waste: Any disposable lab supplies (e.g., weighing paper, gloves, absorbent pads) grossly contaminated with the compound must also be disposed of as hazardous waste in the same container.

    • Empty Containers: The original product container must be managed as hazardous waste. For acutely toxic chemicals (EPA "P-list"), empty containers cannot be rinsed and must be disposed of as hazardous waste.[8] While this compound is not explicitly P-listed, treating the container as hazardous waste is the most conservative and recommended approach.

    • Sharps: Needles or other sharps contaminated with this chemical must be placed in a designated sharps container and managed as hazardous waste.[6]

  • Arranging for Disposal:

    • Once the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Do not dispose of this chemical down the drain or in the regular trash.[9][10] This is a violation of environmental regulations and can harm aquatic ecosystems and wastewater treatment systems.

Spill Response Protocol

Accidents can happen. Being prepared is key to mitigating risks.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact EHS.

  • Control and Contain: For small, manageable spills, prevent the spread of the solid material.

  • Cleanup:

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[2]

    • Place the swept material and any contaminated cleaning supplies into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials for hazardous waste disposal.

  • Report: Report the incident to your laboratory supervisor and EHS, as per your institution's policy.

Disposal Options Overview

The final disposition of the chemical waste is handled by licensed professionals, ensuring it is treated in an environmentally sound manner.

G cluster_methods Final Disposal Methods Lab Laboratory Generates Waste EHS EHS Pickup & Consolidation Lab->EHS TSDF Licensed Treatment, Storage, and Disposal Facility (TSDF) EHS->TSDF Incineration Chemical Incineration (Recommended Method) TSDF->Incineration Primary Solidification Solidification/Stabilization TSDF->Solidification Alternate Landfill Secure Chemical Landfill Incineration->Landfill Ash Disposal Solidification->Landfill

Caption: Path of chemical waste from laboratory to final disposal.

The most common and recommended disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[1][2] This process destroys the organic molecule, converting it to less harmful components.

By adhering to these procedures, you contribute to a culture of safety and ensure your research activities are conducted in full compliance with environmental regulations, safeguarding both your colleagues and the world outside the lab.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
  • Safety Data Sheet - ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride. (n.d.). Enamine.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean.
  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab? (n.d.). Needle.Tube.
  • MSDS of Ethyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride. (n.d.).
  • Safety Data Sheet - 3-Dimethylaminopropiophenone hydrochloride. (2025, December 18).
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024, December 19). Chemistry For Everyone. Retrieved January 18, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. (n.d.). University of Minnesota.

Sources

Personal protective equipment for handling Ethyl 3-(3-aminophenyl)propanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling and disposal of Ethyl 3-(3-aminophenyl)propanoate hydrochloride. The protocols herein are designed to ensure the safety of all laboratory personnel through a clear understanding of the material's hazards and the implementation of robust control measures.

Hazard Assessment and Risk Mitigation

This compound and structurally similar compounds present several potential hazards that necessitate careful handling. While comprehensive toxicological data for this specific molecule may be limited, analogous compounds are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3][4] Therefore, a conservative approach to personal protection is warranted.

Primary Routes of Exposure:

  • Inhalation: Inhaling dust particles can lead to respiratory irritation.[1][3]

  • Dermal Contact: Direct skin contact may cause irritation.[2][3]

  • Ocular Contact: The compound can cause serious eye irritation.[2][3]

  • Ingestion: May be harmful if swallowed.[3]

The cornerstone of our safety strategy is to minimize exposure through a combination of engineering controls (e.g., chemical fume hoods) and appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the identified hazards. All personnel must be trained in the proper use, removal, and disposal of the equipment outlined below.

Core PPE Requirements

This foundational level of protection is mandatory for all activities involving this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[5][6]Protects against splashes and dust particles, mitigating the risk of serious eye irritation.[2][3]
Hand Protection Nitrile or Neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and potential irritation.[7]
Body Protection Standard laboratory coat.Protects skin and personal clothing from incidental contact and minor spills.
Task-Specific PPE Enhancements

Certain procedures create a higher risk of exposure and require additional protective measures.

TaskAdditional PPERationale
Weighing/Aliquotting Solid N95 (US) or FFP2 (EU) respirator.[1][8]The generation of airborne dust is highest during this activity. A respirator minimizes the risk of inhalation and respiratory tract irritation.[1]
Large-Scale Operations (>10g) Chemical-resistant apron over lab coat; Face shield over safety goggles.Provides an additional layer of protection against larger splashes and more significant aerosol generation.
Cleaning Spills Two pairs of nitrile gloves (double-gloving).Reduces the risk of contamination during the cleanup process.

Procedural Workflow for Safe Handling

Adherence to a standardized workflow is critical for minimizing risk. The following diagram illustrates the key stages and associated safety checkpoints for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Verify Fume Hood Operation don_ppe 2. Don Core PPE: Lab Coat, Goggles, Gloves weigh 3. Weigh Solid (Add Respirator) don_ppe->weigh dissolve 4. Dissolve/Use in Reaction weigh->dissolve waste 5. Segregate Waste: Contaminated PPE, Chemical Waste dissolve->waste doff_ppe 6. Doff PPE in Correct Order waste->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.